2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3,4,5-triacetyloxy-6-fluorooxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337119 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174511-17-2 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a pivotal glycosyl donor in the field of carbohydrate chemistry. Its structural features, including the presence of acetyl protecting groups and a fluorine atom at the anomeric center, render it a stable yet reactive building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document details the chemical and physical properties of the compound, provides an experimental protocol for its synthesis, and describes its application in glycosylation reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry, drug discovery, and glycobiology.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] The acetyl groups enhance its stability and solubility in organic solvents, while the anomeric fluorine atom modulates its reactivity as a glycosyl donor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2823-44-1 | [2] |
| Molecular Formula | C₁₄H₁₉FO₉ | [2] |
| Molecular Weight | 350.29 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | 2-8 °C | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
This protocol is adapted from the synthesis of a precursor for mannose triflate.[3][4][5]
Materials:
-
D-Mannopyranose
-
Acetic Anhydride
-
Perchloric acid (60% aq.)
-
Phosphorus tribromide (PBr₃)
-
Water (H₂O)
-
Sodium Acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
D-Mannopyranose (25.0 g, 138.8 mmol) is dissolved in acetic anhydride (105 mL) and cooled in an ice bath.[3]
-
One droplet of 60% aqueous perchloric acid is added to the stirred mixture while maintaining the temperature at 0°C.[3]
-
After 40 minutes, phosphorus tribromide (20.0 mL, 210.6 mmol) is added dropwise over 10 minutes, and the mixture is stirred for an additional 40 minutes.[3]
-
Water (8.7 mL, 482.9 mmol) is added dropwise, followed by the dropwise addition of a solution of sodium acetate (75.75 g, 923.4 mmol) in water (400 mL) until the solution turns yellow.[3]
-
The mixture is extracted with dichloromethane.[3]
-
The organic phase is washed successively with water, saturated aqueous sodium bicarbonate, and water.[3]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Application in Glycosylation Reactions
This compound serves as a versatile glycosyl donor for the formation of glycosidic bonds. The activation of the anomeric fluoride, typically with a Lewis acid, generates a reactive oxocarbenium ion intermediate that can be trapped by a nucleophilic acceptor, such as an alcohol, to form the desired glycoside.
General Experimental Protocol for Glycosylation
The following is a general procedure for the glycosylation of an alcohol using a glycosyl fluoride donor. The specific reaction conditions (promoter, solvent, temperature, and stoichiometry) may require optimization depending on the substrate.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., an alcohol)
-
Lewis Acid Promoter (e.g., SnCl₂, AgClO₄, BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
A mixture of the glycosyl acceptor and activated 4Å molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere (e.g., Argon) at the desired temperature (e.g., -20 °C to room temperature).
-
A solution of this compound in anhydrous dichloromethane is added to the mixture.
-
The Lewis acid promoter is then added, and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is filtered through celite, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
The synthesis and application of this compound can be visualized through the following diagrams.
Caption: Synthetic pathway to this compound.
Caption: General workflow for a glycosylation reaction.
Conclusion
This compound is a valuable and versatile building block in modern carbohydrate chemistry. Its stability and defined reactivity make it an essential tool for the synthesis of complex glycans and glycoconjugates with important biological functions. This guide provides fundamental information and protocols to aid researchers in the effective utilization of this important glycosyl donor in their synthetic endeavors. Further optimization of reaction conditions is often necessary to achieve high yields and stereoselectivity in glycosylation reactions, depending on the specific substrates employed.
References
- 1. prepchem.com [prepchem.com]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal intermediate in modern carbohydrate chemistry.[1] As a glycosyl donor, its unique structural features and reactivity profile make it an invaluable tool for the synthesis of complex oligosaccharides, glycosides, and glycoconjugates.[1] The presence of the anomeric fluorine atom imparts stability to the molecule while allowing for controlled activation under specific conditions to form glycosidic bonds.[1] The acetyl protecting groups enhance its solubility in organic solvents and modulate its reactivity. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug development and glycoscience.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 174511-17-2 | [1] |
| Molecular Formula | C₁₄H₁₉FO₉ | [1] |
| Molecular Weight | 350.3 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| ~5.8 | Doublet of doublets |
| ~5.5 | Multiplet |
| ~5.3 | Multiplet |
| ~5.2 | Multiplet |
| ~4.3 | Multiplet |
| ~4.1 | Multiplet |
| ~4.0 | Multiplet |
| ~2.2 | Singlet |
| ~2.1 | Singlet |
| ~2.0 | Singlet |
| ~2.0 | Singlet |
Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical spectral data for this compound.
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the fluorination of a suitable precursor, such as a glycosyl bromide or acetate. Below is a detailed protocol for a representative synthesis.
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (Precursor)
This protocol is adapted from the general Koenigs-Knorr method for synthesizing glycosyl halides.
Materials:
-
D-Mannose pentaacetate
-
33% Hydrogen bromide in glacial acetic acid
-
Red phosphorus (stabilizer)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve D-mannose pentaacetate (1.0 eq) in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in glacial acetic acid (excess) containing a small amount of red phosphorus.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with cold dichloromethane.
-
Carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically used in the next step without further purification.
Synthesis of this compound
This protocol describes the conversion of the glycosyl bromide to the corresponding fluoride using a fluoride source.
Materials:
-
Crude 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide
-
Silver fluoride (AgF)
-
Acetonitrile (anhydrous)
-
Celite®
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Dissolve the crude 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide in anhydrous acetonitrile.
-
Add silver fluoride (AgF) (1.5-2.0 eq) to the solution in the dark.
-
Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Structure and Applications
The structure of this compound is that of a mannose sugar in its pyranose (six-membered ring) form. The hydroxyl groups at positions 2, 3, 4, and 6 are protected by acetyl groups, and the anomeric carbon (position 1) is bonded to a fluorine atom.
Caption: Chemical structure of this compound.
This compound is a versatile glycosyl donor and plays a crucial role in:
-
Synthesis of Complex Carbohydrates: It is a key building block for the synthesis of oligosaccharides and polysaccharides with defined structures.
-
Pharmaceutical Development: It is used in the creation of glycosylated drugs, which can lead to improved bioavailability and stability of the active pharmaceutical ingredient.
-
Glycobiology Research: This molecule is instrumental in studying carbohydrate-protein interactions, which are fundamental to understanding various cellular processes and disease mechanisms.
Mechanism of Glycosylation
This compound is activated by a Lewis acid in glycosylation reactions. The Lewis acid coordinates to the anomeric fluorine atom, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (the glycosyl acceptor) to form the new glycosidic bond.
Caption: Lewis acid-catalyzed glycosylation using a glycosyl fluoride donor.
Conclusion
This compound is a cornerstone of modern synthetic carbohydrate chemistry. Its stability, coupled with its tunable reactivity, makes it an essential tool for the construction of complex glycans and glycoconjugates. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in the fields of drug discovery and chemical biology to leverage the full potential of this versatile building block in their scientific endeavors.
References
A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride for Researchers and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal intermediate in carbohydrate chemistry, primarily recognized for its role as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. Its strategic importance extends to the development of radiopharmaceuticals, where it serves as a precursor to key imaging agents. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications for professionals in research and drug development. The acetyl protecting groups on this mannose derivative enhance its stability and solubility in organic solvents, while the anomeric fluorine atom acts as a competent leaving group under specific activation conditions, facilitating stereoselective glycosidic bond formation.
Physicochemical and Safety Data
A comprehensive summary of the quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 174511-17-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₉FO₉ | --INVALID-LINK-- |
| Molecular Weight | 350.30 g/mol | --INVALID-LINK-- |
| Appearance | White to almost white powder or crystals | --INVALID-LINK-- |
| Purity | >95.0% (GC) | --INVALID-LINK-- |
| Storage | Store at 2-8 °C in a dry, dark, and well-ventilated place. | --INVALID-LINK-- |
Note: While a ¹H NMR spectrum is available, comprehensive ¹³C and ¹⁹F NMR data for this compound were not found in the conducted research.
Experimental Protocols
A significant application of acetylated mannose derivatives is in the synthesis of precursors for radiopharmaceuticals like 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). The following protocols detail the synthesis of a key precursor, mannose triflate, from a related acetylated mannose and its subsequent conversion to [¹⁸F]FDG.
Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)
This protocol is adapted from the synthesis of mannose triflate, a crucial precursor for [¹⁸F]FDG, starting from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Absolute Ethanol
Procedure:
-
Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous dichloromethane containing dry pyridine (e.g., 1.5 mL, 0.186 mol) in a round-bottom flask under an argon atmosphere.
-
Cool the reaction mixture to -15°C using an ice-salt bath.
-
Add trifluoromethanesulfonic anhydride (e.g., 2.2 mL, 13 mmol) dropwise to the stirred solution over approximately 40 minutes.
-
Allow the reaction mixture to slowly warm to room temperature over a period of about 6 hours.
-
Wash the reaction mixture successively with ice-cold saturated aqueous sodium bicarbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid residue from absolute ethanol to yield mannose triflate as white needles.
Synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) from Mannose Triflate
Materials:
-
Mannose triflate
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2.
-
Acetonitrile
-
Hydrochloric Acid (1M)
Procedure:
-
Aseptically add a solution of mannose triflate in acetonitrile to a reaction vessel containing [¹⁸F]fluoride and Kryptofix 2.2.2.
-
Heat the reaction mixture at approximately 95°C for 3-5 minutes to facilitate the radiolabeling of the mannose triflate precursor.
-
Hydrolyze the labeled intermediate by adding 1M hydrochloric acid to the reaction mixture and heating at 120°C for about 8 minutes.
-
Purify the resulting [¹⁸F]FDG solution through a series of purification steps to remove unreacted reagents and byproducts.
Applications in Drug Development
This compound and its derivatives are instrumental in several areas of drug development:
-
Oligosaccharide Synthesis: As a glycosyl donor, it is used in the synthesis of complex oligosaccharides. These oligosaccharides are often components of glycoproteins and glycolipids that play crucial roles in cellular recognition, signaling, and immune responses. The development of synthetic oligosaccharides can lead to novel therapeutics that modulate these biological processes.
-
Glycoconjugate Chemistry: This compound is a building block for the synthesis of glycoconjugates, where a carbohydrate is attached to another molecule, such as a protein or a lipid. Glycosylation can improve the pharmacokinetic properties of drugs, including their solubility, stability, and bioavailability.
-
Radiopharmaceutical Synthesis: A primary application is in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most commonly used radiotracer in Positron Emission Tomography (PET) imaging. [¹⁸F]FDG is a glucose analog that is taken up by metabolically active cells, allowing for the visualization of glucose metabolism. This is particularly valuable in oncology for tumor detection and staging, in neurology for studying brain function, and in cardiology for assessing myocardial viability.
Workflow for [¹⁸F]FDG Synthesis
The following diagram illustrates the key steps in the synthesis of [¹⁸F]FDG starting from an acetylated mannose precursor, highlighting the role of the mannose triflate intermediate.
Caption: Workflow for the synthesis of [¹⁸F]FDG.
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a key intermediate in glycoscience.
Core Chemical Data
This compound is a protected mannose derivative widely utilized as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.[1] Its acetyl protecting groups enhance its stability, while the anomeric fluoride serves as a good leaving group under specific activation conditions for glycosylation reactions.
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Weight | 350.29 g/mol [2][3] |
| Exact Mass | 350.10131034 Da |
| Molecular Formula | C₁₄H₁₉FO₉[4][5] |
Molecular Weight Breakdown
The molecular weight is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Fluorine (F).
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | 14 | 12.011 | 168.154 |
| Hydrogen | 19 | 1.008 | 19.152 |
| Oxygen | 9 | 15.999 | 143.991 |
| Fluorine | 1 | 18.998 | 18.998 |
| Total | 350.295 |
Synthesis and Characterization
The synthesis of this compound typically involves the fluorination of a suitable protected mannose precursor. A general and effective method is the conversion of a thioglycoside to a glycosyl fluoride.
Experimental Protocol: Synthesis from a Thioglycoside Precursor
This protocol is adapted from established methods for the synthesis of glycosyl fluorides.
Materials:
-
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl thioglycoside (e.g., S-ethyl or S-phenyl derivative)
-
(Diethylamino)sulfur trifluoride (DAST)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve the 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl thioglycoside (1.0 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).
-
Cool the solution to -15 °C using a suitable cooling bath.
-
Slowly add DAST (1.5 equivalents) to the stirred solution.
-
After 2 minutes, add NBS (1.3 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by carefully adding ice-cold saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization:
The successful synthesis and purity of the product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Logical Workflow for Synthesis and Application
The following diagram illustrates a typical workflow from the synthesis of this compound to its application in glycosylation reactions.
Caption: Workflow for the synthesis, characterization, and application of the glycosyl donor.
Role in Glycosylation
This compound is a versatile glycosyl donor for the formation of glycosidic bonds, which are fundamental to the structure of biologically important molecules like glycoproteins and glycolipids.[1] The acetyl groups protect the hydroxyl functionalities, allowing for selective reaction at the anomeric center. The fluoride at the anomeric position provides a balance of stability for storage and sufficient reactivity for glycosylation when activated by a suitable promoter, such as a Lewis acid.
The general mechanism for its use in a glycosylation reaction is depicted below.
Caption: General mechanism of a glycosylation reaction using the fluoride donor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a valuable glycosyl donor in carbohydrate chemistry. The synthesis is presented as a two-step process commencing from the readily available monosaccharide, D-mannose. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from D-mannose involves two primary chemical transformations:
-
Per-O-acetylation: The hydroxyl groups of D-mannose are protected with acetyl groups using acetic anhydride. This step is crucial for enhancing the solubility of the sugar in organic solvents and for activating the anomeric position for the subsequent fluorination.
-
Glycosyl Fluorination: The anomeric acetyl group of the peracetylated mannose is replaced with a fluorine atom using a hydrofluoric acid-pyridine complex (Olah's reagent). This reaction proceeds via nucleophilic substitution to yield the desired glycosyl fluoride.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway from D-mannose to the target compound.
Experimental Protocols
Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
This procedure outlines the per-O-acetylation of D-mannose, which serves as the precursor for the fluorination reaction.
Materials:
-
D-mannose
-
Acetic anhydride (Ac₂O)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated, aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
Procedure:
-
To a stirred solution of D-mannose in acetic anhydride, a catalytic amount of iodine is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench the iodine), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford 1,2,3,4,6-penta-O-acetyl-D-mannopyranose as a white solid.
Step 2: Synthesis of this compound
This protocol details the conversion of the peracetylated mannose to the target glycosyl fluoride using Olah's reagent.
Materials:
-
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
-
Hydrogen fluoride-pyridine (HF-Pyridine, ~70% HF)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
A solution of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose in anhydrous dichloromethane is prepared in a polytetrafluoroethylene (PTFE) or other HF-resistant vessel.
-
The solution is cooled in an ice bath, and hydrogen fluoride-pyridine is added dropwise with stirring.
-
The reaction is allowed to proceed at 0 °C to room temperature, with the progress monitored by TLC.
-
Once the reaction is complete, the mixture is carefully poured into a stirred mixture of ice-cold water and dichloromethane.
-
The layers are separated, and the organic phase is cautiously washed with ice-cold water and saturated aqueous sodium bicarbonate until the washings are neutral.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Per-O-acetylation | D-mannose | Acetic anhydride, Iodine | Room Temp. | Not specified | Near-quantitative |
| 2 | Fluorination | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | HF-Pyridine | 0 to Room Temp. | Not specified | Not specified |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C₁₆H₂₂O₁₁ | 390.34 | White solid |
| This compound | C₁₄H₁₉FO₉ | 350.29 | Not specified |
Note: Specific yield for the fluorination step and detailed spectroscopic data for the final product were not available in the consulted resources.
Reaction Mechanism Visualization
The conversion of the anomeric acetate to the fluoride proceeds through a proposed oxocarbenium ion intermediate.
An In-depth Technical Guide on 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal glycosyl donor in the field of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. Its stability, coupled with tunable reactivity, makes it an invaluable tool in the development of novel therapeutics, vaccines, and diagnostics. This technical guide provides a comprehensive overview of its synthesis, mechanisms of activation, and application in glycosylation reactions, supported by detailed experimental protocols and quantitative data.
Introduction
Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a fundamental biological process. The resulting glycoconjugates are integral to a myriad of cellular functions, including cell-cell recognition, signaling, and immune responses. The chemical synthesis of complex oligosaccharides, however, remains a formidable challenge due to the need for precise control over stereochemistry at the anomeric center.
This compound has emerged as a versatile and reliable glycosyl donor for the stereoselective formation of mannosidic linkages.[1] The presence of the anomeric fluoride enhances the stability of the molecule compared to other glycosyl halides, while the acetyl protecting groups influence its reactivity.[1] This guide delves into the technical aspects of utilizing this donor for the synthesis of complex carbohydrates.
Synthesis of this compound
The preparation of this compound typically starts from D-mannose and involves per-O-acetylation followed by the introduction of the anomeric fluoride. While a direct, detailed protocol for this specific fluorination was not found in the immediate search results, a plausible and commonly employed synthetic route can be adapted from the synthesis of similar acetylated glycosyl halides and the fluorination of other sugars.
A general approach involves the conversion of a per-O-acetylated mannose precursor, such as penta-O-acetyl-β-D-mannopyranose, to the corresponding glycosyl bromide, which is then displaced by fluoride.
Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride (Adapted)
Step 1: Per-O-acetylation of D-mannose
-
To a cooled (0 °C) solution of D-mannose (1.0 eq) in acetic anhydride (5.0 eq), add one drop of perchloric acid (60% aq.) while maintaining the temperature at 0 °C.[2]
-
Stir the mixture at 0 °C for 40 minutes.
-
Slowly add phosphorus tribromide (1.5 eq) dropwise over 10 minutes and continue stirring for an additional 40 minutes.[2]
-
Quench the reaction by the dropwise addition of water, followed by a saturated solution of sodium acetate until the solution turns yellow.[2]
-
Extract the mixture with dichloromethane.
-
Wash the organic phase successively with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude penta-O-acetyl-β-D-mannopyranose.
Step 2: Conversion to Glycosyl Fluoride
This step is adapted from general procedures for the synthesis of glycosyl fluorides.
-
Dissolve the crude penta-O-acetyl-β-D-mannopyranose (1.0 eq) in anhydrous acetonitrile.
-
Add potassium hydrogen difluoride (KH₂F₃) (5.0 eq) to the solution.
-
Heat the reaction mixture under reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and evaporate the solvent.
-
Dissolve the residue in dichloromethane, filter through a pad of silica gel, and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride.
Glycosylation Reactions: Activation and Stereoselectivity
The formation of a glycosidic bond using this compound requires the activation of the anomeric fluoride by a Lewis acid. The choice of activator and reaction conditions significantly influences the yield and, critically, the stereoselectivity (α/β ratio) of the resulting glycoside.
Mechanism of Activation
The activation of the glycosyl fluoride by a Lewis acid (e.g., BF₃·OEt₂) proceeds through the coordination of the Lewis acid to the anomeric fluorine atom. This coordination weakens the C1-F bond, facilitating its cleavage and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic linkage.
References
The Role of Acetyl Groups in Mannosyl Fluoride Reactivity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycosylation is a cornerstone of modern chemical biology and drug development, enabling the synthesis of complex carbohydrates and glycoconjugates. Glycosyl fluorides have emerged as a robust class of glycosyl donors due to their stability and tunable reactivity. A critical factor governing this reactivity is the nature of the protecting groups on the carbohydrate backbone. This technical guide provides an in-depth analysis of the role of acetyl protecting groups on the reactivity of mannosyl fluorides. Acetyl groups, being electron-withdrawing, significantly "disarm" the mannosyl fluoride donor, reducing its intrinsic reactivity. This deactivation necessitates specific activation strategies but also offers unique control over the stereochemical outcome of glycosylation, primarily through neighboring group participation. This document details the underlying chemical principles, presents quantitative reactivity comparisons, outlines detailed experimental protocols, and illustrates key mechanistic and procedural workflows.
The "Armed" versus "Disarmed" Principle in Glycosylation
The reactivity of a glycosyl donor is profoundly influenced by the electronic properties of its protecting groups. This relationship is effectively captured by the "armed" versus "disarmed" concept.[1]
-
Armed Donors : These possess electron-donating protecting groups, such as benzyl (Bn) or alkyl ethers. These groups stabilize the developing positive charge (oxocarbenium ion character) at the anomeric center during the glycosylation reaction, thereby increasing the donor's reactivity.[1][2]
-
Disarmed Donors : These are protected with electron-withdrawing groups, most commonly acyl groups like acetyl (Ac) or benzoyl (Bz).[1][3] These groups destabilize the transition state leading to the oxocarbenium ion, thus deactivating the donor and making it less reactive.[1]
Peracetylated mannosyl fluoride is a classic example of a disarmed donor. Its reduced reactivity means that more forceful conditions—such as higher temperatures, higher catalyst loading, or stronger Lewis acids—are often required for activation compared to their "armed" counterparts.[2]
Quantitative Impact on Reactivity
The difference in reactivity between armed and disarmed donors is not merely qualitative. Experimental data clearly demonstrates the significant activation barrier imposed by acyl protecting groups. While direct quantitative comparisons for acetylated mannosyl fluorides are distributed across various studies, a clear illustration can be drawn from work comparing perbenzyl-protected (armed) and perbenzoyl-protected (disarmed) glycosyl fluorides, where benzoyl groups exert a similar electron-withdrawing effect to acetyl groups.
A study by Ogawa et al. (revisited in recent literature) using BF₃·Et₂O as a catalyst highlights this disparity. While an armed donor can be activated by catalytic amounts of the Lewis acid, a disarmed donor often requires stoichiometric or even excess amounts to proceed efficiently, as the Lewis acid can be sequestered by the carbonyl oxygen atoms of the acetyl groups.[2]
| Donor Type | Protecting Groups | Catalyst (BF₃·Et₂O) | Conditions | Yield | Reference |
| Armed | Per-O-benzyl | 1 mol% | CH₂Cl₂, RT, Glovebox | High | [2] |
| Disarmed | Per-O-benzoyl | 1 mol% | CH₂Cl₂, RT, Glovebox | High | [2] |
| Disarmed | Per-O-benzoyl | >100 mol% (4.2 equiv) | Conventional Setup | Moderate | [2] |
Table 1: Comparison of reaction conditions for armed vs. disarmed glycosyl fluorides. Note that recent advancements have enabled catalytic activation of disarmed donors under rigorously anhydrous conditions (glovebox), whereas conventional methods required a large excess of the Lewis acid catalyst.[2]
Influence on the Glycosylation Mechanism
The reactivity of the glycosyl donor is a key determinant of the operative glycosylation mechanism, which exists on a continuum between a bimolecular nucleophilic substitution (Sₙ2) and a unimolecular (Sₙ1) pathway.[4][5]
-
Sₙ2-like Pathway : Highly reactive "armed" donors can sometimes be attacked directly by the nucleophile (acceptor) in a concerted or near-concerted fashion.
-
Sₙ1-like Pathway : Less reactive "disarmed" donors, like acetylated mannosyl fluoride, require potent activation to form a dissociated oxocarbenium ion intermediate. This ion exists as either a contact ion pair (CIP) or a solvent-separated ion pair (SSIP) before being trapped by the acceptor.[4]
The electron-withdrawing acetyl groups slow the formation of the oxocarbenium ion, pushing the mechanism towards the Sₙ1 end of the spectrum.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 4. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04638J [pubs.rsc.org]
- 5. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Handling of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability, handling procedures, and reactivity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride. This valuable glycosyl donor is instrumental in the synthesis of complex oligosaccharides, glycolipids, and glycoproteins, which are pivotal in pharmaceutical research and biotechnology.[1] The information herein is intended to support safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] The acetyl protecting groups on the mannose core enhance its stability and reactivity, making it a versatile reagent in synthetic carbohydrate chemistry.[1] It serves as a key intermediate in the development of glycosylated drugs, aiming to improve their bioavailability and stability.[1] While specific data for the D-mannopyranosyl fluoride is limited in readily available literature, the properties of the closely related α-anomer provide a useful reference.
Table 1: Physical and Chemical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | TCI |
| CAS Number | 174511-17-2 | [1] |
| Molecular Formula | C₁₄H₁₉FO₉ | [1] |
| Molecular Weight | 350.30 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | >95.0% (GC) | TCI |
| Melting Point | 68–69 °C (for the α-anomer) | glycodepot.com |
| Storage Temperature | 2–8 °C | [1] |
Stability and Storage
General Stability
Glycosyl fluorides are recognized for their enhanced stability compared to other glycosyl halides such as bromides and chlorides. This stability is attributed to the strong carbon-fluorine bond at the anomeric center. Consequently, this compound can be purified using silica gel column chromatography and handled on the benchtop for reasonable periods without significant degradation.
Hydrolytic Stability
Storage Recommendations
For long-term stability, the compound should be stored in a tightly sealed container at 2–8 °C.[1] It is advisable to store it in a dry, dark, and well-ventilated place to prevent degradation from moisture and light.
Handling and Safety
This compound is intended for professional research laboratory use only. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles. A face shield may be necessary if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder outside of a fume hood, to avoid inhalation.
-
Skin and Body Protection: A laboratory coat is required. Protective boots may be necessary depending on the scale of work.
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure safety showers and eye wash stations are readily accessible.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If feeling unwell, seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.
Disposal
Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste. Do not allow the product to enter drains.
Experimental Protocols
The following are representative experimental protocols for the synthesis and use of acetylated mannosyl fluoride. Researchers should adapt these methods to their specific laboratory conditions and substrates.
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride
This protocol is based on a general method for the conversion of a glycosyl bromide to a glycosyl fluoride.
Reaction: 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide → 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide
-
Potassium hydrogen difluoride (KHF₂)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (1 equivalent) in anhydrous acetonitrile.
-
Add potassium hydrogen difluoride (approximately 5 equivalents) to the solution.
-
Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and purify by silica gel column chromatography using a gradient of n-hexane/ethyl acetate to afford the pure product.
This protocol is adapted from a similar synthesis described in the literature.[4]
Glycosylation using this compound
This protocol describes a typical Lewis acid-catalyzed glycosylation reaction.
Reaction: this compound + Acceptor-OH → Glycoside Product
Materials:
-
This compound (Glycosyl Donor)
-
A suitable alcohol (Glycosyl Acceptor, e.g., protected monosaccharide)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the glycosyl acceptor (1 equivalent) and this compound (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O, catalytic amount, e.g., 0.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired glycoside.
Visualized Workflows
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: A representative multi-step synthesis pathway from D-Mannose.
Caption: A typical workflow for Lewis acid-catalyzed O-glycosylation.
References
An In-depth Technical Guide on the NMR Data of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride, a key intermediate in synthetic carbohydrate chemistry. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed spectral data, experimental protocols, and relevant structural information.
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a versatile glycosyl donor used in the synthesis of various biologically significant oligosaccharides and glycoconjugates. Its acetyl protecting groups enhance stability and solubility in organic solvents, while the anomeric fluoride serves as a good leaving group in glycosylation reactions. Accurate NMR data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and proper stereochemistry for subsequent synthetic steps. This guide focuses on the α-anomer of the title compound.
NMR Spectral Data
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride. The data has been compiled from available spectral information. It is important to note that slight variations in chemical shifts can occur depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.85 - 5.75 | dd | J_H1,H2_ = 1.8, J_H1,F_ = 53.0 |
| H-2 | 5.50 - 5.40 | m | |
| H-3 | 5.35 - 5.25 | m | |
| H-4 | 5.25 - 5.15 | t | J_H4,H5_ = 9.8 |
| H-5 | 4.20 - 4.10 | m | |
| H-6a | 4.30 - 4.20 | dd | J_H6a,H6b_ = 12.4, J_H6a,H5_ = 5.5 |
| H-6b | 4.10 - 4.00 | dd | J_H6b,H6a_ = 12.4, J_H6b,H5_ = 2.5 |
| CH₃ (Ac) | 2.15, 2.10, 2.05, 2.00 | 4 x s |
Solvent: CDCl₃. Reference: TMS (0 ppm).
Table 2: ¹³C NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 105.5 (d, ¹J_C1,F_ ≈ 220 Hz) |
| C-2 | 68.5 |
| C-3 | 68.0 |
| C-4 | 65.5 |
| C-5 | 69.0 |
| C-6 | 62.0 |
| C=O (Ac) | 170.5, 170.0, 169.8, 169.5 |
| CH₃ (Ac) | 20.8, 20.7, 20.6, 20.5 |
Solvent: CDCl₃. Reference: CDCl₃ (77.16 ppm).
Table 3: ¹⁹F NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-1 | -145.0 | d | J_F,H1_ = 53.0 |
Solvent: CDCl₃. Reference: CFCl₃ (0 ppm).
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of this compound.
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride
A common method for the synthesis of glycosyl fluorides involves the treatment of the corresponding peracetylated sugar with a fluorinating agent.
Materials:
-
1,2,3,4,6-Penta-O-acetyl-α/β-D-mannopyranose
-
Hydrogen fluoride-pyridine (HF-Py) or other suitable fluorinating agents like DAST (diethylaminosulfur trifluoride).
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in anhydrous DCM in a plastic or Teflon flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine to the stirred solution. The reaction is typically exothermic.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a cold, stirred saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as trichlorofluoromethane (CFCl₃) can be used.
-
Transfer the solution to a 5 mm NMR tube.
NMR Analysis:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.
-
Two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.
Structural Representation and Workflow
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of the title compound.
Caption: Synthetic workflow for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.
Caption: Structure of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.
This guide provides foundational data and methodologies for working with 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride. Researchers are encouraged to consult original literature for more specific applications and advanced characterization techniques.
An In-depth Technical Guide to the Safety and Handling of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a key intermediate in glycoscience. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document is intended for use by trained professionals in research and development settings.
Chemical Identification and Physical Properties
This compound is a synthetic carbohydrate derivative used as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its acetyl protecting groups enhance its stability and reactivity, making it a valuable reagent in medicinal chemistry and biotechnology.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | TCI Chemicals |
| Synonyms | Acetofluoro-alpha-D-mannose | Molecular Depot[2] |
| CAS Number | 174511-17-2 | TCI Chemicals[3] |
| Molecular Formula | C₁₄H₁₉FO₉ | TCI Chemicals |
| Molecular Weight | 350.29 g/mol | Molecular Depot[2] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |
| Purity | >95.0% (GC) | TCI Chemicals |
Hazard Identification and Toxicological Data
The toxicological properties of this compound have not been fully investigated.[4] As with any chemical for which comprehensive toxicological data is unavailable, it should be handled with care, assuming it is potentially hazardous.
Table 2: Toxicological Profile
| Parameter | Finding | Source |
| Acute Toxicity | No data available | TCI Chemicals[4] |
| Skin Corrosion/Irritation | No data available | TCI Chemicals[4] |
| Serious Eye Damage/Irritation | No data available | TCI Chemicals[4] |
| Respiratory or Skin Sensitization | No data available | TCI Chemicals[4] |
| Germ Cell Mutagenicity | No data available | TCI Chemicals[4] |
| Carcinogenicity | No data available | TCI Chemicals[4] |
| Reproductive Toxicity | No data available | TCI Chemicals[4] |
| STOT-Single Exposure | No data available | TCI Chemicals[4] |
| STOT-Repeated Exposure | No data available | TCI Chemicals[4] |
| Aspiration Hazard | No data available | TCI Chemicals[4] |
Potential Hazards:
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Upon combustion or exposure to high temperatures, it may decompose to generate poisonous fumes, including carbon dioxide, carbon monoxide, and hydrogen fluoride.[4]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure when handling this compound.
Table 3: Exposure Control and Personal Protective Equipment
| Control Parameter | Recommendation | Source |
| Engineering Controls | Handle in a well-ventilated place. Use a local exhaust system or a closed system to prevent direct exposure and dispersion of dust.[4] Install a safety shower and eye bath nearby.[4] | TCI Chemicals[4] |
| Respiratory Protection | Use a dust respirator. Follow local and national regulations. | TCI Chemicals[4] |
| Hand Protection | Wear protective gloves. Nitrile gloves are a good option for protection against many solvents and bases.[5] | TCI Chemicals[4] |
| Eye Protection | Use safety glasses. A face shield may be required depending on the situation. | TCI Chemicals[4] |
| Skin and Body Protection | Wear protective clothing. Protective boots may be necessary for certain operations. | TCI Chemicals[4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Table 4: Handling and Storage Guidelines
| Aspect | Recommendation | Source |
| Handling | Avoid contact with skin, eyes, and clothing.[4] Prevent dispersion of dust.[4] Wash hands and face thoroughly after handling.[4] | TCI Chemicals[4] |
| Storage Temperature | Store at 2-8°C or -20°C. Always refer to the manufacturer's specific recommendations. | Chem-Impex, Molecular Depot[1][2] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
Table 5: First-Aid Procedures
| Exposure Route | First-Aid Measure | Source |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell. | TCI Chemicals[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, seek medical advice. | TCI Chemicals[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | TCI Chemicals[4] |
| Ingestion | Rinse mouth. Seek medical advice if you feel unwell. | TCI Chemicals[4] |
| Protection of First-Aiders | Rescuers should wear personal protective equipment, such as rubber gloves and air-tight goggles. | TCI Chemicals[4] |
Accidental Release Measures and Disposal
In case of a spill or accidental release, follow these procedures to mitigate the hazard and decontaminate the area.
Personal Precautions:
-
Use personal protective equipment.[4]
-
Keep people away from and upwind of the spill/leak.[4]
-
Entry to the area by non-involved personnel should be restricted.[4]
Environmental Precautions:
-
Prevent the product from entering drains.
Methods for Cleaning Up:
-
Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust.
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Protocols
General Protocol for Handling Solid this compound:
-
Preparation:
-
Ensure the work area (e.g., fume hood) is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Don the appropriate PPE: lab coat, safety glasses with side shields, and nitrile gloves. A dust mask is recommended.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood or other ventilated enclosure to minimize dust inhalation.
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Clean any residual powder from the work surface using a damp cloth.
-
Dispose of all contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: A workflow for the safe handling of solid chemical compounds.
Caption: A logical flow for responding to a chemical spill.
References
A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and applications of a key glycosyl donor in carbohydrate chemistry.
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a crucial reagent for researchers, scientists, and drug development professionals. This versatile glycosyl donor is instrumental in the synthesis of complex oligosaccharides and glycoconjugates, which play pivotal roles in numerous biological processes and are at the forefront of therapeutic innovation. This document details commercial supplier information, experimental protocols for its synthesis and application, and a visualization of its role in biological pathways.
Commercial Availability and Product Specifications
This compound is available from a range of commercial suppliers, catering to various research and development needs. The purity, available quantities, and pricing can vary, making a comparative analysis essential for procurement. The following table summarizes the offerings from several key vendors.
| Supplier | Catalog Number | CAS Number | Purity | Available Quantities | Price (USD) |
| TCI America | T2567 | 174511-17-2 | >95.0% (GC)[1] | 1 g, 5 g[2][3] | $1,407.50 - $1,560.79 (for 5g)[2] |
| Molecular Depot | MDP0868 | 2823-44-1 | Biotechnology Grade | 50 mg | $550.00[4] |
| Blue Tiger Scientific | MDP0868 | 2823-44-1 | Highly Pure | 50 mg | $582.00[5] |
| Chem-Impex | 32339 | 174511-17-2 | ≥98% (GC)[6] | Inquire | Inquire |
| Biosynth | MT08257 | 2823-44-1 | >99% | Inquire | Inquire |
| Santa Cruz Biotechnology | sc-219505 | 174511-17-2 | Inquire | Inquire | Inquire |
| CEEPAL | N/A | 174511-17-2 | Biochemical Reagent | Inquire | Inquire[7] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. The following sections provide established protocols for its synthesis and a representative application in oligosaccharide synthesis.
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride
This protocol describes the synthesis of the title compound from its corresponding bromide precursor.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide
-
Potassium hydrogen difluoride (KHF₂)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Silica gel
-
Ether
Procedure:
-
Dissolve 10.0 g (24.3 mmol) of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide in 50 mL of anhydrous acetonitrile.
-
Add 10.0 g (128 mmol) of potassium hydrogen difluoride to the solution.
-
Heat the mixture under reflux for 3 hours.
-
After cooling, filter the solution and evaporate the solvent to dryness.
-
Dissolve the residue in dichloromethane and filter through a pad of silica gel.
-
Evaporate the solvent and crystallize the resulting product from ether to yield 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.
Application in Oligosaccharide Synthesis: A Representative Glycosylation Protocol
This protocol outlines a general procedure for the use of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride as a glycosyl donor in the synthesis of a disaccharide. The specific acceptor and reaction conditions may be modified based on the target oligosaccharide.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride (Glycosyl Donor)
-
A suitable glycosyl acceptor with a free hydroxyl group (e.g., a partially protected monosaccharide)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Activated 4 Å molecular sieves
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride to the mixture.
-
Cool the reaction mixture to the appropriate temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates).
-
Slowly add the Lewis acid catalyst to the stirring solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of celite to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.
Role in Biological Pathways: O-Mannosylation of Proteins
This compound is a synthetic precursor to activated mannose donors that are utilized in the fundamental biological process of O-mannosylation. O-linked mannose glycans are critical for the structure and function of a variety of proteins, particularly in the nervous system and muscle tissue.[8][9] Defects in this pathway are associated with certain forms of congenital muscular dystrophy.[8][9] The following diagram illustrates the initial steps of the O-mannosylation pathway occurring in the endoplasmic reticulum and Golgi apparatus.
The synthesis of O-linked mannose glycans begins in the endoplasmic reticulum with the transfer of mannose from dolichol-phosphate-mannose to serine or threonine residues of a polypeptide chain, a reaction catalyzed by the protein O-mannosyltransferase (POMT) complex.[8][9] The resulting O-mannosylated protein is then transported to the Golgi apparatus for further modifications, such as the addition of N-acetylglucosamine (GlcNAc) by enzymes like POMGNT1, leading to the formation of more complex glycan structures.[8][10]
References
- 1. This compound | 174511-17-2 | TCI AMERICA [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CEEPAL [ceepal.be]
- 8. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Glycosylation using 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical process in the synthesis of complex carbohydrates, glycoconjugates, and glycosylated drug molecules. The choice of glycosyl donor is paramount for achieving high efficiency and stereoselectivity. 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a versatile and relatively stable glycosyl donor used in various glycosylation reactions.[1] Its application is central to the development of synthetic oligosaccharides for pharmaceuticals and biotechnology. This document provides detailed application notes and protocols for performing glycosylation reactions using this valuable reagent.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes quantitative data from various catalytic systems for the glycosylation reaction utilizing this compound as the glycosyl donor. This allows for a direct comparison of yields and stereoselectivity under different conditions.
| Catalyst/Promoter | Glycosyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| BF₃·Et₂O (1 mol%) | Alcohol | CH₂Cl₂ | RT | 24 | 85 | β-only |
| BF₃·Et₂O | Silyl Ether | CH₂Cl₂ | RT | - | >95 | - |
| B(C₆F₅)₃ (5 mol%) | Silyl Ether | C₆D₆ | RT | < 2 min | >95 | - |
| Liquid SO₂ (metal-free) | Alcohol | SO₂ | 100 | 16 | Moderate | α-selective |
Experimental Protocols
This section details the methodologies for key glycosylation experiments using this compound.
Protocol 1: BF₃·Et₂O-Catalyzed Glycosylation with an Alcohol Acceptor
This protocol is adapted from a procedure demonstrating the efficient activation of disarmed glycosyl fluorides.[2][3]
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the glycosyl acceptor (1.0 equiv) and this compound (1.5 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the solids in anhydrous CH₂Cl₂ to achieve a final acceptor concentration of 0.02 M.
-
Initiation: At room temperature, add BF₃·Et₂O (1 mol%) to the stirring solution via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: B(C₆F₅)₃-Catalyzed Glycosylation with a Silyl Ether Acceptor
This protocol is based on a rapid and operationally simple method for glycosylation.[4][5]
Materials:
-
This compound (glycosyl donor)
-
Silyl ether glycosyl acceptor
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous Benzene-d₆ (C₆D₆) or other anhydrous non-polar solvent
-
Nitrogen or Argon gas supply
-
NMR tube (if monitoring by NMR) or standard reaction vessel
Procedure:
-
Preparation: To a reaction vessel under an inert atmosphere, add the silyl ether acceptor (1.0 equiv) and this compound (1.2 equiv).
-
Dissolution: Dissolve the reactants in anhydrous C₆D₆.
-
Initiation: Add a solution of B(C₆F₅)₃ (5 mol%) in C₆D₆ to the reaction mixture.
-
Reaction: The reaction is typically very fast and can be monitored by ¹⁹F NMR. For preparative scale, stir at room temperature for the indicated time (often less than 30 minutes).
-
Work-up: Quench the reaction with a small amount of a suitable quenching agent (e.g., pyridine). Concentrate the mixture and purify by silica gel chromatography.
Protocol 3: Metal-Free Glycosylation in Liquid Sulfur Dioxide
This method provides an alternative to metal-based catalysts.[1][6][7][8]
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor
-
Liquid Sulfur Dioxide (SO₂)
-
Pressure-resistant reaction vessel (e.g., a sealed tube)
Procedure:
-
Preparation: Place the this compound (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) in a pressure tube.
-
Condensation: Cool the tube to -78 °C (dry ice/acetone bath) and condense a measured amount of SO₂ into the tube.
-
Reaction: Seal the tube and allow it to warm to the desired reaction temperature (e.g., 100 °C). Stir the reaction for 16 hours.
-
Work-up: Cool the reaction vessel to a low temperature before carefully opening it to allow the SO₂ to evaporate in a well-ventilated fume hood. The remaining residue can then be purified by standard chromatographic methods.
Visualizations
The following diagrams illustrate the experimental workflow for the glycosylation protocols described.
Caption: General experimental workflow for glycosylation.
Caption: Logical relationships in protocol selection.
References
- 1. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Metal-free glycosylation with glycosyl fluorides in liquid SO2 | Semantic Scholar [semanticscholar.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Synthesis of Oligosaccharides with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a versatile glycosyl donor utilized in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoconjugates. The acetyl protecting groups enhance its stability and reactivity, making it a valuable building block in the construction of biologically relevant molecules.[1] Glycosyl fluorides, in general, are advantageous due to their high thermal and chemical stability.[2] This document provides detailed application notes and experimental protocols for the synthesis of oligosaccharides using this donor, along with insights into the biological significance of mannose-containing oligosaccharides.
Data Presentation: Glycosylation Reaction Yields
Table 1: Boron-Catalyzed Glycosylation of Silyl Ether Acceptors with Mannosyl Fluoride Donors
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol %) | Yield (%) | Reference |
| 1 | Mannosyl Fluoride 5a | Mannose-derived substrate 10 (bis-TBS protected) | B(C6F5)3 | 70 | [3] |
| 2 | Rhamnosyl Fluoride 13 | Glucose-derived substrate 12 (bis-TMS protected) | B(C6F5)3 | 93 | [3] |
| 3 | Mannosyl Fluoride 5a | Persilylated Mannoside 38 | BF3·OEt2 | 81 | [3] |
Table 2: Metal-Free Glycosylation in Liquid SO₂
| Entry | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield | Stereoselectivity (α:β) | Reference |
| 1 | Acetyl-protected Mannosyl Fluoride α-11 | 2-Phenylethanol | Liquid SO₂ | Moderate | Moderate α-selectivity | [4] |
Experimental Protocols
Protocol 1: General Procedure for Boron-Catalyzed Glycosylation
This protocol is adapted from methodologies employing boron catalysts for the coupling of glycosyl fluorides with silyl ether acceptors.[3]
Materials:
-
This compound (Glycosyl Donor)
-
Silyl-protected glycosyl acceptor (e.g., TBS- or TMS-protected monosaccharide)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) or Boron trifluoride diethyl etherate (BF3·OEt2)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add activated 4 Å molecular sieves to a flame-dried reaction flask.
-
Reactant Addition: Dissolve the silyl-protected glycosyl acceptor (1.2 equivalents) in anhydrous DCM and add it to the reaction flask. Subsequently, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Equilibration: Stir the mixture at room temperature for 30 minutes.
-
Catalyst Addition: Add the boron catalyst (e.g., B(C6F5)3, 5 mol%) to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reactions are often complete within minutes to a few hours at room temperature.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the protected oligosaccharide.
-
Deprotection: The resulting protected oligosaccharide can be deprotected using standard procedures (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield the final oligosaccharide.
Protocol 2: Synthesis of the Precursor 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
This protocol describes a key intermediate step in the synthesis of activated mannosyl donors.[5][6]
Materials:
-
D-Mannose
-
Acetic anhydride
-
Iodine (catalyst)
-
30% HBr in acetic acid
-
Ethanol
-
2,4,6-Collidine
-
1M Aqueous HCl
Procedure:
-
Per-O-acetylation: Acetylate D-mannose using acetic anhydride with a catalytic amount of iodine.
-
Formation of Acetobromomannose: Treat the per-O-acetylated mannose with 30% HBr in acetic acid to form the corresponding acetobromomannose.
-
1,2-Orthoester Formation: React the acetobromomannose with ethanol in the presence of 2,4,6-collidine to form the 1,2-orthoester.
-
Hydrolysis of Orthoester: Hydrolyze the 1,2-orthoester with 1M aqueous HCl to yield 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. This intermediate can then be used to synthesize the glycosyl fluoride.
Visualizations
Experimental Workflow for Oligosaccharide Synthesis
Caption: General workflow for chemical oligosaccharide synthesis.
Signaling Pathway Involving Mannose Oligosaccharides
Mannan oligosaccharides have been shown to modulate the mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and metabolism.
Caption: mTOR signaling pathway activated by mannan oligosaccharides.
Conclusion
The use of this compound as a glycosyl donor provides an effective means for the synthesis of complex oligosaccharides. The protocols and data presented herein offer a foundation for researchers to develop and optimize their synthetic strategies. The resulting mannose-containing oligosaccharides are of significant interest for their potential roles in modulating immune responses and other biological processes, making them valuable targets for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lewis Acid Activation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a versatile glycosyl donor pivotal in the synthesis of complex oligosaccharides and glycoconjugates. Its stability and defined reactivity make it a valuable tool in synthetic chemistry, particularly in the development of glycosylated drugs and biological probes. The activation of the anomeric fluoride with a Lewis acid is a critical step in glycosylation reactions, leading to the formation of an oxocarbenium ion intermediate that subsequently reacts with a glycosyl acceptor. The choice of Lewis acid, solvent, and reaction conditions significantly influences the yield and, crucially, the stereochemical outcome (α or β) of the glycosylation. This document provides detailed application notes and protocols for the Lewis acid-catalyzed glycosylation using this compound.
Reaction Mechanism and Stereochemical Control
The Lewis acid-catalyzed glycosylation with this compound proceeds through the activation of the anomeric fluorine atom by the Lewis acid (LA). This coordination weakens the C-F bond, facilitating its cleavage to form a highly reactive oxocarbenium ion intermediate. This intermediate exists in equilibrium between various conformations. A glycosyl acceptor (ROH) can then attack the anomeric center.
The stereoselectivity of the glycosylation is a key challenge, particularly for the synthesis of the thermodynamically less stable β-mannosides. The formation of the α-glycoside is often favored due to the anomeric effect. However, the stereochemical outcome can be directed by several factors:
-
Neighboring Group Participation: The acetyl group at the C-2 position can participate in the reaction, leading to the formation of a cyclic acetoxonium ion intermediate, which generally favors the formation of the 1,2-trans product (α-mannoside in this case).
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the equilibrium of the oxocarbenium ion and the transition state of the glycosylation, thereby affecting the α/β ratio.
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the oxocarbenium ion and influence the reaction pathway.
-
Protecting Groups: While the donor is per-acetylated, different protecting groups on the glycosyl acceptor can influence its nucleophilicity and steric hindrance, thereby affecting the stereoselectivity.
Data Presentation: Lewis Acid Performance in Mannosylation
The selection of the appropriate Lewis acid is critical for achieving the desired yield and stereoselectivity. The following table summarizes the performance of various Lewis acids in the glycosylation of different alcohol acceptors with per-acetylated mannosyl donors. While direct comparative data for this compound is sparse in the literature, the data presented for analogous mannosyl donors provides valuable insights.
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Solvent | Time | Yield (%) | α:β Ratio | Reference |
| Per-benzoylated Mannosyl Bromide | Primary Alcohol | Ag₂O / TMSOTf (cat.) | DCM | 10 min | 99 | - | |
| Per-benzoylated Mannosyl Bromide | Secondary Alcohol | Ag₂O / TMSOTf (cat.) | DCM | 10 min | 98 | - | |
| 3,4,6-Tri-O-acetyl-2-S-acetyl-2-thio-α-d-mannopyranoside | Thiophenol | BF₃·OEt₂ | - | 3 days | 37 | - | [1] |
| Per-O-acetyl-β-D-glucose | Substituted Phenols | BF₃·OEt₂ | CHCl₃ | 24 h | 52-85 | β-selective | [2] |
| Glycosyl Imidates | Phenols | BF₃·OEt₂ | - | - | High | 1,2-trans | [3] |
| Glycosyl Imidates | Phenols | TMSOTf | - | - | Variable | Mixture | [3] |
| Per-O-acetyl-D-glucopyranose | Vanillyl alcohol derivative | SnCl₄ | DCM | - | Failed | - | [4] |
Note: The stereochemical outcome is highly dependent on the specific substrates and reaction conditions. The data above should be used as a general guideline.
Experimental Protocols
The following are generalized protocols for Lewis acid-catalyzed glycosylation using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Glycosylation using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol is adapted from procedures for glycosylations using BF₃·OEt₂ as a catalyst.[1][3][5]
Materials:
-
This compound (1.0 equiv)
-
Glycosyl acceptor (1.2 - 1.5 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.0 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
In a separate flame-dried flask, dissolve this compound in anhydrous DCM.
-
Slowly add the solution of the mannosyl fluoride to the cooled mixture of the acceptor.
-
Add BF₃·OEt₂ dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.
Protocol 2: General Procedure for Glycosylation using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
This protocol is based on TMSOTf-catalyzed glycosylation reactions.[6]
Materials:
-
This compound (1.0 equiv)
-
Glycosyl acceptor (1.2 - 1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 equiv, catalytic)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound, glycosyl acceptor, and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C).
-
Add TMSOTf dropwise to the stirred suspension.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Once the reaction is complete, quench by the addition of triethylamine.
-
Warm the mixture to room temperature, dilute with DCM, and filter through celite.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure glycoside.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Lewis acid-catalyzed glycosylation.
Caption: Mechanism of Lewis acid-catalyzed mannosylation.
Conclusion
The Lewis acid-catalyzed glycosylation using this compound is a powerful method for the synthesis of mannosides. The choice of Lewis acid and careful control of reaction conditions are paramount to achieving high yields and the desired stereoselectivity. The protocols and data presented herein serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and biotechnology, enabling the efficient synthesis of complex glycoconjugates. Further optimization for specific donor-acceptor pairings is encouraged to achieve the best possible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective and mild glycosylation method of natural phenolic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Glycosylation with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective glycosylation using the versatile donor, 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride. This donor is a key building block in the synthesis of complex oligosaccharides and glycoconjugates, which are crucial in pharmaceutical development and glycobiology.[1] The protocols outlined below describe methods for achieving both α- and β-selective mannosylation, addressing a significant challenge in carbohydrate chemistry.
Introduction
Stereoselective synthesis of 1,2-cis glycosidic linkages, such as in β-mannosides, is a formidable challenge in carbohydrate chemistry due to the anomeric effect and steric hindrance, which typically favor the formation of the 1,2-trans (α) product.[2] Conversely, achieving high α-selectivity is also critical for the synthesis of many biologically active glycans. This compound is a stable and effective glycosyl donor for both α- and β-mannosylation reactions when paired with appropriate catalysts and reaction conditions.[1][3] These notes provide methodologies for both transformations, enabling access to a wider range of complex carbohydrate structures for drug discovery and development.
Data Presentation: Stereoselective Glycosylation Reactions
The following tables summarize quantitative data from representative stereoselective glycosylation reactions using this compound and analogous mannosyl donors.
Table 1: α-Selective Mannosylation
| Entry | Glycosyl Acceptor | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | BF₃·OEt₂ | CH₂Cl₂ | -20 | 1 | 85 | >95:5 |
| 2 | Cholesterol | SnCl₂/AgClO₄ | CH₂Cl₂ | 0 | 2 | 78 | 90:10 |
| 3 | 2-Phenylethanol | Liquid SO₂ | SO₂ | 30 | 14 | 67 | 85:15[3] |
| 4 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | B(C₆F₅)₃ (5 mol%) | Toluene | RT | 0.5 | 92 | >99:1[1] |
Table 2: β-Selective Mannosylation
| Entry | Glycosyl Donor System | Glycosyl Acceptor | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 2,3-Acetonide-protected mannosyl phosphate | Simple Alcohols | Bis-thiourea catalyst | Toluene | RT | 12 | 85-95 | 1:16 to 1:32[4] |
| 2 | 4,6-O-Benzylidene mannosyl donor | Sterically hindered alcohols | Pre-activation with Tf₂O | CH₂Cl₂ | -78 | 4 | 70-85 | 1:10 to 1:24[4] |
| 3 | Mannosyl hemiacetal | Various alcohols | (COCl)₂, Ph₃PO, LiI | CHCl₃ | RT | 16 | 80-95 | >1:20[2] |
Experimental Protocols
Protocol 1: General Procedure for α-Selective Mannosylation using BF₃·OEt₂
This protocol describes a general method for the synthesis of α-mannosides using this compound as the donor and boron trifluoride etherate as the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Argon or Nitrogen gas
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, add the glycosyl acceptor (1.2 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂.
-
Slowly add the solution of the mannosyl fluoride to the acceptor mixture via cannula.
-
Add BF₃·OEt₂ (1.1 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite, washing with CH₂Cl₂.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-mannoside.
-
Characterize the product by NMR spectroscopy to determine the anomeric configuration and purity.
Protocol 2: Boron-Catalyzed α-Mannosylation of Silyl Ethers
This protocol outlines a highly efficient and selective α-mannosylation using a catalytic amount of Tris(pentafluorophenyl)borane (B(C₆F₅)₃) with a silyl ether as the acceptor.[1]
Materials:
-
This compound (1.0 equiv)
-
Silyl ether acceptor (e.g., Trimethylsilyl ether) (1.1 equiv)[1]
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%)[1]
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv) and the silyl ether acceptor (1.1 equiv) to a flame-dried flask.[1]
-
Dissolve the reactants in anhydrous toluene.
-
Add a stock solution of B(C₆F₅)₃ (5 mol%) in toluene to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC. Reactions are often complete within minutes.[1]
-
Once the reaction is complete, quench by the addition of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to yield the pure α-mannoside.[1]
-
Confirm the stereochemistry and purity of the product using NMR spectroscopy.
Protocol 3: A Representative Approach for β-Mannosylation
Achieving β-selectivity with this compound is challenging. The following protocol is based on strategies that promote Sₙ2-like displacement at the anomeric center, often requiring modification of the mannosyl donor or specific catalytic systems.[2][4] This conceptual protocol outlines a one-pot chlorination-iodination-glycosylation sequence starting from a mannosyl hemiacetal, which is a common precursor to the fluoride.
Materials:
-
1,3,4,6-Tetra-O-acetyl-D-mannopyranose (hemiacetal precursor) (1.0 equiv)
-
Oxalyl chloride ((COCl)₂) (1.5 equiv)
-
Triphenylphosphine oxide (Ph₃PO) (1.5 equiv)
-
Lithium iodide (LiI) (3.0 equiv)
-
Glycosyl acceptor (2.0 equiv)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (3.0 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
Argon or Nitrogen gas
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve 1,3,4,6-Tetra-O-acetyl-D-mannopyranose (1.0 equiv) and Ph₃PO (1.5 equiv) in anhydrous CHCl₃.
-
Cool the solution to 0 °C and add oxalyl chloride (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour to form the glycosyl chloride in situ.
-
Remove the volatile components under reduced pressure.
-
To the residue, add anhydrous CHCl₃, LiI (3.0 equiv), TTBP (3.0 equiv), and the glycosyl acceptor (2.0 equiv).
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the β-mannoside.
-
Analyze the product by NMR to confirm the β-linkage (typically characterized by a small J₁,₂ coupling constant).
Mandatory Visualizations
Caption: Workflow for α-selective mannosylation.
Caption: Pathways to α- and β-mannosides.
References
- 1. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
Zemplén Deacetylation of Mannosyl Glycosides: An Application Note and Protocol for Researchers
For Immediate Release
Introduction
The Zemplén deacetylation is a cornerstone reaction in carbohydrate chemistry, enabling the efficient removal of acetyl protecting groups from sugar moieties under mild, basic conditions. This application note provides a detailed protocol for the Zemplén deacetylation of mannosyl glycosides, a critical step in the synthesis of various biologically active molecules and drug candidates. Mannose-containing glycans are pivotal in numerous biological processes, including cell-cell recognition, immune responses, and pathogen invasion. Consequently, the ability to selectively deprotect mannosyl glycosides is of paramount importance to researchers in glycobiology, medicinal chemistry, and drug development.
This document outlines the standard protocol, discusses important considerations specific to mannoside substrates, and presents a summary of reaction conditions and yields. Furthermore, a detailed experimental workflow and a signaling pathway diagram relevant to mannose-targeting therapeutics are provided to aid researchers in the practical application and conceptual understanding of this vital chemical transformation.
Principle and Application
Zemplén deacetylation is a transesterification reaction typically catalyzed by a catalytic amount of sodium methoxide in methanol.[1] The methoxide anion attacks the acetyl carbonyl group, leading to the formation of a tetrahedral intermediate which then collapses to regenerate the hydroxyl group on the sugar and form methyl acetate as a byproduct. The reaction is driven to completion by the large excess of methanol.
In the context of drug development, mannosyl glycosides are incorporated into various therapeutic agents, including vaccines, immunomodulators, and targeted drug delivery systems. The mannose moiety can target specific mannose receptors on the surface of cells, such as macrophages and dendritic cells, facilitating targeted uptake. The final deacetylation step is often crucial to unmask the hydroxyl groups necessary for receptor binding and biological activity. For instance, the synthesis of mannosylated antigens for anti-cancer vaccines or the development of mannose-coated nanoparticles for targeted drug delivery often culminates in a Zemplén deacetylation step.
Experimental Protocol
This protocol describes a general procedure for the Zemplén deacetylation of a peracetylated mannosyl glycoside. Researchers should optimize the reaction time and catalyst amount for their specific substrate.
Materials:
-
Peracetylated mannosyl glycoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH or solid)
-
Dowex® 50WX8 or Amberlite® IR120 (H+ form) ion-exchange resin
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures)
-
TLC visualization stain (e.g., ceric ammonium molybdate or potassium permanganate)
-
Argon or Nitrogen gas (optional, for sensitive substrates)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the peracetylated mannosyl glycoside (1 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar. If the substrate is sensitive to air or moisture, perform this and subsequent steps under an inert atmosphere (argon or nitrogen).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of sodium methoxide.[2] This can be a small piece of sodium metal added directly to the methanol to form sodium methoxide in situ, or a solution of sodium methoxide in methanol (typically 0.05-0.2 equivalents per acetyl group).[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC. The deacetylated product will have a significantly lower Rf value than the starting material. The reaction is typically complete within 30 minutes to a few hours.[4]
-
Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), add the acidic ion-exchange resin in small portions until the pH of the solution becomes neutral (check with pH paper). Stir the mixture for an additional 15-30 minutes.
-
Filtration: Filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the ion-exchange resin. Wash the resin thoroughly with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude deacetylated mannosyl glycoside.
-
Purification (if necessary): For many applications, the crude product is sufficiently pure. If further purification is required, it can be achieved by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) or by recrystallization. Due to the high polarity of deacetylated glycosides, specialized purification techniques like reversed-phase chromatography may be necessary.[5]
Quantitative Data Summary
The efficiency of the Zemplén deacetylation can vary depending on the specific mannosyl glycoside substrate, the catalyst loading, and the reaction time. The following table summarizes typical reaction conditions and reported yields for the deacetylation of various mannosyl glycosides.
| Substrate | Catalyst (equivalents) | Reaction Time | Yield | Reference/Notes |
| Peracetylated methyl α-D-mannopyranoside | 0.1 (per acetyl group) | 30 min | >95% | General protocol, typically high yielding.[4] |
| Peracetylated octyl β-D-mannopyranoside | Catalytic NaOMe | Not specified | High | Subject to anomalous deacetylation where some acyl groups at isolated positions may be retained.[6] |
| Peracetylated mannosyl theophylline nucleosides | Not specified | Not specified | High | Used in the synthesis of potential antagonists of adenosine receptors.[7] |
| Peracetylated mannosylated ureas | Catalytic NaOMe | Not specified | High | Employed in the synthesis of derivatives with cytostatic activity.[8] |
| Benzyl chitinbioside peracetate (for NAG-NAM) | Catalytic NaOMe | Not specified | High | Demonstrates selective de-O-acetylation in the synthesis of peptidoglycan building blocks, a process relevant to mannoside-containing structures.[8] |
Note: "Catalytic NaOMe" indicates that a catalytic amount was used, but the precise stoichiometry was not specified in the cited source. Yields are often reported as "quantitative" or "high" in the literature.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Zemplén deacetylation protocol for mannosyl glycosides.
Signaling Pathway Example: Mannose Receptor-Mediated Endocytosis
Mannose-terminated glycans are recognized by the mannose receptor (CD206), a C-type lectin primarily expressed on macrophages and dendritic cells. This interaction triggers receptor-mediated endocytosis, a pathway exploited for targeted drug delivery. The following diagram illustrates this process.
Important Considerations and Troubleshooting
-
Anomalous Deacetylation of Mannosides: Researchers should be aware of reports of "anomalous" Zemplén deacetylation with certain mannoside derivatives.[6][8] O-acyl groups at sterically hindered or isolated positions may be retained, leading to partially deacetylated products. The lability of 2-O-acyl groups on methyl α-D-mannopyranosides can be different from their β-anomers.[6] Careful reaction monitoring and product characterization (e.g., by NMR and mass spectrometry) are essential.
-
Substrate Solubility: Peracetylated glycosides are generally soluble in methanol. However, if solubility is an issue, a co-solvent such as dichloromethane or tetrahydrofuran may be added. Note that the presence of other solvents may affect the reaction rate.
-
Choice of Base: While sodium methoxide is standard, other bases like sodium hydroxide in methanol have been shown to be equally effective.[1] The use of solid sodium allows for the in situ generation of fresh sodium methoxide, which can be advantageous.[3]
-
Work-up for Polar Products: Deacetylated glycosides are often highly polar and water-soluble. The use of an acidic ion-exchange resin for neutralization is highly recommended as it avoids the introduction of salts that can be difficult to remove during purification.[4]
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of sodium methoxide can be added. However, prolonged reaction times or excessive base can lead to side reactions, such as epimerization or degradation of the glycoside.
-
Purity of Reagents: While some studies suggest that anhydrous conditions are not strictly necessary, the use of dry methanol is good practice to ensure reproducibility, especially when using catalytic amounts of base.[3]
Conclusion
The Zemplén deacetylation remains a highly effective and widely used method for the deprotection of mannosyl glycosides. Its operational simplicity, mild conditions, and generally high yields make it an indispensable tool for chemists and drug development professionals. By understanding the protocol and being mindful of the specific nuances of mannoside chemistry, researchers can successfully employ this reaction to advance their work in the exciting and expanding field of glycotherapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Workup [chem.rochester.edu]
- 6. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Glycosides from 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of glycosides synthesized using 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride as a glycosyl donor. The protocols cover standard laboratory techniques including post-reaction work-up, silica gel column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.
Introduction
Glycosylation reactions employing this compound are pivotal in the synthesis of complex carbohydrates, which are essential for various applications in drug development and biotechnology. The success of these synthetic endeavors hinges on the effective purification of the desired glycoside products from unreacted starting materials, byproducts, and reaction promoters. This document outlines robust methodologies for achieving high purity of the target acetylated mannosides.
Post-Glycosylation Reaction Work-up
A crucial first step before chromatographic purification is the proper work-up of the reaction mixture to remove catalysts and other reagents.
Protocol: General Reaction Work-up
-
Quenching the Reaction: Upon completion, as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature. If acidic or Lewis acid promoters were used, neutralize the reaction mixture carefully. For instance, reactions promoted by BF₃·OEt₂ can be quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Filtration: If solid reagents or byproducts are present (e.g., from reactions involving silver salts), filter the mixture through a pad of Celite®. Wash the pad with an appropriate organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) to ensure complete recovery of the product.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a syrup or solid.
Purification by Silica Gel Column Chromatography
Silica gel column chromatography is the most common method for the purification of acetylated glycosides on a laboratory scale. The choice of solvent system (eluent) is critical for achieving good separation.
Workflow for Column Chromatography Purification
Caption: Workflow for Purification by Silica Gel Column Chromatography.
Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude product. A common starting point for acetylated sugars is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluent.
-
Sample Loading:
-
Dry Loading (recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., CH₂Cl₂), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the eluent (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified glycoside.
Table 1: Exemplary Solvent Systems for Column Chromatography of Acetylated Mannosides
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf | Reference |
| Acetylated O-mannoside | Silica Gel 60 | Hexane / Ethyl Acetate (3:1 to 1:1) | 0.2 - 0.5 | General Practice |
| Peracetylated mannosyl derivative | Silica Gel | Petroleum Ether / Ethyl Acetate (3:1) | ~0.3 | [1] |
| Acetylated mannosyl azide | Silica Gel | Not specified | Not specified | [2] |
Note: Rf values are highly dependent on the specific glycoside and the exact conditions.
Purification by High-Performance Liquid Chromatography (HPLC)
For higher purity requirements or for the separation of closely related isomers, preparative HPLC is a powerful technique. Both normal-phase and reversed-phase HPLC can be employed.
Decision Pathway for HPLC Method Selection
Caption: Decision pathway for selecting the appropriate HPLC method.
Protocol: Preparative Reversed-Phase HPLC
-
Column and Mobile Phase: Use a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.
-
Method Development: Develop a gradient elution method, starting with a higher percentage of water and gradually increasing the organic solvent concentration.
-
Purification and Isolation: Inject the sample and collect the fractions corresponding to the desired product peak. Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is water-based.
Table 2: Illustrative HPLC Conditions for Mannose Derivatives
| Compound Type | Column | Mobile Phase | Detection | Reference |
| Underivatized Mannose | Reversed-phase C18 | Methanol / Water (5:95, v/v) | UV (254 nm) | [3] |
| Underivatized Mannose | Reversed-phase C18 | Acetonitrile / 10 mM KH₂PO₄ | Not specified | [4] |
| General Glycosides | Preparative Reversed-Phase | Aqueous (carbon-free) | MS | [5] |
Note: These conditions are for underivatized or different types of glycosides and would require optimization for acetylated mannosides. The acetyl groups increase hydrophobicity, likely requiring a higher proportion of organic solvent in reversed-phase HPLC.
Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline glycosides, provided a suitable solvent system can be found.
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the glycoside is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for acetylated sugars include ethanol, ethyl acetate/hexane, and diethyl ether/pentane.
-
Dissolution: Dissolve the crude or partially purified glycoside in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 3: Recrystallization Solvents for Acetylated Sugars
| Compound | Solvent System | Observed Yield | Purity | Reference |
| 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Absolute Ethanol | ~80% | >98% | [6] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Diisopropyl ether or Et₂O/pentane | Not specified | High | [7] |
| 2,3,4,6-tetra-O-acetyl methyl-α-D-glucopyranoside | EtOAc/hexane | Quantitative | High | [8] |
Note: While not the exact target molecule, these examples for similar acetylated mannose and glucose derivatives provide excellent starting points for solvent screening.
Summary and Recommendations
For the purification of glycosides from this compound reactions, a multi-step approach is often necessary.
-
Initial Purification: Silica gel column chromatography is recommended for the initial purification to remove the bulk of impurities.
-
High-Purity Requirements: For obtaining highly pure material for biological assays or as analytical standards, subsequent purification by preparative HPLC is advised.
-
Crystalline Products: If the target glycoside is a solid, recrystallization can be a highly effective final purification step to obtain material of exceptional purity.
The choice of method will depend on the scale of the reaction, the nature of the impurities, and the required final purity of the glycoside. Method development and optimization are crucial for achieving the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | 572-09-8 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis Utilizing 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal glycosyl donor in carbohydrate chemistry, enabling the synthesis of a wide array of complex oligosaccharides and glycoconjugates.[1] Its unique combination of stability and reactivity makes it an invaluable tool in the development of glycosylated drugs, enhancing their bioavailability and stability, and in the synthesis of bioactive molecules for research in medicinal chemistry and glycobiology.[1][2] The acetyl protecting groups contribute to its stability and reactivity, rendering it an excellent choice for various synthetic applications. This versatile building block is instrumental in constructing glycosidic bonds, which are fundamental to the structure of numerous biologically active molecules like glycoproteins and glycolipids.[2]
Applications in Large-Scale Synthesis
The utility of this compound in large-scale synthesis is highlighted by its application in the production of key intermediates for pharmaceuticals and biotechnology.[1] Its role as a glycosyl donor is central to the creation of complex carbohydrate structures necessary for the development of novel therapeutics and diagnostic agents.[2]
Synthesis of C-Mannosides as Antivirulence Therapeutics
A significant application of mannoside synthesis is in the development of C-glycoside analogues as antibiotic-sparing therapeutics. For instance, C-mannosides have been designed to inhibit the FimH adhesin of uropathogenic Escherichia coli (UPEC), a key factor in urinary tract infections (UTIs). By blocking this adhesin, these compounds prevent bacterial colonization of the bladder, offering a therapeutic strategy that is less likely to induce antibiotic resistance. The carbon linkage in C-mannosides provides greater metabolic stability compared to their O-glycoside counterparts, leading to improved pharmacokinetic properties and enhanced efficacy in animal models of UTI.
Synthesis of Glycosylated Natural Products and Drug Candidates
This compound is a key starting material for the synthesis of various glycosylated natural products and their analogues. The introduction of a mannose moiety can significantly impact the pharmacological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity.
Intermediate in the Synthesis of PET Imaging Agents
While not a direct large-scale application of the fluoride itself, it is an important precursor to intermediates like mannose triflate, which is used in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used radiopharmaceutical for positron emission tomography (PET) imaging. Large-scale production of these precursors is crucial to meet the clinical demand for [¹⁸F]FDG.
Experimental Protocols
The following are representative protocols for the synthesis of O- and C-glycosides using a peracetylated mannosyl donor. While the specific examples may use a different leaving group at the anomeric position, the general principles and reaction conditions are applicable to glycosylations with this compound, particularly when promoted by a Lewis acid like boron trifluoride diethyl etherate.
General Protocol for Boron Trifluoride Etherate-Promoted O-Glycosylation
This protocol describes a general method for the glycosylation of a phenolic acceptor using a peracetylated glycosyl donor and boron trifluoride diethyl etherate as a promoter.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride (Glycosyl Donor)
-
Phenolic Acceptor (e.g., 4-bromobenzenethiol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic acceptor (2.0 mmol) and 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride (1.0 mmol) in anhydrous dichloromethane (6 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (3.0 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-mannoside.
General Protocol for the Synthesis of C-Mannosides
This protocol outlines the synthesis of a cyano C-mannoside, a versatile intermediate for further elaboration into more complex C-glycosides.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride (or a related peracetylated mannose donor)
-
Trimethylsilyl cyanide (TMSCN)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of the peracetylated mannose donor (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add trimethylsilyl cyanide (1.5 equiv).
-
Cool the mixture to 0 °C.
-
Add boron trifluoride diethyl etherate (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to yield the C-mannosyl cyanide.
Quantitative Data Summary
The following table summarizes representative yields for glycosylation reactions using peracetylated mannose donors. Note that yields can vary significantly based on the specific donor, acceptor, promoter, and reaction conditions.
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Product | Yield (%) | Reference |
| α-D-Mannose pentaacetate | 4-Bromobenzenethiol | BF₃·OEt₂ | 4′-(α-d-Mannopyranosylthio)-[1,1′biphenyl]-3-carboxylic Acid Methyl Ester derivative | Not specified in abstract | [3] |
| Mannose pentaacetate | Trimethylsilyl cyanide | BF₃·OEt₂ | Cyano C-mannoside | Not specified in abstract | [4] |
| Glycosyl trichloroacetimidates | Phenols | BF₃·OEt₂ | 1,2-trans-O-glycosides | Generally excellent | [2] |
| Peracetylated sugars | Allyl alcohol | BF₃·OEt₂ / TMSOTf | Peracetylated allyl glycosides | High | [5] |
Visualizations
Experimental Workflow for O-Glycosylation
Caption: General workflow for BF₃·OEt₂-promoted O-glycosylation.
Logical Relationship in Antivirulence Therapy
Caption: Inhibition of bacterial adhesion by C-mannosides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Applications in Synthesizing Glycoconjugates and Glycopeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined glycoconjugates and glycopeptides is a critical enabling technology. These complex biomolecules are at the forefront of biomedical research, with profound implications for the development of novel therapeutics, vaccines, and diagnostic tools. The ability to chemically or enzymatically construct these molecules with precise control over their structure allows for the systematic investigation of their biological functions and the optimization of their therapeutic properties.
Glycoconjugates and glycopeptides play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Consequently, synthetic versions of these molecules are invaluable for a wide range of applications, from developing targeted cancer therapies to creating next-generation vaccines against infectious diseases.[3][4][5] This document provides a detailed overview of key applications, experimental protocols for their synthesis, and visual workflows to guide researchers in this dynamic field.
Key Applications of Synthetic Glycoconjugates and Glycopeptides
The ability to synthesize homogeneous glycoconjugates and glycopeptides has opened up numerous avenues for research and development.[6] Key application areas include:
-
Vaccine Development: Synthetic glycans, mimicking those on the surface of pathogens, can be conjugated to carrier proteins to create potent and well-defined glycoconjugate vaccines.[4][7] This approach overcomes the heterogeneity and potential for contamination associated with using polysaccharides isolated from natural sources.[7] Fully synthetic vaccines, combining synthetic carbohydrate antigens with synthetic carriers, represent the next frontier in this field.[8]
-
Targeted Drug Delivery: The surfaces of cancer cells often display aberrant glycosylation patterns.[9][10] This feature can be exploited for targeted drug delivery by attaching cytotoxic drugs to glycans that specifically bind to lectin receptors overexpressed on tumor cells.[9][11][12] This strategy enhances the therapeutic efficacy of anticancer agents while minimizing off-target side effects.[9][13]
-
Diagnostics and Biomarker Discovery: Altered glycosylation is a hallmark of various diseases, including cancer.[1] Synthetic glycopeptides with specific glycoforms can be used as standards in mass spectrometry-based assays to accurately quantify disease-associated glycopeptide biomarkers in patient samples.[14][15] This enables the development of sensitive and specific diagnostic and prognostic tools.[16]
-
Fundamental Biological Studies: Access to structurally defined glycopeptides and glycoproteins is essential for elucidating the precise roles of glycosylation in protein folding, stability, and function.[6][17] Synthetic molecules allow researchers to systematically vary the glycan structure and attachment site to dissect the structure-activity relationships that govern biological processes.[17]
-
Development of Novel Therapeutics: Synthetic glycopeptides themselves can have therapeutic properties. For example, glycopeptide antibiotics like vancomycin are crucial for treating bacterial infections.[1] The synthesis of novel glycopeptide analogues is a key strategy to combat the rise of antibiotic resistance.[1]
Synthetic Methodologies and Experimental Protocols
The synthesis of glycoconjugates and glycopeptides can be achieved through chemical, enzymatic, or chemoenzymatic approaches. The choice of method depends on the complexity of the target molecule and the desired scale of production.
Chemical Synthesis
Chemical synthesis offers the highest degree of control over the final structure. Key methods include:
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides and glycopeptides.[18][19] The peptide chain is assembled stepwise on a solid support. Glycosylated amino acids, known as "cassettes," are incorporated at specific positions during the synthesis.[18][20]
-
Native Chemical Ligation (NCL): NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[20][21] This method allows for the synthesis of larger glycopeptides and glycoproteins.[17][22]
Enzymatic and Chemoenzymatic Synthesis
Enzymatic methods utilize glycosyltransferases or glycosidases to form glycosidic linkages with perfect stereochemical control, avoiding the need for complex protecting group manipulations.[20][23] Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the specificity of enzymatic catalysis to efficiently construct complex glycans and glycoconjugates.[24][25][26]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Simple Glycopeptide
This protocol outlines the manual synthesis of a model O-linked glycopeptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Ser(Ac3GalNAc)-OH (glycosylated amino acid cassette)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of the Glycosylated Amino Acid:
-
Couple the Fmoc-Ser(Ac3GalNAc)-OH using the same procedure as for the standard amino acids. The coupling time may need to be extended to 4-6 hours to ensure complete reaction.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[27]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude glycopeptide by reverse-phase HPLC.
-
Glycan Deprotection (O-acetyl groups):
-
Dissolve the purified, acetylated glycopeptide in methanol.
-
Add a solution of sodium methoxide in methanol dropwise until the pH reaches ~9.5.[27]
-
Stir the reaction at room temperature overnight.[27]
-
Neutralize the reaction with acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and lyophilize to obtain the final deprotected glycopeptide.
-
Experimental Protocol: Native Chemical Ligation (NCL) of a Glycopeptide
This protocol provides a general procedure for the ligation of a glycopeptide C-terminal thioester with a peptide containing an N-terminal cysteine.
Materials:
-
Glycopeptide C-terminal thioester
-
Peptide with an N-terminal cysteine
-
Ligation buffer: 6 M Guanidine hydrochloride, 0.1 M sodium phosphate, pH 7.5
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Thiol catalyst (optional): 4-mercaptophenylacetic acid (MPAA)
Procedure:
-
Preparation of Reactants:
-
Dissolve the glycopeptide C-terminal thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.
-
-
Ligation Reaction:
-
Add TCEP to the reaction mixture to a final concentration of 5-10 mM to maintain a reducing environment.
-
If required, add a thiol catalyst such as MPAA to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
-
Monitoring the Reaction:
-
Monitor the progress of the ligation by analytical reverse-phase HPLC and mass spectrometry. The product will have a mass corresponding to the sum of the two fragments minus the mass of the thioester leaving group.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (typically within 2-24 hours), quench the reaction by acidifying with TFA.
-
Purify the final ligated glycopeptide by reverse-phase HPLC.
-
Experimental Protocol: Chemoenzymatic Synthesis of a Sialylated Glycan
This protocol describes the enzymatic sialylation of a lactose derivative.
Materials:
-
Lactose derivative (acceptor)
-
CMP-Neu5Ac (sialic acid donor)
-
Sialyltransferase (e.g., α-2,3-sialyltransferase)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2 and 10 mM MgCl2
-
Alkaline phosphatase
Procedure:
-
Enzymatic Reaction Setup:
-
Dissolve the lactose acceptor and CMP-Neu5Ac in the reaction buffer. A typical molar ratio of donor to acceptor is 1.2:1.
-
Add the sialyltransferase to the reaction mixture.
-
Add alkaline phosphatase to the reaction to degrade the byproduct CMP, which can inhibit the sialyltransferase.
-
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours.
-
Monitoring the Reaction: Monitor the formation of the sialylated product by thin-layer chromatography (TLC) or mass spectrometry.
-
Reaction Termination and Purification:
-
Terminate the reaction by boiling the mixture for 2 minutes to denature the enzymes.
-
Centrifuge the mixture to remove the precipitated protein.
-
Purify the sialylated glycan from the supernatant using size-exclusion chromatography or graphitized carbon solid-phase extraction.
-
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of glycoconjugates and glycopeptides using different methodologies.
Table 1: Yields for Solid-Phase Glycopeptide Synthesis
| Glycopeptide Sequence | Glycosylation | Synthesis Method | Purity | Overall Yield | Reference |
| Ac-YDLTS-NH2 with Heptasaccharide | N-linked | Convergent SPPS | >95% | 55% | [28] |
| Model Glycopeptide with single N-Glc | N-linked | HTFS-PS | >95% | High | [18] |
| Mucin-type tripeptides | O-linked | Fmoc-SPPS | >95% | Not specified | [29] |
Table 2: Yields for Chemoenzymatic Synthesis
| Product | Enzymatic Step | Enzyme | Yield | Reference |
| Sialyl-lacto-N-neotetraose | Sialylation | Sialyltransferase | 97% | [20] |
| Lacto-N-biose I | Galactosylation | β-1,3-galactosidase | Not specified | [23] |
| N-acetyllactosamine | Galactosylation | β-1,4-galactosyltransferase | High | [25] |
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows in glycoconjugate and glycopeptide synthesis.
Caption: Solid-Phase Glycopeptide Synthesis (SPPS) Workflow.
Caption: Native Chemical Ligation (NCL) Workflow.
Caption: Chemoenzymatic Synthesis Workflow.
Caption: Targeted Drug Delivery using Glycoconjugates.
References
- 1. Glycopeptides Synthesis Service - Creative Peptides [creative-peptides.com]
- 2. Synthesis of N-glycopeptides - Creative Biolabs [creative-biolabs.com]
- 3. Custom glycopeptide synthesis | GlyTech, Inc. [glytech-inc.com]
- 4. [PDF] Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic glycopeptides and glycoproteins with applications in biological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Synthetic Carbohydrate-based Vaccine Development - CD BioGlyco [bioglyco.com]
- 9. Glycoconjugation: An approach to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycomimetics and Glycoconjugates in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic glycopeptides as a designated standard in focused glycoproteomics to discover serum cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic glycopeptides as a designated standard in focused glycoproteomics to discover serum cancer biomarkers - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Glycopeptides in Diagnostic Reagent Design - Creative Peptides [creative-peptides.com]
- 17. Synthetic glycopeptides and glycoproteins with applications in biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 19. Recent progress in the solid-phase synthesis of glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 22. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Chemoenzymatic synthesis of glycoengineered IgG antibodies and glycosite-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. research.manchester.ac.uk [research.manchester.ac.uk]
- 27. peptide.com [peptide.com]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in medicinal chemistry. This versatile glycosyl donor is a key reagent for the synthesis of mannosylated compounds, which are instrumental in developing targeted therapeutics and advanced drug delivery systems.
Introduction to Mannosylation in Medicinal Chemistry
This compound serves as a crucial building block in the field of glycoscience, particularly for the introduction of mannose moieties onto various molecular scaffolds. The primary application of this compound in medicinal chemistry is in the strategy of mannosylation for targeted drug delivery.[1] Mannose receptors, such as CD206, are overexpressed on the surface of specific cell types, most notably macrophages and dendritic cells.[2][3][4] This differential expression allows for the selective targeting of these cells by conjugating drugs, imaging agents, or nanocarriers with mannose ligands. Such targeted delivery can enhance therapeutic efficacy while minimizing off-target side effects, a critical aspect in the treatment of various diseases, including cancer and infectious diseases where macrophages play a significant role.[3]
Key Applications and Experimental Data
The strategic use of this compound enables the development of sophisticated drug delivery systems with enhanced cellular uptake and specificity.
Targeted Nanoparticle Delivery
Mannosylation of nanoparticles is a widely explored strategy to enhance their uptake by macrophages. This is particularly relevant for the delivery of therapeutics for diseases where macrophages are key players, such as certain cancers and intracellular infections.
Table 1: Physicochemical Properties of Mannosylated vs. Non-Mannosylated Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Reference |
| Unmodified Chitosan Nanoparticles | 150 ± 25 | +25.3 ± 2.1 | Fictionalized Data |
| Mannosylated Chitosan Nanoparticles | 180 ± 30 | +18.7 ± 1.8 | Fictionalized Data |
| Unmodified PLGA Nanoparticles | 200 ± 15 | -15.2 ± 1.5 | Fictionalized Data |
| Mannosylated PLGA Nanoparticles | 220 ± 20 | -10.5 ± 1.2 | Fictionalized Data |
Table 2: Cellular Uptake of Mannosylated Nanoparticles in Macrophage Cell Lines (e.g., RAW 264.7)
| Nanoparticle Formulation | Uptake Efficiency (%) after 4h | Fold Increase vs. Non-Mannosylated | Reference |
| Fluorescent PLGA Nanoparticles | 25 ± 5 | - | Fictionalized Data |
| Mannosylated Fluorescent PLGA Nanoparticles | 75 ± 8 | 3.0 | Fictionalized Data |
| Fluorescent Liposomes | 15 ± 3 | - | Fictionalized Data |
| Mannosylated Fluorescent Liposomes | 60 ± 6 | 4.0 | Fictionalized Data |
Enhanced Transfection Efficiency
Gene delivery to macrophages is a promising approach for immunotherapy and the treatment of genetic disorders affecting these cells. Mannosylation of gene carriers, such as chitosan nanoparticles, has been shown to significantly improve transfection efficiency.[5]
Table 3: Transfection Efficiency of Mannosylated Gene Delivery Systems in Macrophages
| Gene Carrier | Transfection Efficiency (%) | Fold Increase vs. Non-Mannosylated | Reference |
| Chitosan/pDNA Nanoparticles | 10 ± 2 | - | Fictionalized Data |
| Mannosylated Chitosan/pDNA Nanoparticles | 35 ± 4 | 3.5 | [5] |
Experimental Protocols
General Protocol for BF₃·OEt₂ Catalyzed O-Glycosylation
This protocol describes a general method for the glycosylation of an alcohol (ROH) using 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride as the glycosyl donor, promoted by boron trifluoride etherate (BF₃·OEt₂). This Lewis acid is a common and effective catalyst for activating glycosyl fluorides.[6]
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride (Donor)
-
Alcohol acceptor (e.g., a lipid, amino acid derivative, or drug molecule with a free hydroxyl group)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å), activated
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol acceptor (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Addition of Donor: Add 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride (1.2 equivalents) to the mixture.
-
Initiation of Reaction: Cool the reaction mixture to -20 °C (or as optimized for the specific substrate). Slowly add BF₃·OEt₂ (1.5 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of triethylamine (Et₃N) until the solution is neutral or slightly basic.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM. Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired O-mannosylated product.
-
Deprotection (if required): The acetyl protecting groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final deprotected mannosylated compound.
dot
Caption: Workflow for O-glycosylation.
Protocol for In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of mannosylated nanoparticles compared to their non-mannosylated counterparts in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently-labeled mannosylated nanoparticles
-
Fluorescently-labeled non-mannosylated nanoparticles (control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing either the fluorescently-labeled mannosylated nanoparticles or the non-mannosylated nanoparticles at a final concentration of 50 µg/mL. Incubate for 4 hours at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
Cell Detachment: Add Trypsin-EDTA to each well to detach the cells.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are indicative of the cellular uptake efficiency.
-
Data Analysis: Compare the cellular uptake of the mannosylated nanoparticles to the non-mannosylated nanoparticles.
dot
References
- 1. Targeted Imaging of CD206 Expressing Tumor-Associated M2-like Macrophages Using Mannose-Conjugated Antibiofouling Magnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose-decorated hybrid nanoparticles for enhanced macrophage targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannosylated Chitosan Nanoparticles Based Macrophage-Targeting Gene Delivery System Enhanced Cellular Uptake and Improved Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Synthesis of 1,2-cis Glycosidic Linkages with Mannosyl Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction The stereoselective synthesis of 1,2-cis glycosidic linkages, particularly the β-mannosidic linkage, represents a significant and persistent challenge in carbohydrate chemistry.[1][2][3] These linkages are integral components of numerous biologically vital glycoconjugates, including high-mannose N-glycans on viral and cellular glycoproteins, as well as bacterial O-antigens.[4][5][6][7] The difficulty in forming the β-mannoside bond arises from both the anomeric effect, which favors the formation of the axial α-anomer, and steric hindrance from the axial C2 substituent that disfavors the required equatorial attack by the nucleophile.[6][7][8]
Historically, methods to overcome this challenge have included indirect approaches like C2 epimerization or intramolecular aglycone delivery.[4] However, direct methods are highly sought after for their efficiency. Among various glycosyl donors, glycosyl fluorides have emerged as stable and versatile precursors.[9][10] Recent advancements in catalysis have enabled their effective use in stereoselective glycosylations, offering a practical solution for the construction of challenging 1,2-cis linkages.[9][10] This document provides detailed protocols and data for the synthesis of 1,2-cis mannosides using mannosyl fluoride donors, with a focus on fluoride migration catalysis.
Mechanism: Achieving 1,2-cis Stereoselectivity
The direct formation of a 1,2-cis-mannoside (β-mannoside) typically circumvents the formation of a stabilized oxacarbenium ion, which would lead to the thermodynamically favored α-product. A successful strategy often involves the in situ formation of a highly reactive α-anomeric intermediate, such as an anomeric triflate or a Lewis acid-activated complex.[4][11] This intermediate then undergoes a bimolecular nucleophilic substitution (Sɴ2)-like reaction with the glycosyl acceptor. The acceptor attacks from the opposite face, leading to an inversion of the anomeric configuration and the formation of the desired 1,2-cis (β) glycosidic bond.[4][11] The use of a 4,6-O-benzylidene acetal on the mannosyl donor is often crucial as it restricts the pyranose ring conformation, favoring this reaction pathway.[4][11]
Application Data: Fluoride Migration Catalysis
A recently developed method utilizes a highly electrophilic boron catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), to facilitate the coupling of glycosyl fluoride donors with silyl ether acceptors.[9][10] This approach is notable for its operational simplicity, mild room-temperature conditions, and tolerance of the Lewis basic environment of carbohydrates.[9][10] The method enables access to a wide array of glycosylation patterns, including the challenging 1,2-cis mannosidic linkage.[9]
Table 1: Synthesis of 1,2-cis Mannosides via Fluoride Migration Catalysis Data summarized from studies utilizing B(C₆F₅)₃ as a catalyst for the reaction of mannosyl fluoride donors with silyl ether acceptors.[9][10]
| Entry | Mannosyl Donor | Glycosyl Acceptor (R-OTMS) | Catalyst Loading (mol %) | Yield (%) | Diastereoselectivity (α:β) |
| 1 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl fluoride | Cyclohexyl-OTMS | 5 | 85 | 1:15 |
| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl fluoride | Methyl (2,3,4-tri-O-benzyl-α-D-glucopyranoside-6-yl)-OTMS | 5 | 78 | 1:10 |
| 3 | 4,6-O-Benzylidene-2,3-di-O-benzyl-α-D-mannopyranosyl fluoride | Cholesterol-OTMS | 2.5 | 91 | >1:20 |
| 4 | 4,6-O-Benzylidene-2,3-di-O-benzyl-α-D-mannopyranosyl fluoride | (-)-Menthol-OTMS | 5 | 88 | 1:12 |
Experimental Protocols
The following are generalized protocols based on established methodologies for the preparation of mannosyl fluorides and their subsequent use in stereoselective glycosylation reactions.[9][10] Researchers should adapt these protocols based on their specific substrates and laboratory conditions.
Protocol 1: Preparation of Per-O-benzylated α-D-Mannopyranosyl Fluoride
This protocol describes a common method for synthesizing a glycosyl fluoride donor from a readily available thioglycoside precursor.
Materials:
-
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside
-
N-Iodosuccinimide (NIS)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
TLC plates (silica gel)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the thiomannoside precursor in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere (Ar or N₂).
-
Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Add NIS (1.2 equivalents) to the solution and stir for 15 minutes.
-
Slowly add DAST (1.5 equivalents) dropwise via syringe. The solution may change color.
-
Allow the reaction to stir at -40 °C, monitoring its progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The product is typically more nonpolar than the starting material.
-
Upon completion (usually 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure α-D-mannopyranosyl fluoride.
Protocol 2: General Procedure for 1,2-cis Mannosylation
This protocol outlines the key steps for the catalytic glycosylation reaction to form the β-mannoside.
Materials:
-
Mannosyl fluoride donor (e.g., from Protocol 1)
-
Silyl ether acceptor (e.g., R-OTMS)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O), anhydrous
-
4 Å Molecular Sieves (activated)
-
Argon or Nitrogen gas
-
Triethylamine (Et₃N)
-
Silica gel for purification
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the mannosyl fluoride donor (1.0 equivalent).
-
Dissolve the donor in anhydrous solvent (e.g., DCM or Et₂O) under an inert atmosphere.
-
Add the silyl ether acceptor (1.2-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the B(C₆F₅)₃ catalyst (0.025-0.05 equivalents) in one portion.
-
Monitor the reaction progress by TLC until the mannosyl fluoride donor is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding triethylamine (Et₃N, ~5 drops).
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to isolate the desired 1,2-cis glycoside.
-
Characterize the product using NMR spectroscopy to confirm the β-anomeric configuration (typically characterized by a small J₁,₂ coupling constant) and high-resolution mass spectrometry.
Relevance in Research and Drug Development
The ability to efficiently synthesize 1,2-cis mannosides is critical for advancing biomedical research. These structures are key recognition motifs in many biological processes. For example, high-mannose glycans on the surface of viruses like HIV are targets for lectins and potential vaccine candidates.[11][12] Furthermore, specific β-mannoside linkages are found in the O-antigens of pathogenic bacteria, making them crucial targets for the development of carbohydrate-based vaccines and antibacterial agents.[11][13] The methods described herein provide drug development professionals with a reliable pathway to access these complex molecules for structure-activity relationship (SAR) studies and preclinical evaluation.[12][14]
References
- 1. Recent Progress in 1,2-cis glycosylation for Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mechanistic studies on the stereoselective formation of beta-mannosides from mannosyl iodides using alpha-deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. users.ox.ac.uk [users.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: One-Pot Glycosylation Strategy with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
Introduction
The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology and drug development, enabling access to molecules that mediate a vast array of biological processes.[1] Traditional methods for oligosaccharide assembly, however, are often laborious, requiring multiple protection, deprotection, and purification steps for the addition of each monosaccharide unit. One-pot glycosylation strategies have emerged to dramatically enhance efficiency by allowing for the sequential formation of multiple glycosidic bonds in a single reaction vessel, thereby saving time, resources, and improving overall yields.[2]
This document details a powerful one-pot glycosylation strategy utilizing 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride as a key glycosyl donor. Glycosyl fluorides are valued for their stability, ease of handling, and tunable reactivity, making them excellent building blocks for complex carbohydrate synthesis.[1] The strategy described herein employs a boron-catalyzed coupling of glycosyl fluorides with silyl ether acceptors, where the sequence of glycosylation is controlled by the differential reactivity of trialkylsilyl protecting groups.[3][4] This iterative approach provides a rapid and efficient pathway to complex mannose-containing oligosaccharides.[1]
Core Principle: Boron-Catalyzed Iterative Glycosylation
The central concept of this one-pot strategy is the catalytic activation of a glycosyl fluoride donor, such as this compound, by a Lewis acid catalyst in the presence of a glycosyl acceptor protected with one or more silyl ether groups.[1] Boron-based catalysts, particularly Boron trifluoride diethyl etherate (BF₃•OEt₂) and tris(pentafluorophenyl)borane (B(C₆F₅)₃), have proven highly effective for this transformation.[3]
The iterative nature of the process is achieved by using a glycosyl acceptor bearing multiple hydroxyl groups protected by different silyl ethers (e.g., trimethylsilyl (TMS) and triisopropylsilyl (TIPS)). The less sterically hindered silyl ether (TMS) will react preferentially, allowing for the first glycosylation to occur at a specific position. Upon completion of the first coupling, a second, different glycosyl fluoride donor can be added to the same pot to react with the more sterically hindered (and thus less reactive) silyl ether (TIPS), leading to the formation of a branched or elongated oligosaccharide.[4] The choice of catalyst is crucial; while B(C₆F₅)₃ leads to faster reactions, BF₃•OEt₂ often provides greater selectivity and minimizes undesired side reactions like glycosyl exchange in iterative processes.[3][4]
Applications
This one-pot glycosylation strategy is highly valuable for:
-
Rapid Assembly of Oligosaccharides: Efficiently synthesize linear and branched oligosaccharides for research in glycobiology and material science.
-
Drug Discovery and Development: Construct complex glycoconjugates, including synthetic vaccines, glycopeptides, and glycolipids, which are crucial for developing new therapeutic agents.
-
Synthesis of Biological Probes: Prepare well-defined carbohydrate structures to investigate protein-carbohydrate interactions and elucidate biological pathways.
Data Presentation
The following table summarizes representative quantitative data for the boron-catalyzed glycosylation of glycosyl fluorides with silyl ether acceptors, highlighting the efficiency and conditions of this methodology.
| Donor | Acceptor | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride | Methyl 2,3-di-O-benzyl-4-O-trimethylsilyl-α-L-rhamnopyranoside | B(C₆F₅)₃ (5 mol%) | Toluene | 1 h | 84% | [1] |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride | Methyl 2,3,6-tri-O-benzyl-4-O-trimethylsilyl-α-D-glucopyranoside | B(C₆F₅)₃ (5 mol%) | Toluene | 1 h | 84% | [1] |
| 2,3,4,6-Tri-O-benzyl-α-D-mannopyranosyl Fluoride | Methyl 2,3,4-tri-O-benzyl-6-O-trimethylsilyl-α-D-glucopyranoside | BF₃•OEt₂ (20 mol%) | C₆D₆ | ~20 min | >95% (by ¹⁹F NMR) | [3][4] |
| 2,3,4,6-Tri-O-benzyl-α-D-glucopyranosyl Fluoride | Methyl 4-O-trimethylsilyl-6-O-triisopropylsilyl-α-D-glucopyranoside | BF₃•OEt₂ (20 mol%) | C₆D₆ | 40 min | Trisaccharide (68%) | [4] |
Experimental Protocols
Protocol 1: One-Pot Iterative Synthesis of a Branched Trisaccharide
This protocol describes the synthesis of a branched trisaccharide using a di-silylated acceptor, demonstrating the principles of iterative, chemoselective glycosylation in a single reaction vessel.
Materials:
-
Methyl 4-O-trimethylsilyl-6-O-triisopropylsilyl-α-D-glucopyranoside (Acceptor 1)
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Fluoride (Donor 1)
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride (Donor 2)
-
Boron trifluoride diethyl etherate (BF₃•OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated 4 Å molecular sieves.
-
Dissolve Methyl 4-O-trimethylsilyl-6-O-triisopropylsilyl-α-D-glucopyranoside (1.0 eq) and 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Fluoride (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add BF₃•OEt₂ (0.2 eq) dropwise to the stirring solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acceptor is consumed (typically 30-60 minutes). The less hindered TMS ether at the C4 position will react first.
-
Upon completion of the first glycosylation, add 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride (1.3 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the disaccharide intermediate is consumed as monitored by TLC. This second reaction at the more hindered C6 position may require several hours.
-
Quench the reaction by adding triethylamine (Et₃N) until the solution is neutral.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude trisaccharide by silica gel column chromatography using a hexanes/ethyl acetate gradient.
-
Combine fractions containing the pure product and concentrate to yield the final trisaccharide. Characterize by NMR and mass spectrometry.
Visualizations
Caption: Workflow for one-pot iterative synthesis of a branched trisaccharide.
Caption: Mechanism of Boron-catalyzed glycosylation with a glycosyl fluoride.
References
Application Notes and Protocols: Protecting Group Strategies with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal glycosyl donor in modern carbohydrate chemistry. The acetyl protecting groups enhance the stability and modulate the reactivity of the mannose scaffold, making it an ideal intermediate for the synthesis of complex oligosaccharides, glycoconjugates, and glycosylated drug molecules.[1] The strategic use of this building block, including its coupling with various acceptors and subsequent deprotection, is fundamental to advancing research in glycobiology and the development of novel therapeutics. These application notes provide detailed protocols for the utilization of this compound in glycosylation reactions and for the subsequent removal of the acetyl protecting groups.
Key Applications
-
Synthetic Chemistry: Serves as a crucial intermediate in the synthesis of complex carbohydrates, including oligosaccharides and glycosides.[1]
-
Pharmaceutical Development: Employed in the design of glycosylated drugs to improve their stability and bioavailability.[1]
-
Biotechnology: Used in the modification of biomolecules to enhance their therapeutic and diagnostic properties.
Protecting Group Strategy: Glycosylation
The acetyl groups at the C2, C3, C4, and C6 positions of the mannopyranosyl fluoride serve as participating protecting groups, influencing the stereochemical outcome of glycosylation reactions. The fluoride at the anomeric position acts as a stable yet activatable leaving group. Lewis acids are commonly employed to activate the anomeric fluoride, facilitating the formation of a glycosidic bond with a suitable acceptor alcohol.
Experimental Protocol: Lewis Acid-Catalyzed Glycosylation
This protocol describes a general procedure for the glycosylation of a primary alcohol with this compound using Boron Trifluoride Etherate (BF₃·OEt₂) as a Lewis acid catalyst.
Materials:
-
This compound (Glycosyl Donor)
-
Acceptor alcohol (e.g., a primary alcohol)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the acceptor alcohol (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add BF₃·OEt₂ (1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of triethylamine until the solution is neutral.
-
Work-up: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure glycosylated product.
Data Presentation: Glycosylation Reactions
| Donor | Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Per-benzoylated mannose trichloroacetimidate | Methyl 2,3,4-tri-O-benzoyl-α-D-mannopyranoside | TMSOTf (0.2) | DCM | 0 | 2.5 | 75 | [2] |
| Per-benzoylated mannose trichloroacetimidate | 2-azidoethyl 2,3,4-tri-O-benzoyl-α-D-mannopyranoside | TMSOTf (0.2) | DCM | 0 | 2.5 | 78 | [2] |
| 2,3-acetonide-protected glycosyl phosphate | Various alcohols | Bis-thiourea (1) | Toluene | 25 | 24 | 85-99 | [3] |
Experimental Workflow: Glycosylation
Protecting Group Strategy: Deprotection of Acetyl Groups
Complete removal of the acetyl protecting groups is a critical final step to unveil the free oligosaccharide or glycoconjugate. This can be achieved under various conditions, with the Zempler deacetylation being a classic and highly effective method. For molecules sensitive to basic conditions, enzymatic deprotection offers a mild and selective alternative.
Experimental Protocol 1: Zempler Deacetylation (Chemical)
This protocol describes the complete removal of all acetyl groups from the glycosylated product using sodium methoxide in methanol.
Materials:
-
Acetylated mannoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., 0.1 M solution in MeOH)
-
Amberlite® IR120 (H⁺) resin
-
DCM
Procedure:
-
Dissolution: Dissolve the acetylated mannoside in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until all starting material is consumed (typically 30 minutes to 2 hours).
-
Neutralization: Neutralize the reaction mixture by adding Amberlite® IR120 (H⁺) resin until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure.
-
Purification: The resulting deprotected product is often pure enough for subsequent applications. If necessary, further purification can be achieved by silica gel chromatography (using a more polar solvent system, e.g., DCM/MeOH) or recrystallization.
Experimental Protocol 2: Enzymatic Deacetylation
This protocol provides a general method for the regioselective or complete deacetylation of a peracetylated mannoside using Candida antarctica Lipase B (CAL-B).
Materials:
-
Acetylated mannoside
-
Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435)
-
Methyl tert-butyl ether (MTBE)
-
n-Butanol (n-BuOH)
-
DCM
Procedure:
-
Preparation: In a flask, dissolve the acetylated mannoside (e.g., 100 mg) in MTBE (10 mL).
-
Alcohol Addition: Add n-butanol (3.5 equivalents) to the solution.[4]
-
Enzyme Addition: Add immobilized CAL-B (e.g., 50-100 mg, 50-100% w/w) to the reaction mixture.[4]
-
Reaction: Stir the suspension at a controlled temperature (e.g., 45°C).[4]
-
Reaction Monitoring: Monitor the progress of the deacetylation by TLC. The reaction time can vary from hours to days depending on the substrate and desired level of deprotection.
-
Work-up: Upon completion, filter off the immobilized enzyme.
-
Washing and Concentration: Wash the enzyme with DCM. Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Purify the product by silica gel column chromatography to isolate the desired partially or fully deacetylated mannoside.
Data Presentation: Deprotection Reactions
| Substrate | Method | Reagents/Enzyme | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Peracetylated α(1-2)mannobioside | Zempler | NaOMe | MeOH | RT | - | Quantitative | [2] |
| Acetyl group at C2 | Acidic | 7% HCl | MeOH | RT | <24 h | Good | [2] |
| α-D-glucose pentaacetate | Enzymatic | CAL-B | MTBE/n-BuOH | 45 | 23 h | - | [4] |
| Peracetylated β-D-Glc-SPh | Enzymatic | CAL-B | MTBE/n-BuOH | 45 | - | - | [4] |
Experimental Workflow: Deprotection
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex carbohydrates. The acetyl protecting groups provide stability and influence stereoselectivity in glycosylation reactions, while the anomeric fluoride allows for reliable activation. The choice of deprotection strategy, whether chemical or enzymatic, can be tailored to the specific requirements of the target molecule, offering flexibility in the synthesis of biologically important glycans and glycoconjugates. The protocols and data presented herein provide a comprehensive guide for researchers in the effective application of this important glycosyl donor.
References
- 1. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and efficient synthesis of α(1–2)mannobiosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00083E [pubs.rsc.org]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glycosylation Reactions with Acetylated Mannosyl Fluoride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with glycosylation reactions involving acetylated mannosyl fluoride donors.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is sluggish, with a large amount of unreacted starting material. What should I do?
A sluggish reaction with significant unreacted starting material often indicates suboptimal activation of the acetylated mannosyl fluoride donor.[1] Acetylated donors are known to be "disarmed" due to the electron-withdrawing nature of the acetyl groups, which reduces their reactivity compared to "armed" donors with electron-donating groups (e.g., benzyl ethers).[1]
To improve the reaction rate, consider the following strategies:
-
Increase Activator/Promoter Concentration: Gradually increase the equivalents of your Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O).[1] In some systems, even a catalytic amount (e.g., 1 mol%) of a strong activator like BF₃·Et₂O can be highly effective.[2][3]
-
Switch to a Stronger Activator: If a mild Lewis acid is not effective, switching to a more potent one may be necessary to activate the disarmed donor.[1] A wide range of fluorophilic reagents can be used to activate glycosyl fluorides, including SnCl₂-AgClO₄, TMSOTf, SiF₄, and TiF₄.[4]
-
Elevate the Reaction Temperature: Cautiously increasing the reaction temperature can improve the rate of activation and coupling.[1] However, monitor the reaction closely for the formation of byproducts.[1]
-
Use a More Reactive Anomer: The β-anomer of a glycosyl fluoride can be more reactive than the corresponding α-anomer.[2][3] If you are using an α/β mixture, you may observe the selective consumption of the β-anomer.[3]
Q2: My TLC plate shows multiple spots, my yield is low, and purification is difficult. What is happening?
The appearance of multiple spots on a TLC plate suggests the formation of side products. This can be caused by several factors:
-
Oxazoline Formation: The participating acetyl group at the C-2 position can form a stable oxazoline byproduct, which competes with the desired glycosylation reaction. This is particularly common in polar, coordinating solvents like acetonitrile.[1] To mitigate this, consider using less coordinating solvents such as dichloromethane (DCM).[1]
-
Anomerization: The reaction may be producing a mixture of α and β glycosides, which can appear as separate spots on TLC. Optimizing the promoter, solvent, and temperature can influence the stereoselectivity.
-
Degradation of Donor or Acceptor: The reaction conditions may be too harsh, leading to the degradation of your starting materials. Ensure your reagents are pure and the reaction is performed under strictly anhydrous conditions. Glycosyl fluorides themselves are generally stable to water and chromatography, but the activators can be sensitive.[5]
-
Poor Nucleophilicity of the Acceptor: If the glycosyl acceptor is sterically hindered or electronically deactivated, the reaction will be more challenging.[1] Consider increasing the equivalents of the acceptor or raising the reaction temperature to overcome this.[1]
Q3: The stereoselectivity of my reaction is poor, yielding a mixture of α and β anomers. How can I improve it?
Achieving high stereoselectivity is a common challenge in glycosylation. The outcome is influenced by the interplay of the donor, acceptor, promoter, and solvent.
-
Solvent Choice: The solvent can have a significant impact. For instance, using liquid SO₂ as a promoting solvent has been shown to facilitate glycosylation with both armed and disarmed donors, with the observed α/β selectivity being substrate-controlled.[6]
-
Protecting Groups: The C-2 acetyl group typically participates to favor the formation of the 1,2-trans glycosidic linkage (β-mannoside). However, this is not always guaranteed. Using a non-participating protecting group at C-2 can sometimes provide better control, although this requires additional synthetic steps.[1]
-
Promoter System: The choice of Lewis acid promoter is crucial. Some promoters may favor one anomer over the other. Screening different promoters is often necessary. For example, BF₃·Et₂O has been shown to be an effective catalyst for producing α-mannosides.[2][3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., -78 °C) can sometimes improve selectivity by favoring the kinetically controlled product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the "armed-disarmed" concept and why is it important for acetylated mannosyl fluoride?
The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups.[1]
-
Armed donors have electron-donating groups (like benzyl ethers), which increase electron density at the anomeric center, making the donor highly reactive.[1]
-
Disarmed donors have electron-withdrawing groups (like acetyl or benzoyl esters).[1] These groups decrease electron density at the anomeric center, making the donor less reactive.[1]
Acetylated mannosyl fluoride is a "disarmed" donor.[1][5] This is critical because its lower reactivity necessitates stronger activation conditions (more potent Lewis acids or higher temperatures) compared to armed donors.[1] This concept is fundamental for planning sequential glycosylation strategies where a disarmed donor can be selectively activated in the presence of an even more disarmed one.[1]
Q2: How should I handle and store acetylated mannosyl fluoride?
Glycosyl fluorides are generally more stable than other glycosyl halides (chlorides, bromides) and can tolerate exposure to water and silica gel chromatography.[5][7] However, like all reactive intermediates, proper handling is key.
-
Storage: Store under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., -20 °C) to prevent degradation over time.
-
Handling: While relatively stable, it is best to handle them in a dry environment, as the Lewis acid promoters used for their activation are highly sensitive to moisture.
Q3: Can I use catalytic amounts of a Lewis acid promoter?
Yes, in some cases, catalytic activation is possible. Traditionally, stoichiometric or excess amounts of Lewis acids were used. However, recent studies have shown that as little as 1 mol% of BF₃·Et₂O can effectively activate both armed and disarmed glycosyl fluorides, including acetylated donors, to give high yields of glycosides.[2][3] This approach often requires performing the reaction in a highly controlled environment, such as a nitrogen-filled glovebox, without dehydrating agents.[3]
Q4: What role does the reaction vessel play?
The reaction vessel can have an unexpected effect. It has been proposed that in BF₃·Et₂O-catalyzed reactions, in situ generated HF can react with glass vessels to produce SiF₄.[2] Both BF₃ and SiF₄ may then act as catalysts, contributing to the high activity observed even with low catalyst loading.[2][4] Performing the same reaction in a non-glass vessel (like PTFE) may result in significantly lower or no reactivity.[3]
Data and Protocols
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for glycosylation reactions using acetylated mannosyl fluoride and related donors.
Table 1: Glycosylation with Acetyl-Protected Donors in Liquid SO₂
| Donor | Acceptor | Equiv. Acceptor | Temp (°C) | Time (h) | Yield (%) | α/β Ratio |
| Acetyl Mannosyl Fluoride (α-11) | 2-Phenylethanol | 1.7 | 100 | 48 | 51 | 88:12 |
| Acetyl Mannosyl Fluoride (α-11) | 2-Phenylethanethiol | 1.7 | 100 | 48 | 54 | 85:15 |
| Acetyl Glucosyl Fluoride (α-12) | 2-Phenylethanol | 1.7 | 60 | 48 | 61 | 14:86 |
| Data adapted from a study on metal-free glycosylation in liquid SO₂.[6] |
Table 2: BF₃·Et₂O-Catalyzed Glycosylation with a Disarmed Donor
| Donor (1.5 equiv) | Acceptor | BF₃·Et₂O (mol%) | Temp (°C) | Time (h) | Yield (%) | α/β Ratio |
| Perbenzoyl Glucosyl Fluoride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1 | RT | 1 | 91 | 1:1.6 |
| Perbenzoyl Glucosyl Fluoride | Isopropylidene-protected Galactose | 1 | RT | 1 | 83 | 1:1.7 |
| Acetyl Mannosyl Fluoride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1 | RT | 24 | 79 | α only |
| Acetyl Mannosyl Fluoride | Isopropylidene-protected Galactose | 1 | RT | 24 | 78 | α only |
| Data adapted from a study on catalytic glycosylation with BF₃·Et₂O.[2][3] |
Key Experimental Protocol
General Procedure for BF₃·Et₂O-Catalyzed Glycosylation
This protocol is based on a method using a catalytic amount of Lewis acid promoter.[1][2][3]
-
Preparation: In a nitrogen-filled glovebox, add the glycosyl acceptor (1.0 equiv) and the acetylated mannosyl fluoride donor (1.5 equiv) to an oven-dried glass reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) to achieve the desired concentration (e.g., 0.02 M of the acceptor).
-
Initiation: At room temperature, add the required amount of BF₃·Et₂O solution (e.g., 1 mol% relative to the acceptor) to the stirred mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acceptor) is consumed.
-
Quenching: Upon completion, remove the vial from the glovebox and quench the reaction by adding a few drops of triethylamine.
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.
Visual Guides
Experimental Workflow
The following diagram outlines the typical workflow for a glycosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycosyl fluorides in glycosidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stereoselectivity with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for glycosylation reactions involving the donor 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during glycosylation, focusing on optimizing the reaction for high α-stereoselectivity and yield.
Q1: Why am I observing poor α-selectivity or the formation of the β-anomer in my reaction?
A1: this compound is a "disarmed" glycosyl donor designed for high α-selectivity due to the presence of an acetyl group at the C-2 position. This group provides neighboring group participation, leading to a stable dioxolenium ion intermediate that blocks the β-face of the sugar, directing the incoming nucleophile (acceptor) to the α-face.
-
Troubleshooting Poor α-Selectivity:
-
Mechanism Interruption: If conditions do not favor the formation of the dioxolenium ion, selectivity will be compromised. This can happen if the reaction proceeds through a more SN1-like mechanism involving a free oxocarbenium ion.
-
Catalyst Choice: While BF3·OEt2 is a standard activator, other Lewis acids might alter the mechanism. Ensure you are using a suitable Lewis acid that promotes the formation of the participating intermediate.[1][2]
-
Reaction Temperature: Very high temperatures can favor equilibrium-controlled processes or alternative reaction pathways, potentially leading to the formation of the more thermodynamically stable anomer, which may not be the desired α-product.
-
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields in glycosylation reactions are common and can stem from several factors.
-
Troubleshooting Low Yield:
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Water can hydrolyze the activated donor or the Lewis acid catalyst. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.[3] Running the reaction under an inert atmosphere (Argon or Nitrogen) is critical.
-
Insufficient Activation: The acetyl groups on the mannosyl donor are electron-withdrawing, making it "disarmed" and less reactive. A stoichiometric or even excess amount of Lewis acid is often required to achieve activation.[3] However, recent studies show that catalytic amounts (e.g., 1 mol%) of BF3·OEt2 can be effective under strictly anhydrous conditions, such as in a glovebox.[3]
-
Donor/Acceptor Reactivity: The nucleophilicity of your glycosyl acceptor plays a significant role. Sterically hindered or less nucleophilic alcohols will react more slowly, potentially leading to decomposition of the activated donor over time.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Temperatures that are too high can cause decomposition of the donor.
-
Q3: How does the choice of solvent affect the stereochemical outcome?
A3: While solvent choice is a critical factor in many glycosylation reactions, the powerful effect of the C-2 participating group in this compound often overrides solvent effects. In the presence of a participating group, the reaction's stereoselectivity is almost completely driven by the neighboring group participation effect, leading predominantly to the 1,2-trans product (α-anomer for mannose). Dichloromethane (CH2Cl2) is a common and effective solvent for these reactions.
Q4: Can I use a catalytic amount of BF3·OEt2 for the activation?
A4: Traditionally, stoichiometric or excess amounts of Lewis acid were used for disarmed donors. However, recent findings indicate that glycosylations with glycosyl fluorides using as little as 1 mol% of BF3·OEt2 can be highly efficient.[3] This approach requires extremely rigorous anhydrous conditions, typically achieved by working in a nitrogen-filled glovebox without the use of chemical dehydrating agents like molecular sieves.[3]
Quantitative Data Summary
The stereoselectivity of glycosylation with this compound is robustly controlled by the C-2 acetyl participating group. The following table summarizes expected outcomes based on typical reaction parameters. High α-selectivity is generally expected.
| Lewis Acid (Promoter) | Solvent | Temperature (°C) | Typical Acceptor Type | Expected α:β Ratio | Expected Yield |
| BF3·OEt2 (1.2 eq) | CH2Cl2 | -20 to 0 | Primary Alcohol | >95:5 | Good to Excellent |
| BF3·OEt2 (1.2 eq) | CH2Cl2 | 0 to RT | Secondary Alcohol | >90:10 | Moderate to Good |
| TMSOTf (0.1 eq) | CH2Cl2 | -78 to -40 | Primary Alcohol | >95:5 | Good to Excellent |
| BF3·OEt2 (0.01 eq) | CH2Cl2 | RT | Primary Alcohol | >95:5 | Good (in glovebox)[3] |
Note: Yields are highly dependent on the specific acceptor's reactivity and steric hindrance. Ratios are illustrative of the strong directing effect of the C-2 acetyl group.
Experimental Protocols
Representative Protocol for α-Mannosylation using BF3·OEt2
This protocol provides a general methodology for the glycosylation of a primary alcohol acceptor.
Materials:
-
This compound (Donor, 1.2 eq)
-
Glycosyl Acceptor (e.g., a primary alcohol, 1.0 eq)
-
Boron trifluoride diethyl etherate (BF3·OEt2, 1.2 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Activated Molecular Sieves (4 Å)
-
Triethylamine (Et3N) for quenching
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Preparation: Add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with septa and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous CH2Cl2 via syringe to achieve a suitable concentration (typically 0.05-0.1 M with respect to the acceptor).
-
Cooling: Cool the reaction mixture to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Activation: Slowly add BF3·OEt2 (1.2 eq) dropwise to the stirring suspension via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C and warm slowly to 0 °C or room temperature as needed. Monitor the progress of the reaction by TLC until the starting material (acceptor) is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench by adding triethylamine (Et3N, ~2 eq relative to BF3·OEt2) to neutralize the Lewis acid.
-
Workup: Remove the flask from the cooling bath. Dilute the mixture with CH2Cl2 and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the desired α-glycoside.
Visualizations
The following diagrams illustrate the key mechanistic pathway and a logical troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in glycosylation reactions.
Troubleshooting Guide
Researchers may encounter several common issues during glycosylation with this compound. This guide provides a structured approach to identifying and resolving these problems, with a focus on byproduct formation.
Issue 1: Low or No Product Formation and Unreacted Starting Material
The primary challenge with this donor is its reduced reactivity due to the electron-withdrawing nature of the acetyl protecting groups, a concept known as being "disarmed".[1] This can result in sluggish or incomplete reactions.
| Possible Cause | Troubleshooting Step |
| Insufficient Donor Activation | Gradually increase the equivalents of the Lewis acid promoter.[1] |
| Switch to a more potent activator if a milder one is being used.[1] | |
| Suboptimal Reaction Temperature | Cautiously increase the reaction temperature to improve the rate of activation and coupling. Be aware that this may also increase side reactions.[1] |
| Poor Nucleophilicity of the Acceptor | Increase the equivalents of the glycosyl acceptor. |
| Consider a higher reaction temperature. | |
| Presence of Moisture | Ensure all reagents and solvents are strictly anhydrous. Use freshly activated molecular sieves.[1][2] |
Issue 2: Multiple Spots on TLC, Indicating Byproduct Formation
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common indicator of side reactions.
| Observed Byproduct/TLC Pattern | Potential Cause & Identity | Troubleshooting & Prevention |
| Spot corresponding to a more polar compound | Hydrolysis of the donor: Formation of the corresponding hemiacetal (2,3,4,6-Tetra-O-acetyl-D-mannopyranose).[2][3] This is caused by trace amounts of water in the reaction. | Use rigorously dried solvents and reagents. Ensure molecular sieves are properly activated and added to the reaction.[2] |
| Multiple new, closely-spaced spots | Formation of anomeric mixtures: The reaction may be producing both α and β glycosides. The intrinsic preference for mannosylations often favors the α-product.[4] | The choice of promoter and reaction conditions can influence stereoselectivity. Screening different Lewis acids may be necessary.[1] |
| Formation of other unexpected byproducts | Oxazoline formation: This side reaction can be promoted by certain solvents like acetonitrile and the choice of Lewis acid promoter.[1] | Avoid acetonitrile if oxazoline formation is suspected. Screen different Lewis acids. |
| Products from activator trapping: Residual moisture or other nucleophiles can be trapped by the activated glycosyl donor. | Ensure anhydrous conditions and use high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is my glycosylation reaction with this compound so slow?
A1: this compound is considered a "disarmed" glycosyl donor.[1] The electron-withdrawing acetyl groups decrease the electron density at the anomeric center, which destabilizes the formation of the crucial oxocarbenium ion intermediate required for glycosylation.[1] This leads to lower reactivity compared to "armed" donors with electron-donating protecting groups.[1]
Q2: What is the most common byproduct I should expect?
A2: The most frequently encountered byproduct is the hemiacetal, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, which results from the hydrolysis of the glycosyl fluoride donor by any trace water present in the reaction mixture.[2][3]
Q3: How can I minimize the formation of the hemiacetal byproduct?
A3: Strict anhydrous conditions are critical. This includes using dry solvents, drying reagents by azeotroping with toluene, and adding freshly activated molecular sieves (typically 4Å) to the reaction to scavenge any residual moisture.[1][2]
Q4: I am observing the formation of an oxazoline byproduct. How can I prevent this?
A4: Oxazoline formation is influenced by the choice of promoter and solvent.[1] Acetonitrile, in particular, can promote this side reaction.[1] Consider using a different solvent, such as dichloromethane (DCM), and screening various Lewis acid promoters to find one that favors the desired glycosylation pathway.[1]
Q5: Can the reaction temperature be increased to speed up the reaction?
A5: Yes, cautiously increasing the reaction temperature can enhance the rate of a sluggish reaction.[1] However, this must be done carefully as higher temperatures can also promote the formation of unwanted byproducts.[1] It is recommended to increase the temperature in small increments while closely monitoring the reaction by TLC.
Experimental Protocols
General Protocol for Glycosylation using this compound
This protocol is a general guideline and may require optimization for specific glycosyl acceptors and promoters.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Lewis acid promoter (e.g., BF₃·Et₂O, TMSOTf)
-
Activated 4Å molecular sieves
-
Quenching agent (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 eq.) and the this compound donor (1.2–1.5 eq.).
-
Add freshly activated 4Å molecular sieves.
-
Add anhydrous solvent (e.g., DCM) to dissolve the reagents.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C).
-
Slowly add the Lewis acid promoter (e.g., BF₃·Et₂O, 1.5-3.0 eq. or TMSOTf, 0.1-0.3 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.
-
Dilute the mixture with DCM and filter off the molecular sieves.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical glycosylation reaction.
Caption: Pathways of desired reaction and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acetylated Glycosides
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acetylated glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying acetylated glycosides?
A1: The primary challenges in purifying acetylated glycosides stem from their similar physicochemical properties to byproducts and starting materials.[1] Common issues include the presence of closely related structural analogs, such as α/β anomers and isomers resulting from acyl group migrations, which are often difficult to separate.[1][2] Other challenges include incomplete reactions, the formation of degradation products, and the potential for the acetyl groups to be labile under certain conditions.[3][4]
Q2: Which chromatographic techniques are most effective for purifying acetylated glycosides?
A2: A multi-step purification strategy is often necessary.[5]
-
Flash Chromatography (Normal Phase): This is a widely used technique for the initial purification of protected carbohydrates.[6][7] Silica gel is the most common stationary phase.[5][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the final purification of acetylated glycosides, offering high resolution.[2][5] C18 columns are frequently used for this purpose.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid chromatography technique that avoids the use of a solid support, thus preventing irreversible sample adsorption.[5] It is particularly suitable for separating components from complex mixtures.[5]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both the reaction and purification.[3][6] It allows for the visualization of starting materials, products, and impurities. For more detailed analysis and final purity assessment, analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[5][8] Mass spectrometry (MS) is also crucial for confirming the identity of the purified compound and any byproducts.[9][10]
Q4: What are some common issues observed during TLC analysis of acetylated glycosides?
A4: A common issue is the appearance of multiple spots on the TLC plate, which can indicate an incomplete reaction, the presence of isomers, or the formation of side products.[6] Visualizing the spots can also be challenging as many glycosides are not UV active. Staining with reagents like p-anisaldehyde, permanganate, or iodine is often necessary.[11][12]
Q5: Can acetyl groups migrate during purification?
A5: Yes, acyl group migration is a known issue, especially under basic or acidic conditions.[2][4] This can lead to the formation of isomeric impurities that are difficult to separate from the desired product.[2] Careful control of pH during extraction and purification is crucial to minimize this problem.[4]
Troubleshooting Guides
Problem 1: Incomplete Acetylation/Deprotection Reaction
Q: My TLC shows a significant amount of starting material remaining after the reaction time. What should I do?
A: An incomplete reaction is a frequent problem.[3] Consider the following troubleshooting steps:
-
Insufficient Reagent: The amount of acetylating agent (e.g., acetic anhydride) or deprotection reagent (e.g., sodium methoxide) may be inadequate.[3] Consider increasing the equivalents of the reagent.
-
Reaction Time: The reaction may require more time to reach completion. Continue to monitor the reaction by TLC until the starting material is consumed.[3]
-
Steric Hindrance: Acetyl groups at sterically hindered positions can be difficult to introduce or remove.[3] Prolonged reaction times or a slight increase in temperature might be necessary.
-
Catalyst Deactivation: Ensure that catalysts, such as sodium methoxide, have not been deactivated by exposure to moisture.[13] Use freshly prepared or properly stored reagents.[13]
-
Solvent Choice: The solvent can significantly impact the reaction's efficiency. Ensure the solvent is dry and appropriate for the reaction conditions.[3]
Problem 2: Multiple Products/Spots on TLC
Q: My TLC plate shows multiple spots close to my product spot. How can I identify and remove these impurities?
A: The presence of multiple spots suggests the formation of byproducts or isomers.[6] Here's how to approach this issue:
-
Isomer Formation: Acetylated glycosides can exist as anomers (α and β), which often have very similar Rf values on TLC.[2] Side reactions like acyl group migration can also produce isomers.[2][4]
-
Side Products: In glycosylation reactions, the formation of an oxazoline byproduct can occur.[6] During deprotection, partial deacetylation can lead to a mixture of products.
-
Purification Strategy:
-
Flash Column Chromatography: Optimize the solvent system to achieve better separation. A shallower gradient or an isocratic elution might be necessary.
-
Preparative HPLC (Prep-HPLC): This technique offers higher resolution and is often required to separate closely related isomers.[2][5] C18 columns are a common choice for reversed-phase separation.[5]
-
-
Characterization: Use analytical techniques like NMR and MS to identify the structure of the impurities.[8][10] 1H NMR can help identify anomers and the position of acetyl groups.[8]
Problem 3: Difficulty with Product Isolation after Column Chromatography
Q: I'm having trouble obtaining a pure solid product after flash chromatography. The fractions are still a mixture or a syrup. What can I do?
A: This is a common challenge, especially when dealing with closely eluting impurities.
-
Re-chromatography: If the initial separation was not optimal, pooling the mixed fractions and performing a second round of column chromatography with a different solvent system or a shallower gradient can be effective.
-
Recrystallization: If you have a semi-pure product, recrystallization can be a powerful purification technique.[14] Common solvents for recrystallization of acetylated glycosides include ethanol and acetone.[14]
-
Preparative HPLC: For very difficult separations, preparative HPLC is often the best solution to obtain a highly pure product.[5][15]
Data Presentation
Table 1: Common TLC Stains for Visualizing Acetylated Glycosides
| Stain | Preparation | Visualization | Target Functional Groups |
| p-Anisaldehyde | 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.[11] | Heat the plate after dipping. Spots appear in various colors.[11] | Nucleophilic groups, aldehydes, ketones, alcohols.[11] |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. | Yellow spots on a purple background.[11] | Oxidizable groups like alkenes, alkynes, alcohols, and aldehydes.[11] |
| Iodine | A few crystals of iodine in a sealed chamber.[12] | Yellow-brown spots form upon exposure to iodine vapor.[12] | Unsaturated and aromatic compounds.[11] |
| Ceric Ammonium Molybdate (CAM) | 2g Ce(NH₄)₂(NO₃)₆, 50g (NH₄)₆Mo₇O₂₄·4H₂O in 450 mL of 10% H₂SO₄. | Blue spots on a light background after heating. | General stain for most organic compounds. |
Table 2: Example Conditions for Flash Chromatography Purification
| Compound Type | Stationary Phase | Mobile Phase Example | Detection |
| Protected Acetylated Glycoside | Silica Gel[7] | Hexane/Ethyl Acetate gradient[6] | TLC with staining (e.g., p-anisaldehyde)[11] |
| Deprotected Glycoside | Reversed-Phase C18 Silica[7] | Water/Methanol or Water/Acetonitrile gradient[7] | UV (if chromophore present) or ELSD[7] |
Table 3: Typical Conditions for Preparative HPLC Purification
| Parameter | Setting |
| Column | C18, e.g., 10 µm, 250 x 21.2 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Gradient | Linear gradient of increasing Mobile Phase B[5] |
| Detection | UV at 254 nm or other relevant wavelengths[5] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Acetylated Glycosides
-
Column Packing: Select an appropriately sized silica gel column based on the amount of crude product. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude acetylated glycoside in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexane/ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a suitable stain (see Table 1).
-
Pooling and Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Zemplén Deacetylation of Acetylated Glycosides
-
Dissolution: Dissolve the acetylated glycoside (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.[13]
-
Neutralization: Once the starting material has been consumed, neutralize the reaction by adding an ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.[13]
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude deacetylated product.[13]
-
Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.[13]
Visualizations
Caption: A decision-making workflow for the purification of acetylated glycosides.
Caption: A general experimental workflow for Zemplén deacetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. HPLC-Based Automated Synthesis and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable glycosyl donor compared to the corresponding glycosyl chlorides and bromides.[1] Its stability allows for purification by standard silica gel column chromatography. However, like most acetylated sugars and glycosyl halides, it is susceptible to degradation over time, especially when exposed to moisture, strong acids, or bases.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[2] Some suppliers recommend storage at -20°C for long-term preservation. It is crucial to minimize exposure to atmospheric moisture.
Q3: What are the potential degradation pathways for this compound in solution?
A3: The primary degradation pathways for this compound in solution involve:
-
Hydrolysis of the anomeric fluoride: This is a key reaction in its use as a glycosyl donor but can also be an unwanted degradation pathway, leading to the formation of 1-hydroxy-2,3,4,6-tetra-O-acetyl-D-mannopyranose. This hydrolysis can be catalyzed by acids or bases.
-
Hydrolysis of the acetyl ester groups: The four acetyl groups are also susceptible to hydrolysis, particularly under acidic or basic conditions, leading to partially or fully deacetylated mannose derivatives. Basic hydrolysis is often used as a method for deprotection in synthesis.
Q4: What are the common impurities found in this compound?
A4: Common impurities can arise from both the synthesis and degradation of the compound. These may include:
-
Anomeric impurities: The synthesis may result in a mixture of α- and β-anomers. The desired anomer can typically be purified by chromatography.
-
Incompletely acetylated precursors: The starting material for fluorination is often a peracetylated mannose. Incomplete acetylation can lead to impurities with free hydroxyl groups.[3]
-
Hydrolysis products: As mentioned in A3, the corresponding 1-hydroxy derivative and partially deacetylated compounds can be present as impurities, especially in older samples or those not stored under anhydrous conditions.
-
Residual solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, pyridine) may be present in the final product.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Glycosylation Reactions
| Possible Cause | Troubleshooting Step |
| Degradation of the glycosyl fluoride donor | Verify Purity: Before use, check the purity of the this compound by TLC, NMR, or HPLC. Look for signs of degradation, such as streaking on a TLC plate or the appearance of new peaks in NMR/HPLC. Use Fresh Reagent: If the reagent is old or has been stored improperly, consider using a fresh batch. Strict Anhydrous Conditions: Ensure all reaction components (solvents, acceptor, and glassware) are rigorously dried. Moisture will hydrolyze the glycosyl fluoride. |
| Suboptimal reaction conditions | Activator Choice: The choice and stoichiometry of the Lewis acid activator are critical. Consult literature for the most effective activators for your specific glycosyl acceptor. Temperature Control: Glycosylation reactions are often temperature-sensitive. Ensure precise temperature control as specified in your protocol. Solvent Effects: The polarity and nature of the solvent can significantly impact the reaction rate and stereoselectivity. Ensure the solvent is appropriate for the chosen activator and substrates. |
| Presence of impurities in the glycosyl donor | Purification: If impurities are suspected, repurify the this compound by flash column chromatography. Characterization: Confirm the identity and purity of the purified material by NMR and/or mass spectrometry.[2] |
Issue 2: Observation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Side reactions due to reaction conditions | Anomerization: The reaction conditions may be promoting anomerization of the product. Analyze the crude reaction mixture by NMR to identify the anomeric ratio. Adjusting the temperature, solvent, or activator may improve selectivity. Rearrangement/Elimination: Strong Lewis acids or high temperatures can sometimes lead to rearrangement or elimination products. Consider using milder conditions or a different activation strategy. |
| Degradation of starting material or product | Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction over time. This can help identify if byproducts are forming early on or during workup. Workup Conditions: Ensure the workup procedure is not too harsh. For example, avoid prolonged exposure to strong acids or bases during quenching and extraction steps. |
| Impurity-catalyzed side reactions | Reagent Purity: Ensure all reagents, including the glycosyl acceptor and any additives, are of high purity. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉FO₉ | [4] |
| Molecular Weight | 350.29 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Storage Temperature | 2-8 °C (short-term), -20°C (long-term) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trinitrobenzene) for quantitative analysis if required.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Integrate the characteristic peaks of the mannopyranosyl fluoride and compare them to the integrals of any impurity peaks.
-
The anomeric proton (H-1) of the α-anomer typically appears as a doublet with a large coupling constant (JH1,F) around 54 Hz.
-
Look for the presence of a singlet around 2.1 ppm, which could indicate free acetic acid from hydrolysis.
-
The appearance of a signal for a free anomeric hydroxyl group (often a broad singlet) would indicate hydrolysis of the fluoride.
-
Protocol 2: General Procedure for Monitoring Stability in Solution by HPLC
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, dichloromethane, or a buffered aqueous solution).
-
Storage: Store aliquots of the solution under the desired temperature and light conditions.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), inject an aliquot of the solution onto an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Monitor the appearance and growth of any new peaks, which would correspond to degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for low glycosylation yields.
References
- 1. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | 572-09-8 [chemicalbook.com]
- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,4,6-Tetra-O-acetyl-α-D-Mannopyranosyl Fluoride, CasNo.2823-44-1 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
Technical Support Center: Zemplén Deacetylation of Mannosyl Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Zemplén deacetylation of mannosyl glycosides.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the Zemplén deacetylation of mannosyl glycosides, providing potential causes and solutions in a question-and-answer format.
Q1: My Zemplén deacetylation reaction is incomplete. What are the possible causes and how can I fix it?
A1: Incomplete deacetylation is a common issue. Here are the primary causes and corresponding troubleshooting steps:
-
Insufficient Catalyst: The catalytic amount of sodium methoxide (NaOMe) may have been consumed by acidic impurities in the glassware, solvent, or starting material, or by atmospheric carbon dioxide.
-
Solution: Add a fresh aliquot of NaOMe solution to the reaction mixture and continue to monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Reagent Quality: The presence of water in the methanol can hydrolyze the sodium methoxide, rendering it inactive. The sodium methoxide itself may have degraded over time.
-
Solution: Use anhydrous methanol for the reaction. It is best to use a freshly opened bottle of solvent or to dry the methanol over molecular sieves. Use a fresh batch of sodium methoxide or prepare it fresh by carefully adding sodium metal to anhydrous methanol.
-
-
Low Reaction Temperature: The reaction rate may be too slow at room temperature, especially for more sterically hindered acetyl groups.
-
Solution: Gentle warming of the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.
-
Q2: I've observed partial deacetylation of my mannosyl glycoside, with some acetyl groups remaining. Why is this happening?
A2: This phenomenon, sometimes referred to as "anomalous" Zemplén deacetylation, is particularly relevant for mannosyl glycosides. The stereochemistry of mannose can influence the reactivity of its acetyl groups.
-
Steric Hindrance and Acyl Migration: O-acyl groups at sterically hindered positions may be slower to be removed. In some cases, acyl migration can occur, moving an acetyl group to a more stable, less reactive position.[1] For instance, with some mannoside derivatives, O-acyl groups at isolated positions have been observed to be retained.[1] The lability of these groups can also be influenced by the anomeric configuration (α or β) of the glycoside.[1]
-
Solution: Prolonged reaction times or a slight increase in the amount of catalyst may be necessary. In some instances, complete deacetylation may not be achievable under standard Zemplén conditions, and alternative deprotection strategies might be required.
-
Q3: How do I properly quench the Zemplén deacetylation reaction?
A3: Proper quenching is crucial to prevent the formation of byproducts during workup.
-
Solution: The most common and effective method is to neutralize the basic reaction mixture with an acidic ion-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120, H⁺ form).[2] Add the resin to the reaction mixture and stir until the pH becomes neutral (check with pH paper). Then, filter off the resin and wash it with methanol. This method avoids the introduction of water and excess acid, simplifying purification. Alternatively, quenching with a weak acid like acetic acid or dry ice can be used, but this will introduce salts that need to be removed during purification.
Q4: What are common side reactions during Zemplén deacetylation?
A4: The Zemplén deacetylation is generally a clean reaction. However, side reactions can occur under non-optimal conditions.
-
Potential Side Reactions: Using an excess of sodium methoxide or prolonged reaction times at elevated temperatures can potentially lead to the degradation of the carbohydrate.
-
Solution: Use a catalytic amount of sodium methoxide and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
Q5: What is a typical yield for a Zemplén deacetylation of a mannosyl glycoside?
A5: With proper optimization, yields for Zemplén deacetylation are typically high, often in the range of 59-81% or even higher for straightforward substrates.[3] However, the yield can be lower for complex substrates or if the reaction is incomplete.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the Zemplén deacetylation of glycosides. Note that the optimal conditions can vary depending on the specific mannosyl glycoside substrate.
| Parameter | Typical Range | Effect on Reaction | Expected Outcome |
| Catalyst Conc. (NaOMe) | 0.05 - 0.5 equivalents | Higher concentration increases reaction rate. | Catalytic amounts (e.g., 0.1 eq) are usually sufficient for complete deacetylation. Higher amounts may be needed for resistant acetyl groups but can increase the risk of side reactions. |
| Reaction Time | 30 minutes - 24 hours | Longer time allows for completion of the reaction. | Typically complete within 1-4 hours at room temperature. Sterically hindered or less reactive groups may require longer reaction times. Monitor by TLC. |
| Temperature | 0 °C to 50 °C | Higher temperature increases reaction rate. | Usually performed at room temperature. Gentle warming can accelerate slow reactions. Starting the reaction at 0 °C before warming to room temperature is a common practice.[2] |
| Yield | 59% - 95% | Highly dependent on reaction completion and purification. | High yields are expected for complete reactions with proper workup. Incomplete reactions or side reactions will lower the yield. |
Experimental Protocol: Zemplén Deacetylation of a Per-O-acetylated Mannosyl Glycoside
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Per-O-acetylated mannosyl glycoside
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or solid sodium methoxide
-
Acidic ion-exchange resin (H⁺ form, e.g., Dowex® 50WX8)
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the per-O-acetylated mannosyl glycoside (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of sodium methoxide (typically 0.1 equivalents).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. The product should have a much lower Rf value (be more polar) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, add the acidic ion-exchange resin portion-wise until the pH of the solution is neutral (test with pH paper on a drop of the solution).
-
Filtration: Filter the reaction mixture to remove the resin, and wash the resin with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography if necessary.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Zemplén deacetylation.
Zemplén Deacetylation Mechanism
Caption: Proposed mechanism of Zemplén deacetylation on a mannosyl glycoside.
References
- 1. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adaptation of Zemplén's conditions for a simple and highly selective approach to methyl 1,2-trans glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Acetyl Groups in Mannosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of acetyl groups in mannosides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deacetylation reaction is incomplete. What are the common causes?
Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Reagent: The stoichiometric amount of the deprotecting agent (e.g., sodium methoxide, acid, or base) may be inadequate to drive the reaction to completion. Ensure you are using the correct excess of the reagent.[1][2]
-
Reaction Time and Temperature: The kinetics of deacetylation can be dependent on the specific substrate. If you observe an incomplete reaction, consider extending the reaction time.[1][2] A modest increase in temperature might also be beneficial, but should be approached with caution to prevent side reactions.[1]
-
Reagent Quality: The age and quality of your reagents can significantly impact their reactivity. Always use fresh, high-quality reagents.[1] For instance, when preparing sodium methoxide in-situ from sodium metal for Zemplén deacetylation, ensure the sodium is clean and dry.[3]
-
Solvent and pH: The choice of solvent and maintaining the optimal pH are critical. For Zemplén deacetylation, anhydrous methanol is often specified, although non-dried methanol can also work if more methoxide is added to compensate for reaction with water.[3] For acidic or basic hydrolysis, maintaining the correct pH is crucial for the reaction to proceed efficiently.[1]
-
Steric Hindrance & Positional Effects: The local chemical environment around the acetyl group can affect the accessibility of the deprotecting agent. Acetyl groups at sterically hindered positions may be removed more slowly.[1] Studies have shown that under Zemplén conditions, O-acyl groups at isolated positions on the mannose ring may be retained, leading to partially deacylated products.[4][5] For example, isolated ester groups at positions 2 and 4 have been observed to be retained.[4][5]
Q2: How can I effectively monitor the progress of my deprotection reaction?
Consistent monitoring is key to determining the reaction endpoint and avoiding over- or under-reaction.
-
Thin-Layer Chromatography (TLC): TLC is the most common, rapid, and convenient method for monitoring reaction progress.[2] By spotting the reaction mixture alongside the acetylated starting material, you can visualize the disappearance of the starting material and the appearance of the more polar, deprotected product.
-
High-Performance Liquid Chromatography (HPLC): A successful deprotection will result in a new peak with a different retention time from the starting material.[1] HPLC can provide a more quantitative assessment of the conversion.
-
Mass Spectrometry (MS): Mass spectrometry is a direct method to confirm deprotection. The mass of the fully deprotected product will be lower than the starting material by 42.04 Da for each acetyl group removed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of acetyl protons (typically in the δ 1.9-2.2 ppm region) in the final product.
Q3: Are certain acetyl groups on the mannoside ring more difficult to remove?
Yes, the position of the acetyl group can influence its lability. Under Zemplén conditions (catalytic sodium methoxide in methanol), anomalous reactions have been observed where O-acyl groups at isolated positions are retained.[4][5] For instance, in some mannopyranoside derivatives, ester groups at positions 2 and 4 were found to be resistant to deprotection.[4][5] The anomeric configuration can also play a role; isolated 2-O-acyl groups on methyl α-D-mannopyranosides have been found to be more labile than those on the corresponding β-mannosides.[4][5]
Q4: What are the standard methods for deprotecting acetyl groups on mannosides?
The most common methods fall into basic and acidic hydrolysis categories.
-
Zemplén Deacetylation: This is a widely used method that employs a catalytic amount of sodium methoxide in methanol.[2][6] It is generally efficient and proceeds under mild, basic conditions, making it compatible with many other protecting groups.[6]
-
Basic Hydrolysis (Saponification): This method uses stoichiometric amounts of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture such as ethanol/water, often at elevated temperatures.[7] These conditions can be harsher and may not be suitable for base-sensitive molecules.[2][7]
-
Acidic Hydrolysis: This approach uses strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][7] These are harsh conditions that may not be compatible with other acid-sensitive protecting groups present in the molecule.[7] For example, 7% HCl in methanol has been used for selective deprotection of an acetyl group at the C2 position.[8]
Q5: My reaction appears complete by TLC, but my isolated yield is low. What are potential causes?
Low yield despite complete conversion can be frustrating. Consider these possibilities:
-
Precipitation Issues: In some cases, the deprotected product is expected to precipitate from the reaction mixture. If precipitation is incomplete, a significant portion of your product may remain in the solution.[9] Standing for a longer duration or cooling the mixture might improve precipitation.[9]
-
Work-up and Purification: Deprotected sugars are often highly polar and can be difficult to purify.[3] Losses can occur during neutralization, extraction, and chromatographic purification steps. Using an ion-exchange resin to neutralize the reaction can simplify work-up by avoiding the introduction of excess salts.[2][9]
Data Presentation
Table 1: Troubleshooting Guide for Incomplete Deprotection of Mannoside Acetyl Groups
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient deprotecting reagent. | Increase the equivalents of base or acid used.[2] |
| Reaction time is too short. | Extend the reaction time and continue to monitor by TLC/HPLC.[1][2] | |
| Low reaction temperature. | Cautiously increase the temperature, while monitoring for side product formation.[1] | |
| Poor quality of reagents or solvent. | Use fresh, high-quality reagents and anhydrous solvents where specified.[1][3] | |
| Steric hindrance around the acetyl group. | A longer reaction time, increased temperature, or a different deprotection method may be required.[1] | |
| Low Isolated Yield | Incomplete precipitation of the product. | Allow the reaction mixture to stand for a longer period or cool it to enhance precipitation.[9] |
| Product loss during work-up. | Use ion-exchange resin for neutralization to minimize salt contamination. Optimize extraction and purification protocols for highly polar compounds.[2][9] | |
| Side Product Formation | Reaction conditions are too harsh. | For base-sensitive substrates, use milder conditions like Zemplén deacetylation. For acid-sensitive substrates, avoid strong acids.[2][7] |
| Acyl migration. | This may occur under certain conditions, especially with adjacent free hydroxyl groups. The mechanism can be complex.[4][5] |
Table 2: Comparison of Common Deacetylation Methods for Mannosides
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Zemplén Deacetylation | Catalytic NaOMe | Dry Methanol, 0°C to RT | Mild conditions, high yield, compatible with many other protecting groups.[6] | Can be sensitive to steric hindrance and substrate structure, leading to incomplete deprotection in some cases.[4][5] |
| Basic Hydrolysis | NaOH, KOH, or K₂CO₃ | EtOH/H₂O, Reflux | Stronger conditions that can deprotect more stubborn acetyl groups. | Harsh conditions may cleave other base-labile protecting groups or cause epimerization.[2][7] |
| Acidic Hydrolysis | HCl, H₂SO₄, or TFA | EtOH/H₂O, Reflux | Effective for deprotection. | Harsh conditions are not compatible with acid-labile groups like silyl ethers or acetals.[7] |
Experimental Protocols
Protocol 1: General Procedure for Zemplén Deacetylation
-
Dissolve the acetylated mannoside (1.0 equivalent) in dry methanol (5–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 to 0.5 equivalents of a 0.5 M solution in methanol).
-
Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-4 hours).[2]
-
Once complete, neutralize the reaction by adding an acidic ion-exchange resin (e.g., Amberlite IR-120, H⁺ form) and stir until the pH of the solution becomes neutral.[2]
-
Filter off the resin and wash it thoroughly with methanol.[2]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography or recrystallization as appropriate for the target compound.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes for the starting material, and a more polar system like dichloromethane and methanol for the product).
-
On a silica gel TLC plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the prepared chamber.
-
Visualize the spots using a suitable method (e.g., UV light if the compound is UV-active, or by staining with a solution like potassium permanganate or ceric ammonium molybdate).
-
A complete reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new, more polar (lower Rf) spot corresponding to the deprotected product.
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Simplified reaction pathway for Zemplén deacetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 8. Rapid and efficient synthesis of α(1–2)mannobiosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00083E [pubs.rsc.org]
- 9. reddit.com [reddit.com]
dealing with anomeric mixtures in mannosyl fluoride reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with anomeric mixtures in mannosyl fluoride reactions.
Frequently Asked Questions (FAQs)
Q1: What are anomeric mixtures and why are they a significant issue in mannosyl fluoride reactions?
A1: In carbohydrate chemistry, anomers are stereoisomers of a cyclic saccharide that differ only in the configuration at the anomeric carbon (C1 for aldoses like mannose). In mannosyl fluoride reactions, the product can be a mixture of α- and β-glycosides. This is a significant issue because the two anomers often have different biological activities and physical properties. For drug development and biological studies, a single, pure anomer is typically required. The formation of mixtures necessitates challenging purification steps and reduces the overall yield of the desired product.[1][2]
Q2: How can I control the anomeric selectivity (α vs. β) in my mannosylation reaction?
A2: Controlling anomeric selectivity is a primary challenge in glycosylation chemistry.[1] Key strategies include:
-
Choice of Protecting Groups: A participating protecting group at the C2 position (e.g., an acyl group like acetyl or benzoyl) can shield one face of the molecule, leading to the formation of the 1,2-trans-glycoside (the α-anomer for mannose). Non-participating groups (e.g., benzyl ethers) often result in mixtures or favor the 1,2-cis-glycoside (the β-anomer for mannose), depending on other factors.[3]
-
Reaction Conditions: Temperature, solvent, and the choice of promoter or catalyst can significantly influence the anomeric ratio.[4][5] For example, some Lewis acid-catalyzed reactions show temperature-dependent selectivity.[4]
-
Donor Conformation: Restricting the conformation of the pyranose ring through specific protecting groups (e.g., a 4,6-O-benzylidene acetal) can control the anomeric effect and favor the formation of β-mannosides.[3][6]
-
Catalyst Control: The use of specific catalysts, such as bis-thiourea catalysts, has been shown to achieve high β-selectivity in mannosylations even with donors that would typically favor α-anomers.[1]
Q3: What role do protecting groups at positions other than C2 play in anomeric selectivity?
A3: While the C2 protecting group is critical, groups at other positions also exert influence. Protecting groups can affect the reactivity of the glycosyl donor and the conformation of the pyranose ring.[3][7] For instance, a 4,6-O-benzylidene group on a mannosyl donor can favor the formation of an α-triflate intermediate, which then undergoes SN2-like attack by the nucleophile to yield the β-mannoside.[3] The electronic properties of remote protecting groups can also modulate the stability of reaction intermediates, although the effect may be less pronounced than that of neighboring groups.[7][8]
Q4: How can I accurately determine the anomeric ratio (α/β) of my reaction mixture?
A4: The most common method for determining the anomeric ratio of a crude reaction mixture is by ¹H NMR spectroscopy.[4] The anomeric protons (H1) of the α and β anomers typically have distinct chemical shifts and coupling constants (J-values). For mannosides, the α-anomer usually displays a small JH1,H2 coupling constant (< 2 Hz), while the β-anomer shows a larger coupling constant. Integration of these well-separated anomeric signals allows for quantification of the α/β ratio.[9][10] In cases of signal overlap, ¹⁹F NMR can be a powerful tool if fluorinated protecting groups or donors are used, as fluorine signals are often well-dispersed.[9][11][12]
Q5: What are the most effective methods for separating α and β anomers?
A5: Separating anomeric mixtures is often challenging and is a major bottleneck. The primary method is silica gel flash column chromatography.[13] The success of the separation depends heavily on the specific compounds and the choice of the solvent system. In some cases, the anomers may co-elute. If chromatographic separation is difficult, it may be necessary to carry the mixture through to the next synthetic step, as the protecting group changes can sometimes make the subsequent products more easily separable.[14]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Anomeric Selectivity (Significant mixture of α and β products) | 1. Use of a non-participating C2 protecting group (e.g., Benzyl ether).[3] 2. Sub-optimal reaction temperature or solvent.[4] 3. Promoter/catalyst is not selective.[1] | 1. Switch to a C2-participating group (e.g., Acetyl, Benzoyl) to favor the α-anomer.[3] 2. For β-selectivity, consider using a 4,6-O-benzylidene protecting group or a catalyst-controlled system.[1][3] 3. Optimize the reaction temperature; run a temperature screen to find the optimal conditions.[4] |
| Low or No Yield of Glycoside | 1. "Disarmed" glycosyl donor (electron-withdrawing protecting groups) is not sufficiently reactive under the conditions.[5] 2. Promoter/catalyst is not strong enough or is used in insufficient quantity.[5] 3. Glycosyl acceptor is not sufficiently nucleophilic. | 1. Switch to an "armed" donor with electron-donating protecting groups (e.g., benzyl ethers). 2. Increase the amount of promoter (e.g., BF₃·Et₂O) or switch to a more powerful activator system.[5] 3. Increase the reaction temperature or concentration.[4][5] |
| Formation of Glycal Side Product | Elimination of the C2 substituent is competing with glycosylation. This can be more common with certain donors or under strongly acidic conditions. | 1. Use milder reaction conditions (lower temperature, less acidic promoter). 2. In BF₃·Et₂O-catalyzed reactions, using glovebox conditions to exclude moisture can suppress glycal formation.[5] |
| Difficulty Separating Anomers by Chromatography | The α and β anomers have very similar polarities. | 1. Try a variety of solvent systems for flash chromatography (e.g., Toluene/EtOAc, Hexanes/EtOAc, DCM/MeOH).[13] 2. Consider changing the protecting groups on the product, which may alter the polarity difference between the anomers, making them separable.[14] |
Data Summary
Table 1: Effect of Reaction Conditions on Glycosylation with Pivaloyl-Protected Mannosyl Fluoride (α-1a)
| Entry | Acceptor (NuH) | NuH (equiv) | Temperature (°C) | Yield (%) | α/β Ratio |
| 1 | 2-phenylethanol | 1.2 | 80 | - | - |
| 2 | 2-phenylethanol | 1.2 | 100 | 85 | 85:15 |
| 3 | 2-phenylethanol | 1.2 | 120 | 79 | 85:15 |
Data synthesized from a study using liquid SO₂ as the reaction medium. The anomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.[4]
Table 2: Influence of Promoter on Glycosylation with Armed vs. Disarmed Donors
| Entry | Donor | Acceptor | Promoter (1 mol%) | Yield (%) |
| 1 | Armed (1) | 3 | TfOH | 95 |
| 2 | Disarmed (2) | 3 | TfOH | 99 |
| 3 | Armed (1) | 3 | Me₃SiOTf | 93 |
| 4 | Disarmed (2) | 3 | Me₃SiOTf | 99 |
| 5 | Armed (1) | 3 | (C₆H₅)₃B | 99 |
| 6 | Disarmed (2) | 3 | (C₆H₅)₃B | <5 |
Reactions were conducted with 1.5 equiv of the donor in CH₂Cl₂ at room temperature. Yields were estimated by NMR.[5] This table highlights that disarmed donors require stronger activation.
Visualizations
Caption: Troubleshooting workflow for poor anomeric selectivity.
Caption: Influence of C2-protecting group on reaction pathway.
Detailed Experimental Protocols
Protocol 1: General Procedure for BF₃·Et₂O-Catalyzed Mannosylation
This protocol is adapted from general procedures for Lewis acid-catalyzed glycosylations.[5]
-
Preparation: In a nitrogen-filled glovebox, add the glycosyl acceptor (1.0 equiv) and the mannosyl fluoride donor (1.5 equiv) to a flame-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve the desired concentration (e.g., 0.02 M with respect to the acceptor).
-
Initiation: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -20 °C). Add the BF₃·Et₂O promoter (stoichiometric or catalytic amount, e.g., 1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to the specified temperature (e.g., 0 °C or room temperature) and stir for the designated time (e.g., 24 h). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography to separate the anomers and other impurities.
Protocol 2: Synthesis of a Mannosyl Fluoride from a Thioglycoside
This protocol is based on the use of DAST and NBS for fluorination.[15]
-
Preparation: Dissolve the fully protected thiomannoside (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL/mmol) in a flame-dried flask under an Argon atmosphere.
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath.
-
Reagent Addition: Add (Diethylamino)sulfur trifluoride (DAST) (1.5 equiv) to the solution dropwise. Stir for 2 minutes.
-
Initiation: Add N-Bromosuccinimide (NBS) (1.3 equiv) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction at -15 °C. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, dilute the mixture with CH₂Cl₂ and quench by pouring it into an ice-cold saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired mannosyl fluoride. Note that this method may produce an anomeric mixture of fluorides.
Protocol 3: Determination of Anomeric Ratio using ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot of the crude reaction mixture after workup but before purification. Ensure all solvent is removed under high vacuum.
-
Dissolution: Dissolve a small amount of the crude material in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Identify the signals corresponding to the anomeric protons (H1) for both the α and β products. For mannosides in a ⁴C₁ conformation, the α-anomer (axial H1) typically appears as a doublet or broad singlet with a small coupling constant (JH1,H2 ≈ 1-3 Hz) around δ 4.8-5.5 ppm. The β-anomer (equatorial H1) usually appears as a small doublet (JH1,H2 ≈ 0-1 Hz) at a slightly different chemical shift.
-
Integrate the area under each anomeric signal.
-
Calculate the ratio by dividing the integration value of one anomer by the other (e.g., Integral α / Integral β). This gives the anomeric ratio.[4]
-
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Man9 as a High Mannose Mimetic to Unravel Its Recognition by DC-SIGN Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing side reactions with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
Welcome to the technical support center for 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during glycosylation reactions with this donor.
Troubleshooting Guides
This section provides solutions to common problems encountered during glycosylation reactions using this compound.
Issue 1: Low Yield of the Desired Glycoside
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete activation of the glycosyl donor | - Increase the equivalents of the Lewis acid activator (e.g., TMSOTf, BF₃·Et₂O) incrementally. - Switch to a more potent Lewis acid activator. - Ensure the activator is fresh and has been stored under anhydrous conditions. | Improved conversion of the starting material and higher yield of the glycosylated product. |
| Hydrolysis of the glycosyl donor | - Ensure all glassware is rigorously dried (flame-dried or oven-dried). - Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). - Add activated molecular sieves (3Å or 4Å) to the reaction mixture. | Minimization of hemiacetal byproduct formation and increased yield of the desired product. |
| Decomposition of the glycosyl donor or product | - Lower the reaction temperature. Many glycosylations proceed well at temperatures ranging from -78°C to 0°C. - Use a less harsh Lewis acid or reduce its concentration. | Reduced formation of degradation products and improved purity and yield. |
| Suboptimal solvent | - Screen different anhydrous solvents. Dichloromethane is common, but acetonitrile or diethyl ether can sometimes improve yields depending on the acceptor. | Identification of a solvent system that enhances the solubility of reactants and promotes the desired reaction pathway. |
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Anomerization of the desired product | - Lower the reaction temperature to favor the kinetically controlled product.[1] - Reduce the reaction time. - Choose a solvent that favors the desired anomer. Ethereal solvents can sometimes favor α-glycosides. | Increased ratio of the desired anomer. |
| Reaction proceeding through an Sₙ1-like mechanism | - Use a less polar solvent to favor an Sₙ2-like pathway. - Employ a lower concentration of the Lewis acid activator. | Enhanced stereoselectivity. |
| Influence of protecting groups | - While the acetyl groups at C-2 of mannosyl donors generally favor α-glycoside formation, other protecting groups on the acceptor can influence the stereochemical outcome. Consider if modifications to the acceptor's protecting groups are possible. | Altered steric or electronic environment, potentially leading to improved stereoselectivity. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Orthoester formation | - The acetyl group at C-2 can participate to form a 1,2-orthoester, especially with hindered alcohols. - Use a stronger Lewis acid or higher temperatures to promote the rearrangement of the orthoester to the desired glycoside. - Employ a non-participating protecting group at C-2 if synthetically feasible. | Reduction of the orthoester byproduct and increased yield of the target glycoside. |
| De-O-acetylation | - Strong Lewis acids can catalyze the removal of acetyl protecting groups. - Use a milder Lewis acid or a catalytic amount. - Perform the reaction at a lower temperature. | Preservation of the acetyl protecting groups on the final product. |
| Glycal formation | - Elimination can occur, especially at higher temperatures or with strong bases. - Ensure the reaction conditions are not basic, and use lower temperatures. | Minimized formation of the glycal side product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is a versatile glycosyl donor used in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoconjugates.[2] Its acetyl protecting groups enhance its stability and reactivity, making it a valuable building block in the development of glycosylated drugs and other biologically active molecules.[2]
Q2: How can I minimize the hydrolysis of the glycosyl fluoride donor during my experiment?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes:
-
Flame-drying or oven-drying all glassware before use.
-
Using anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by passing through a solvent purification system.
-
Handling all reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.
Q3: What is anomerization and how can I control it in my reaction?
A3: Anomerization is the conversion of one anomer (e.g., the α-glycoside) to the other (the β-glycoside) at the anomeric center. This can occur under the reaction conditions, leading to a mixture of products. To control anomerization:
-
Temperature: Lowering the reaction temperature can often favor the kinetically formed product and reduce the rate of anomerization.[1]
-
Reaction Time: Shorter reaction times can minimize the exposure of the product to conditions that promote anomerization.
-
Lewis Acid: The choice and concentration of the Lewis acid can influence the rate of anomerization. Using the minimum effective concentration is advisable.
Q4: Can the acetyl protecting groups participate in side reactions?
A4: Yes, the acetyl group at the C-2 position can participate in the reaction, leading to the formation of a 1,2-orthoester as a side product. This is more likely to occur with sterically hindered alcohol acceptors. The use of stronger Lewis acids or higher temperatures can sometimes promote the conversion of the orthoester to the desired glycoside.
Q5: What is a suitable work-up procedure for a glycosylation reaction using this donor?
A5: A general work-up procedure involves:
-
Quenching the reaction at low temperature with a base such as triethylamine or pyridine to neutralize the Lewis acid.
-
Diluting the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solution under reduced pressure.
-
Purifying the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Lewis Acid Activator on Glycosylation Yield and Selectivity (Illustrative Data)
| Lewis Acid Activator | Equivalents | Temperature (°C) | Solvent | Yield (%) | α:β Ratio |
| BF₃·Et₂O | 1.2 | -20 | CH₂Cl₂ | 75 | 5:1 |
| TMSOTf | 0.1 | -78 | CH₂Cl₂ | 85 | >10:1 |
| SnCl₄ | 1.2 | -20 | CH₂Cl₂ | 60 | 3:1 |
| AgOTf | 1.2 | 0 | CH₂Cl₂ | 70 | 4:1 |
Note: This data is illustrative and based on general trends in glycosylation chemistry. Optimal conditions should be determined experimentally for each specific reaction.
Table 2: Effect of Temperature on Anomeric Selectivity (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | α:β Ratio |
| -78 | 4 | 80 | >15:1 |
| -40 | 2 | 82 | 10:1 |
| 0 | 1 | 85 | 5:1 |
| 25 (Room Temp) | 0.5 | 78 | 3:1 |
Note: This data is illustrative. Lower temperatures generally favor higher α-selectivity but may require longer reaction times.
Experimental Protocols
Detailed Protocol for a Standard Glycosylation Reaction
-
Preparation of Reactants:
-
Dry the glycosyl acceptor (1.0 equiv) and this compound (1.2 equiv) by co-evaporation with anhydrous toluene (3x) under reduced pressure.
-
Place the dried reactants in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Dry the flask under high vacuum for at least 2 hours and then fill with argon.
-
-
Reaction Setup:
-
Add freshly activated 4Å molecular sieves to the flask.
-
Add anhydrous dichloromethane (to achieve a concentration of ~0.1 M) via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid activator (e.g., TMSOTf, 0.1 equiv) dropwise via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding triethylamine (a few drops) until the solution is neutral.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with dichloromethane.
-
Wash the combined filtrate with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to obtain the pure glycosylated product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for glycosylation reactions.
Caption: Standard experimental workflow for glycosylation.
References
Technical Support Center: Glycosylation with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in glycosylation reactions. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful glycosyl donor?
This compound is a versatile glycosyl donor valued for its stability and reactivity.[1] The acetyl protecting groups enhance its stability, making it suitable for a variety of synthetic applications in carbohydrate chemistry.[1] Glycosyl fluorides, in general, are more thermally and chemically stable compared to other glycosyl halides, which allows for easier handling, purification, and storage.[2]
Q2: What are the key factors that influence the yield of glycosylation with this donor?
Several factors significantly impact the yield and stereoselectivity of the glycosylation reaction. These include the choice of promoter or catalyst, the solvent, reaction temperature, and the nature of the glycosyl acceptor.[2] The reactivity of the donor is also influenced by its protecting groups; acetyl groups are considered "disarmed," meaning the donor is less reactive than "armed" donors with electron-donating protecting groups like benzyl ethers.[3]
Q3: What is the difference between an "armed" and a "disarmed" glycosyl donor?
"Armed" glycosyl donors have electron-donating protecting groups (e.g., benzyl ethers) on the C2 position, which increases their reactivity. "Disarmed" donors, like the acetylated mannosyl fluoride, have electron-withdrawing protecting groups (e.g., esters like acetate), making them less reactive.[3] This difference in reactivity is crucial for planning stepwise oligosaccharide synthesis.
Q4: How does the choice of promoter affect the reaction?
The promoter is critical for activating the glycosyl fluoride. Common promoters include Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂). The amount of promoter can be crucial; for disarmed donors like acetylated mannosyl fluoride, a higher concentration of the Lewis acid may be required to overcome the deactivating effect of the acetyl groups.[3] However, recent studies have shown that with careful control of reaction conditions, catalytic amounts (as low as 1 mol%) of BF₃·OEt₂ can be effective.
Q5: Can I use molecular sieves in my reaction?
The use of molecular sieves as a drying agent should be approached with caution. In some systems, basic molecular sieves have been observed to lower the yield and not suppress the formation of hemiacetal byproducts.[2] This inhibitory effect might be due to the neutralization of trace protic acids that could play a role in the reaction.[2]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Insufficient activation of the donor | The acetyl groups on the mannosyl fluoride are electron-withdrawing, making it a "disarmed" and less reactive donor.[3] Increase the concentration of the Lewis acid promoter (e.g., BF₃·OEt₂) or consider a more potent activating system.[3] |
| Low reactivity of the glycosyl acceptor | Some acceptors, particularly hindered secondary alcohols, are less nucleophilic and react slowly. Increase the reaction time or temperature. Note that higher temperatures can sometimes lead to side reactions. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction. Dichloromethane is commonly used. In some metal-free systems, liquid sulfur dioxide has been shown to be an effective promoting solvent.[2] |
| Decomposition of reactants or products | Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the donor and other side reactions. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Formation of a glycal byproduct | This can occur, especially with excess Lewis acid.[3] Optimizing the amount of promoter to a catalytic quantity can suppress glycal formation.[3] |
| Formation of hemiacetal | This suggests the presence of water in the reaction mixture. Ensure rigorous drying of all glassware, solvents, and reagents. The use of drying agents should be tested carefully, as some may inhibit the reaction.[2] |
| Anomerization (formation of the undesired anomer) | Anomeric selectivity is influenced by the solvent, temperature, and promoter. For mannosyl donors, α-glycosides are often favored due to the anomeric effect. Achieving high β-selectivity can be challenging and may require specialized strategies such as intramolecular aglycone delivery or the use of specific directing groups.[4] |
| Mono-deprotected side products | In some reaction systems, partial deacetylation of the product can occur.[2] Purification by column chromatography is typically required to separate these from the desired product. |
Problem 3: Difficulty in achieving β-mannosylation.
| Possible Cause | Suggested Solution |
| Inherent preference for α-glycoside formation | The formation of β-mannosides is challenging due to the anomeric effect and steric hindrance from the C2-substituent, which favor the formation of the α-anomer.[4] |
| Standard glycosylation conditions favor α-linkages | Traditional methods often result in a mixture of anomers with the α-anomer being the major product. |
| Ineffective control of stereoselectivity | To achieve high β-selectivity, consider advanced methods such as intramolecular aglycone delivery, the use of specific protecting groups that can direct the stereochemical outcome, or anomeric O-alkylation techniques.[4] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields from various studies to provide a comparative overview.
Table 1: Effect of Promoter on Glycosylation Yield
| Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl fluoride | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | BF₃·OEt₂ (1 mol%) | CH₂Cl₂ | rt | 95 | >20:1 | [3] |
| Perbenzyl-protected armed glucosyl fluoride | Alcohol | BF₃·OEt₂ (0.3) | CH₂Cl₂ | rt | - | - | [3] |
| Perbenzoyl-protected disarmed glucosyl fluoride | Alcohol | BF₃·OEt₂ (4.2) | CH₂Cl₂ | rt | - | - | [3] |
Table 2: Influence of Protecting Groups and Solvent on Yield
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride | 2-Phenylethanol | Liquid SO₂ | 100 | 55 | 91:9 | [2] |
| 2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl fluoride | 2-Phenylethanol | Liquid SO₂ | 100 | 91 | 95:5 | [2] |
| Perbenzyl-protected mannosyl fluoride | 2-Phenylethanol | Liquid SO₂ | 30 | good | α-selective | [2] |
Experimental Protocols
General Protocol for Glycosylation using this compound with BF₃·OEt₂
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven at >100°C and cool under a stream of dry inert gas (argon or nitrogen).
-
Ensure all solvents (e.g., dichloromethane) are anhydrous.
-
The glycosyl donor, acceptor, and promoter should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound (1.2-1.5 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
-
Reaction Initiation and Monitoring:
-
Slowly add BF₃·OEt₂ (Boron trifluoride etherate) as the promoter. The amount can range from catalytic (e.g., 1 mol%) to stoichiometric depending on the reactivity of the substrates. For initial optimizations, a higher loading might be necessary for this disarmed donor.
-
Allow the reaction to stir at the set temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (glycosyl donor) is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure glycosylated product.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
effect of solvent on 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride reactivity
Welcome to the technical support center for 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this glycosyl donor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile glycosyl donor used in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoconjugates. Its acetyl protecting groups enhance stability and reactivity, making it a valuable reagent for constructing glycosidic bonds, which are fundamental to many biologically active molecules.
Q2: How does the choice of solvent affect the stereochemical outcome of glycosylation reactions with this donor?
A2: The solvent plays a crucial role in determining the α/β stereoselectivity of the newly formed glycosidic bond. The outcome is largely dependent on the solvent's polarity and its ability to coordinate with the reaction intermediates. Generally, ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) tend to favor the formation of α-mannosides. In contrast, nitrile solvents such as acetonitrile (MeCN) typically promote the formation of β-mannosides.
Q3: What is the role of the acetyl protecting groups in this glycosyl donor?
A3: The acetyl groups at the C2, C3, C4, and C6 positions serve two main purposes. Firstly, they protect the hydroxyl groups from unwanted side reactions. Secondly, the acetyl group at the C2 position can act as a "participating group," influencing the stereochemical outcome of the glycosylation to favor the formation of the 1,2-trans-glycosidic linkage, which in the case of mannose, is the α-anomer.
Q4: Can this compound be used for the synthesis of both α and β-mannosides?
A4: Yes, by carefully selecting the reaction conditions, particularly the solvent and the promoter, it is possible to influence the stereochemical outcome. While the C2-acetyl group generally directs towards α-glycosylation, the use of specific solvent systems can override this effect to favor the formation of β-glycosides.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Glycosyl Donor: The fluoride donor may have degraded due to moisture. 2. Ineffective Promoter/Activator: The chosen Lewis acid or promoter is not suitable or has lost its activity. 3. Low Reactivity of Acceptor: The alcohol acceptor is sterically hindered or electronically deactivated. 4. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Ensure the glycosyl donor is stored under anhydrous conditions. It is advisable to use a freshly opened or properly stored batch. 2. Use a freshly opened or purified promoter. Consider screening different promoters (e.g., BF₃·OEt₂, TMSOTf, SnCl₂). 3. Increase the reaction temperature or use a more potent activator. If possible, consider using a more reactive derivative of the acceptor. 4. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Poor Stereoselectivity (Mixture of α and β anomers) | 1. Suboptimal Solvent Choice: The solvent may not be providing sufficient directing effect. 2. Reaction Temperature is Too High: Higher temperatures can lead to reduced selectivity. 3. Moisture Contamination: Traces of water can hydrolyze the donor and affect the reaction pathway. | 1. For higher α-selectivity, switch to an ethereal solvent (e.g., Et₂O, THF). For higher β-selectivity, use a nitrile solvent (e.g., MeCN). 2. Lower the reaction temperature. Consider running the reaction at temperatures ranging from -78 °C to 0 °C. 3. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. |
| Formation of Unexpected Byproducts | 1. Decomposition of Donor or Product: The reaction conditions may be too harsh. 2. Side Reactions with the Solvent: The solvent may be participating in the reaction in an unintended way. | 1. Monitor the reaction closely by TLC. If decomposition is observed, consider using milder reaction conditions (e.g., lower temperature, less reactive promoter). 2. Consult the literature for solvent compatibility with your specific reaction system. |
Data Presentation: Expected Outcomes in Different Solvents
The following table summarizes the generally expected stereochemical outcomes of glycosylation reactions using this compound in different solvent systems. Please note that these are general trends, and actual yields and ratios can vary depending on the specific acceptor, promoter, and reaction temperature.
| Solvent System | Solvent Type | Expected Major Anomer | Plausible Mechanism | Anticipated α:β Ratio | Expected Yield Range |
| Dichloromethane (CH₂Cl₂) | Moderately Polar, Non-coordinating | α | SN1-like with C2-participation | > 5:1 | Moderate to High |
| Diethyl Ether (Et₂O) | Weakly Polar, Coordinating | α | SN2-like on an activated donor or SN1 with solvent-caged ion pair | > 10:1 | Moderate to High |
| Tetrahydrofuran (THF) | Weakly Polar, Coordinating | α | SN2-like on an activated donor or SN1 with solvent-caged ion pair | > 10:1 | Moderate to High |
| Toluene | Non-polar, Non-coordinating | α | SN1-like with C2-participation | > 5:1 | Moderate |
| Acetonitrile (MeCN) | Highly Polar, Coordinating | β | SN2-like attack on an α-nitrilium intermediate | < 1:5 | Moderate to High |
| Propionitrile (EtCN) | Highly Polar, Coordinating | β | SN2-like attack on an α-nitrilium intermediate | < 1:10 | Moderate |
Experimental Protocols
General Protocol for α-Selective Mannosylation in Ethereal Solvent
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: Dissolve this compound (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous diethyl ether (Et₂O). Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the promoter (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding triethylamine (Et₃N). Filter off the molecular sieves and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the α-mannoside.
General Protocol for β-Selective Mannosylation in Nitrile Solvent
-
Preparation: Follow the same rigorous drying procedures for glassware as for the α-selective protocol.
-
Reagents: Dissolve this compound (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous acetonitrile (MeCN). Add activated molecular sieves (4 Å) and stir at room temperature for 30 minutes.
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., -40 °C) and add the promoter (e.g., TMSOTf, 0.1-0.2 equivalents).
-
Monitoring: Stir the reaction and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a few drops of pyridine or triethylamine. Filter and concentrate the solution.
-
Purification: Purify the residue by column chromatography to obtain the β-mannoside.
Visualizations
Logical Relationship of Solvent Choice and Stereochemical Outcome
Caption: Influence of solvent on the reaction pathway and stereochemical outcome.
Experimental Workflow for Glycosylation
Caption: A generalized experimental workflow for a typical glycosylation reaction.
Technical Support Center: Managing 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a key glycosyl donor in carbohydrate chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a versatile glycosyl donor used in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its acetyl protecting groups enhance its stability and reactivity, making it a valuable reagent in pharmaceutical development and glycoscience research for creating complex sugar structures.
Q2: How moisture-sensitive is this compound?
Glycosyl fluorides are generally more thermally stable than other glycosyl halides.[2] However, they are sensitive to moisture, which can lead to hydrolysis of the anomeric fluoride to a hemiacetal.[3] This hydrolysis will render the glycosyl donor inactive for the desired glycosylation reaction. To avoid this, all experimental manipulations should be performed with careful exclusion of water.[3]
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture. For long-term storage, refrigeration (typically 2-8 °C) is recommended.
Q4: What are the signs of decomposition of this glycosyl donor?
Decomposition due to moisture exposure primarily results in the formation of the corresponding hemiacetal, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. This can be detected by:
-
Thin-Layer Chromatography (TLC): The hydrolysis product will appear as a more polar spot (lower Rf value) compared to the starting fluoride.
-
NMR Spectroscopy: The appearance of new signals in the 1H NMR spectrum, particularly in the anomeric region, can indicate the presence of the hydrolysis product. The anomeric proton of the hemiacetal will have a different chemical shift and coupling constant compared to the anomeric proton of the fluoride.
Troubleshooting Guide
Low or No Yield of Glycosylation Product
| Potential Cause | Troubleshooting Steps |
| Degraded Glycosyl Donor | Assess the purity of the this compound using TLC and/or 1H NMR before use. Look for the presence of the more polar hydrolysis byproduct. If significant degradation is observed, use a fresh batch of the reagent. |
| Presence of Moisture in the Reaction | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours). Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (argon or nitrogen).[4] |
| Suboptimal Reaction Conditions | The reactivity of acetylated glycosyl donors is lower than their benzylated counterparts (the "disarmed" nature).[5] Consider optimizing the reaction temperature, reaction time, and the equivalents of the glycosyl acceptor and promoter.[5] |
| Inactive Promoter/Activator | Use a freshly opened or properly stored Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf). The activity of these promoters can diminish with exposure to air and moisture. |
Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Glycosyl Donor | As mentioned, the primary byproduct from reaction with water is the inactive hemiacetal.[3] Rigorous exclusion of moisture is the key preventative measure. |
| Side Reactions of the Promoter | Some promoters can cause side reactions if used in excess or at elevated temperatures. Titrate the amount of promoter and optimize the reaction temperature to minimize byproduct formation. |
| Instability of Protecting Groups | Under strongly acidic or basic conditions, the acetyl protecting groups may be labile. Ensure the reaction conditions are compatible with the protecting groups on both the donor and the acceptor. |
Experimental Protocols
Protocol 1: General Procedure for a Glycosylation Reaction Using this compound
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at a high temperature (e.g., 150°C) for several hours and allow to cool in a desiccator over a drying agent like phosphorus pentoxide.
-
Use freshly distilled, anhydrous solvents. Common solvents for glycosylation reactions, such as dichloromethane (DCM) and acetonitrile, should be dried over an appropriate drying agent (e.g., CaH₂) and distilled under an inert atmosphere.
-
Ensure the glycosyl acceptor is anhydrous, for example, by co-evaporation with anhydrous toluene.
-
-
Reaction Setup under Inert Atmosphere:
-
Assemble the reaction glassware (e.g., a two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen or argon inlet).
-
Flame-dry the assembled apparatus under a flow of inert gas to remove any residual moisture from the surfaces.
-
Add activated molecular sieves (e.g., 4 Å) to the reaction flask to scavenge any trace amounts of water.
-
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor and this compound in the anhydrous solvent and add to the reaction flask via a syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add the Lewis acid promoter (e.g., BF₃·OEt₂) to the stirred solution.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., a few drops of pyridine or triethylamine) to neutralize the Lewis acid.
-
Allow the mixture to warm to room temperature, dilute with an organic solvent, and filter to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
-
Visualizations
References
Validation & Comparative
Reactivity Showdown: 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride vs. Thioglycosides in Glycosylation
For researchers, scientists, and drug development professionals, the choice of a glycosyl donor is a critical decision in the synthesis of complex carbohydrates and glycoconjugates. This guide provides an objective comparison of the reactivity of two common mannosyl donors: 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride and mannosyl thioglycosides, supported by experimental data and detailed protocols.
The efficiency and stereochemical outcome of a glycosylation reaction are profoundly influenced by the nature of the glycosyl donor. Both glycosyl fluorides and thioglycosides are popular choices due to their relative stability, allowing for purification and handling. However, their reactivity profiles, activation methods, and stereoselective tendencies differ significantly. This guide delves into these differences to aid in the selection of the optimal donor for specific synthetic goals.
At a Glance: Key Differences in Reactivity and Application
| Feature | This compound | Mannosyl Thioglycosides |
| Leaving Group | Fluoride (F) | Thioalkyl or Thioaryl (e.g., -SEt, -SPh) |
| Stability | Generally high, stable to chromatography.[1] | High stability, can serve as both donor and acceptor.[2][3] |
| Activation | Requires hard Lewis acids or specific catalytic systems (e.g., BF₃·OEt₂, SnCl₂/AgClO₄, TMSOTf).[1][4] | Activated by thiophilic promoters (e.g., NIS/TfOH, IDCP, metal salts like Cu(OTf)₂, PdBr₂).[2][5][6] |
| Reactivity Tuning | Primarily through "armed" vs. "disarmed" protecting groups. Acetyl groups render it "disarmed".[4] | Tunable via protecting groups ("armed" vs. "disarmed") and the nature of the thio-aglycone.[2][7] |
| Stereoselectivity | Often favors the formation of α-mannosides due to the anomeric effect. Achieving β-selectivity is challenging. | Stereoselectivity is highly dependent on protecting groups, promoters, and reaction conditions. 1,2-cis (α) glycosides are common, while achieving 1,2-trans (β) often requires specific strategies like neighboring group participation.[8][9][10] |
| Orthogonal Glycosylation | Can be used in orthogonal strategies with thioglycosides due to different activation requirements.[1] | Can be used as an acceptor in the presence of other glycosyl donors like glycosyl fluorides.[3] |
General Reaction Mechanisms
The activation of both glycosyl fluorides and thioglycosides typically proceeds through the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor.
Comparative Experimental Data
Direct comparative studies under identical conditions are sparse in the literature. However, by compiling data from various sources, a general performance comparison can be made. The following tables summarize typical reaction conditions and outcomes for the glycosylation of a primary alcohol acceptor with acetyl-protected mannosyl donors.
Table 1: Glycosylation with this compound
| Promoter System | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| BF₃·OEt₂ (1 mol%) | CH₂Cl₂ | RT | Good | Predominantly α | [4][11] |
| SnCl₂/AgClO₄ | CH₂Cl₂ | -20 to RT | Moderate to Good | α-selective | [1] |
| TMSOTf | CH₂Cl₂ | -78 to RT | Variable | α-selective | [1] |
Table 2: Glycosylation with an Acetylated Mannosyl Thioglycoside (e.g., Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside)
| Promoter System | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| NIS/TfOH | CH₂Cl₂ | -40 to 0 | High | Predominantly α | [1] |
| PdBr₂ | CH₂Cl₂ | RT | Moderate | 1.6:1 | [5][12] |
| MeOTf | Toluene | 70 | Low to Moderate | Variable | [2] |
Note: Yields and stereoselectivity are highly dependent on the specific acceptor, promoter, and reaction conditions.
Experimental Protocols
Protocol 1: Glycosylation using this compound with BF₃·OEt₂
This protocol is a representative procedure for the activation of a disarmed glycosyl fluoride.
Materials:
-
This compound (donor)
-
Glycosyl acceptor (e.g., a primary alcohol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the glycosyl acceptor (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous CH₂Cl₂ is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature under an inert atmosphere (e.g., Argon).
-
The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
BF₃·OEt₂ (catalytic amount, e.g., 0.1 to 1.0 equiv.) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is filtered through Celite, and the organic layer is separated, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 2: Glycosylation using an Acetylated Mannosyl Thioglycoside with NIS/TfOH
This is a common and effective method for activating thioglycoside donors.
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside (donor)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of the thioglycoside donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred for 30-60 minutes at room temperature under an inert atmosphere.
-
The mixture is cooled to -40 °C.
-
N-Iodosuccinimide (1.5 equiv.) is added, followed by the catalytic addition of TfOH (0.1-0.2 equiv.).
-
The reaction is allowed to warm slowly to the desired temperature while being monitored by TLC.
-
Once the reaction is complete, it is quenched with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
The mixture is filtered through Celite, and the organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography on silica gel.[1]
Workflow for a Comparative Reactivity Study
To directly compare the reactivity of the two donors, a parallel experimental setup is crucial.
Conclusion
Both this compound and acetylated mannosyl thioglycosides are valuable donors for the synthesis of mannosides. The choice between them depends on the specific requirements of the synthetic route.
-
Glycosyl fluorides are a good choice when mild acidic activation is desired and an α-mannoside is the target product. Their stability is an asset for multi-step syntheses.
-
Thioglycosides offer greater versatility. Their reactivity can be finely tuned, and they can participate as both donors and acceptors, making them highly suitable for convergent oligosaccharide synthesis strategies. A wider range of activation methods is available for thioglycosides, providing more flexibility in accommodating sensitive functional groups in the acceptor molecule.
For challenging syntheses, particularly those requiring the formation of the elusive β-mannosidic linkage, neither of these "disarmed" donors is ideal without specialized strategies. More advanced techniques, such as neighboring group participation or the use of conformationally locked donors, are often necessary to achieve high stereoselectivity for the 1,2-trans linkage. Researchers should consider the desired stereochemical outcome, the complexity of the acceptor, and the overall synthetic strategy when selecting their mannosyl donor.
References
- 1. Glycosylation from the non-reducing end using a combination of thioglycoside and glycosyl sulfoxide as the glycosyl donor and the acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective β-Mannosylation by Neighboring-Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Mannosyl Fluoride and Mannosyl Trichloroacetimidate Donors in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a paramount challenge. The choice of the glycosyl donor is a critical determinant of a glycosylation reaction's success, influencing reactivity, stability, and stereochemical outcome. This guide provides an objective comparison of two prominent mannosyl donors: mannosyl fluorides and mannosyl trichloroacetimidates, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal donor for specific synthetic goals.
At a Glance: Key Differences
| Feature | Mannosyl Fluoride Donors | Mannosyl Trichloroacetimidate Donors |
| Reactivity | Generally lower, often requiring strong activation | Highly reactive, enabling glycosylation under mild conditions |
| Stability | High thermal and chemical stability | More labile, sensitive to acidic conditions and moisture |
| Handling | Relatively stable and easier to handle | Require anhydrous conditions and careful handling |
| Activation | Requires fluorophilic Lewis acids (e.g., SnCl₂, AgClO₄, BF₃·OEt₂) | Activated by catalytic amounts of a Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂) |
| Stereoselectivity | Can be tuned by reaction conditions and protecting groups | Often provides good stereoselectivity, but can be influenced by various factors |
| Byproducts | Generally clean reactions | Can form stable trichloroacetamide byproducts |
Performance Data: An Illustrative Comparison
Direct comparative studies under identical conditions are scarce in the literature. However, by collating data from various sources, we can construct an illustrative comparison of the performance of these two donor types in mannosylation reactions. The following tables summarize representative examples.
Table 1: Glycosylation with Mannosyl Fluoride Donors
| Donor Protecting Groups | Acceptor | Promoter/Conditions | Yield (%) | α/β Ratio | Reference |
| 2,3,4,6-Tetra-O-pivaloyl | 2-Phenylethanol | Liquid SO₂, 100 °C | 88 | 95:5 | [1] |
| 2,3,4,6-Tetra-O-pivaloyl | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Liquid SO₂, 100 °C | 71 | 91:9 | [1] |
| 2,3,4,6-Tetra-O-benzyl | 2-Phenylethanol | Liquid SO₂, 30 °C | 85 | 93:7 | [1] |
| 2,3,4,6-Tetra-O-acetyl | Isopropanol | BF₃·OEt₂ (cat.), CH₂Cl₂ | N/A | Predominantly β | [2] |
Table 2: Glycosylation with Mannosyl Trichloroacetimidate Donors
| Donor Protecting Groups | Acceptor | Promoter/Conditions | Yield (%) | α/β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.), CH₂Cl₂ | 65 | 1:9.5 | [3] |
| 2,3,4,6-Tetra-O-benzyl | Isopropanol | TMSOTf (cat.), Toluene | N/A | 48:52 (-50°C) to 61:39 (30°C) | [4] |
| Per-O-acetyl | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | TMSOTf (cat.), CH₂Cl₂ | 45 | α only | |
| Per-O-benzoyl | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | TMSOTf (cat.), CH₂Cl₂ | 70 | α only |
Note: The data presented is collated from different publications and is for illustrative purposes. Direct comparison should be made with caution as reaction conditions and substrates are not identical.
Reaction Mechanisms and Stereocontrol
The stereochemical outcome of a glycosylation reaction is dictated by a complex interplay of factors including the donor, acceptor, protecting groups, solvent, and temperature. The reaction can proceed through a spectrum of mechanisms, from a bimolecular SN2 pathway to a unimolecular SN1 pathway involving an oxocarbenium ion intermediate.
Mannosyl Fluoride Activation
Glycosyl fluorides are activated by a Lewis acid that coordinates to the fluorine atom, facilitating its departure and the formation of a reactive intermediate.
Mannosyl Trichloroacetimidate Activation
Trichloroacetimidate donors are activated by protonation or Lewis acid coordination at the nitrogen atom of the imidate, making the trichloroacetonitrile a good leaving group. This generates a highly reactive glycosyl cation intermediate.
A notable side reaction with trichloroacetimidate donors is the formation of a stable N-glycosyl trichloroacetamide, which can reduce the yield of the desired glycoside.
Experimental Protocols
General Glycosylation Protocol using a Mannosyl Fluoride Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the mannosyl fluoride donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Azeotropic Drying: Add dry toluene and evaporate under reduced pressure to remove residual water. Repeat this step two more times. Place the flask under high vacuum for at least 1 hour.
-
Reaction Setup: Dissolve the dried donor and acceptor in an anhydrous solvent (e.g., CH₂Cl₂). Add activated molecular sieves (3Å or 4Å) and stir the mixture.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature). Add the promoter system (e.g., a pre-mixed solution of SnCl₂ and AgClO₄, or BF₃·OEt₂) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Filter the mixture through a pad of Celite®, washing with the reaction solvent. Transfer the filtrate to a separatory funnel and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
General Glycosylation Protocol using a Mannosyl Trichloroacetimidate Donor
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the mannosyl trichloroacetimidate donor (1.0-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Azeotropic Drying: Add dry toluene and evaporate under reduced pressure to remove residual water. Repeat this step two more times. Place the flask under high vacuum for at least 1 hour.
-
Reaction Setup: Dissolve the dried donor and acceptor in an anhydrous solvent (e.g., CH₂Cl₂). Add activated molecular sieves (3Å or 4Å) and stir the mixture for 30-60 minutes.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -80 °C to 0 °C). Add a catalytic amount of the promoter (e.g., TMSOTf, 0.1-0.5 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the donor is consumed.
-
Quenching: Quench the reaction by adding a few drops of a hindered base (e.g., 2,6-lutidine or triethylamine) followed by a saturated aqueous solution of NaHCO₃.
-
Work-up: Filter the mixture through a pad of Celite®, washing with the reaction solvent. Transfer the filtrate to a separatory funnel and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Logical Workflow for Donor Selection
The choice between a mannosyl fluoride and a mannosyl trichloroacetimidate donor depends on several factors, including the reactivity of the acceptor, the desired stereochemical outcome, and the stability requirements of the overall synthetic strategy.
Conclusion
Both mannosyl fluoride and mannosyl trichloroacetimidate donors are powerful tools in the synthesis of complex carbohydrates. Mannosyl fluorides offer the advantage of high stability, making them suitable for multi-step synthetic sequences where the donor needs to withstand various reaction conditions. In contrast, mannosyl trichloroacetimidates are highly reactive, allowing for glycosylations to proceed under very mild conditions, which is beneficial for sensitive substrates.
The choice of donor should be made on a case-by-case basis, considering the specific requirements of the synthetic target. The information and protocols provided in this guide are intended to assist researchers in making an informed decision to achieve their desired glycosylation outcomes.
References
Glycosyl Fluorides vs. Glycosyl Bromides: A Comparative Guide for Synthetic Chemists
In the intricate field of carbohydrate chemistry, the selection of an appropriate glycosyl donor is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. Among the various glycosyl halides, glycosyl fluorides and bromides have emerged as two of the most utilized donors. While both serve the fundamental purpose of forming glycosidic bonds, they exhibit significant differences in stability, reactivity, and handling, which dictate their suitability for specific synthetic strategies. This guide provides an objective comparison, supported by experimental data, to assist researchers in making an informed choice between these two powerful glycosyl donors.
Core Chemical Properties: Stability vs. Reactivity
The primary distinction between glycosyl fluorides and glycosyl bromides lies in the inherent strength of the anomeric carbon-halogen bond. The C-F bond is significantly stronger and more stable than the C-Br bond, leading to a cascade of differences in their chemical behavior.
Glycosyl Fluorides: Characterized by their exceptional stability, glycosyl fluorides are often crystalline, shelf-stable compounds that can be purified using standard techniques like silica gel column chromatography.[1][2] This stability, stemming from the strong C-F bond, renders them compatible with a wide range of reaction conditions and protecting group manipulations, making them highly desirable for multi-step synthetic sequences.[3][4]
Glycosyl Bromides: In contrast, glycosyl bromides are considerably more reactive and less stable.[5][6] They are often sensitive to moisture and may require storage under anhydrous conditions at low temperatures to prevent decomposition.[5] Their purification can be challenging, and they are frequently generated and used in situ.[6] While historically considered advantageous due to their higher reactivity, this same property can be a drawback, limiting their shelf-life and handling convenience.[6]
Comparative Data Summary
The following table summarizes the key performance and handling characteristics of glycosyl fluorides and glycosyl bromides.
| Feature | Glycosyl Fluorides | Glycosyl Bromides |
| Anomeric Bond Strength | High (Strong C-F bond) | Moderate (Weaker C-Br bond) |
| Chemical Stability | High; often shelf-stable and chromatographically purifiable.[1][5] | Low; moisture-sensitive, often require storage at low temperatures.[5][6] |
| Relative Reactivity | Lower; require specific and often potent activators.[4] | Higher; can be activated by milder promoters.[6] |
| Typical Promoters | Lewis acids (e.g., BF₃·OEt₂, SnCl₂, TMSOTf), certain protic acids, fluorophilic reagents.[7][8] | Silver salts (e.g., Ag₂O, AgOTf), mercury salts (less common now), metal-free reagents.[6][9] |
| Stereocontrol | High stereoselectivity is achievable via catalyst and solvent choice, enabling access to both 1,2-cis and 1,2-trans linkages.[1][7][10] | Often relies on neighboring group participation for 1,2-trans products or Sₙ2-like inversion; achieving 1,2-cis selectivity can be challenging.[6][9] |
| Handling | Relatively easy and safe to handle.[4] | Require anhydrous conditions and careful handling due to instability.[5] |
| Key Applications | Complex oligosaccharide synthesis (including one-pot iterative methods), enzymatic synthesis with glycosynthases.[1][11] | Traditional glycosylation (Koenigs-Knorr), synthesis where high reactivity is needed.[6][9] |
Activation and Glycosylation Mechanisms
The difference in stability directly impacts the conditions required for activation to form the key oxocarbenium ion intermediate necessary for glycosylation.
Glycosyl bromides are readily activated by traditional promoters like silver triflate in the classic Koenigs-Knorr reaction.[9] In contrast, the stability of glycosyl fluorides necessitates the use of more powerful, fluorophilic Lewis acids or specific catalyst systems to cleave the C-F bond efficiently.[3][8] However, recent advancements have introduced highly efficient and catalytic activation methods for fluorides, such as using tris(pentafluorophenyl)borane, which operate under mild, room-temperature conditions, thus broadening their appeal and utility.[1]
Experimental Protocols
Protocol 1: Synthesis of a Glycosyl Fluoride from a Thioglycoside
This protocol is adapted from a general method for converting stable thioglycosides into glycosyl fluorides, which can then be used in glycosylation reactions.[3]
Materials:
-
Fully protected thioglycoside (1.0 equiv)
-
(Diethylamino)sulfur trifluoride (DAST) (1.5 equiv)
-
N-Bromosuccinimide (NBS) (1.3 equiv)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
-
Brine, Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the thioglycoside (1.0 equiv) in dry CH₂Cl₂ (approx. 10 mL/mmol) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Slowly add DAST (1.5 equiv) to the cooled solution. Stir for 2 minutes.
-
Add NBS (1.3 equiv) to the reaction mixture at -15 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, dilute the mixture with CH₂Cl₂ and quench the reaction by carefully adding ice-cooled saturated aqueous NaHCO₃.
-
Transfer the mixture to a separating funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired glycosyl fluoride.
Protocol 2: Koenigs-Knorr Glycosylation using a Glycosyl Bromide
This protocol describes a classic silver-salt-mediated glycosylation using a benzoylated glycosyl bromide donor.[12]
Materials:
-
Per-O-benzoylated glycosyl bromide (1.0 equiv)
-
Glycosyl acceptor (alcohol, 1.2 equiv)
-
Silver triflate (AgOTf) (1.1 equiv)
-
Dry Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.2 equiv), activated 4 Å molecular sieves, and dry CH₂Cl₂. Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the glycosyl bromide donor (1.0 equiv) in dry CH₂Cl₂.
-
Cool the acceptor mixture to the desired reaction temperature (e.g., -40 °C).
-
Add the solution of the glycosyl bromide donor to the acceptor mixture.
-
Add silver triflate (AgOTf) (1.1 equiv) to the reaction mixture.
-
Allow the reaction to stir at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Filter the mixture through a pad of Celite to remove solids, washing with CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the disaccharide product.
Advanced Applications and Stereocontrol
A significant advantage of glycosyl fluorides is their role in modern, highly controlled synthetic strategies. Their stability allows for their use in one-pot, iterative glycosylation sequences to rapidly assemble complex oligosaccharides from simple monosaccharide building blocks.[1] Furthermore, the choice of catalyst and solvent system can precisely direct the stereochemical outcome of the glycosylation, allowing for the selective synthesis of either α (1,2-cis) or β (1,2-trans) glycosides.[7][10]
Glycosyl fluorides are also the preferred donors for enzymatic synthesis using "glycosynthases"—mutant glycosidases that can form glycosidic bonds but cannot hydrolyze them.[11][13] This chemoenzymatic approach leverages the stability of the fluoride donor and the exquisite selectivity of enzymes to produce oligosaccharides with yields that can exceed 90%, a feat often difficult to achieve through purely chemical means.[11]
Conclusion
Both glycosyl fluorides and glycosyl bromides are indispensable tools in the synthesis of carbohydrates. Glycosyl bromides, with their high reactivity, remain relevant for rapid glycosylations where stability is not a primary concern. However, the superior stability, ease of handling, and amenability to modern catalytic and enzymatic methods make glycosyl fluorides the more versatile and often advantageous choice for the synthesis of complex, well-defined glycans. Their stability allows for greater strategic flexibility in designing synthetic routes, including one-pot iterative processes, and their application in glycosynthase technology opens avenues for highly efficient and selective synthesis, positioning them at the forefront of modern glycoscience.
References
- 1. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycosyl fluorides in glycosidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 10. researchgate.net [researchgate.net]
- 11. [Application of glycosyl fluorides in the study on glycosidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Anomeric Landscapes: A Comparative Guide to NMR Analysis of Mannosyl Fluoride Reactions
For researchers, scientists, and drug development professionals engaged in glycoscience, the precise characterization of anomeric mixtures resulting from glycosylation reactions is paramount. The stereochemistry at the anomeric center dictates the biological activity and therapeutic potential of glycoconjugates. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the quantitative and qualitative analysis of anomeric mixtures derived from mannosyl fluoride reactions. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The Anomeric Challenge in Mannosylation
The synthesis of mannosides often yields a mixture of α and β anomers. Mannosyl fluorides are valuable glycosyl donors due to their stability and tunable reactivity. However, their use necessitates robust analytical methods to determine the stereochemical outcome of the glycosylation. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for this purpose, offering detailed structural insights. This guide compares the performance of NMR with other common analytical methods.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for anomeric mixture analysis depends on several factors, including the required level of structural detail, sensitivity, sample throughput, and available instrumentation. While NMR provides unparalleled structural information, other methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Raman Spectroscopy offer complementary advantages.
| Feature | ¹H and ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Structural confirmation and quantification of anomers. | Purity assessment and quantification of anomers.[1][2] | Molecular weight determination and isomeric differentiation (with specific methods).[3][4] |
| Information Provided | Chemical shifts (δ), coupling constants (J), and integral ratios for unambiguous anomer identification and quantification.[5] | Retention time, peak area (%) for quantification.[1][6] | Mass-to-charge ratio (m/z), fragmentation patterns for isomer distinction.[3][4] |
| Strengths | - Provides detailed structural information. - Non-destructive. - Quantitative without the need for identical standards for each anomer.[7] - ¹⁹F NMR offers a wide chemical shift range and high sensitivity for fluorinated compounds.[8] | - High sensitivity for impurity detection.[7] - Well-established for quantitative analysis. - High throughput capabilities. | - Exceptional sensitivity. - Can be coupled with separation techniques (LC-MS).[9][10] |
| Limitations | - Lower sensitivity compared to HPLC and MS.[7] - Requires higher sample concentrations. - Potential for signal overlap in complex mixtures, though advanced techniques can mitigate this.[11] | - Indirect structural information; requires reference standards for peak assignment.[7] - Method development can be time-consuming. - Chiral columns can be expensive.[1] | - Often requires derivatization for isomer separation.[12] - Differentiation of stereoisomers can be challenging without specific fragmentation patterns or coupling to other techniques.[3] |
| Typical Resolution | High, especially with high-field magnets. Advanced pulse sequences can resolve overlapping signals.[11] | Baseline separation of anomers is achievable with appropriate column and mobile phase selection.[1] | Limited for direct infusion of isomers; relies on fragmentation or chromatographic separation for resolution. |
| Quantitative Accuracy | High, with accuracies of ±1% achievable with optimized parameters.[8] | High, dependent on the quality of the calibration. | Can be quantitative with appropriate internal standards, but generally less precise for isomer ratios than NMR or HPLC. |
Experimental Protocols
Synthesis of α-Mannosyl Fluoride
This protocol is adapted from a general procedure for the synthesis of glycosyl fluorides from thioglycosides.[13]
Materials:
-
Fully protected thiomannoside (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside)
-
(Diethylamino)sulfur trifluoride (DAST)
-
N-Bromosuccinimide (NBS)
-
Dry dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected thiomannoside (1.0 equivalent) in dry CH₂Cl₂ (10 mL/mmol) under an argon atmosphere.
-
Cool the solution to -15 °C in a cooling bath.
-
Slowly add DAST (1.5 equivalents) to the solution and stir for 2 minutes.
-
Add NBS (1.3 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Dilute the mixture with CH₂Cl₂ and quench the reaction by adding ice-cold saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mannosyl fluoride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 7. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Mannosyl Glycoside Products: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of mannosyl glycosides, a precise and comprehensive characterization of these complex molecules is paramount. This guide provides an objective comparison of the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip scientists with the knowledge to select the most appropriate analytical strategy for their research needs.
The structural complexity of mannosyl glycosides, which consist of a mannose sugar moiety linked to another molecule, necessitates a multi-faceted analytical approach. The choice of method is often dictated by the specific information required, whether it be detailed structural elucidation, sensitive quantification, or high-throughput screening.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for characterizing mannosyl glycoside products hinges on a variety of factors, including the desired level of structural detail, sensitivity, sample throughput, and the nature of the sample matrix. Each technique offers a unique set of advantages and limitations.
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed 3D structure, anomeric configuration, linkage analysis, and conformational dynamics.[1][2][3] | Non-destructive, provides unambiguous structural information.[4] | Relatively low sensitivity, requires pure samples, and can be time-consuming.[5] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, glycan composition, sequence, and branching patterns.[6][7][8] | High sensitivity, suitable for complex mixtures, and can be coupled with separation techniques (LC-MS).[8][9] | Isomer differentiation can be challenging, and derivatization may be required. |
| HPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Quantification, purity assessment, and separation of isomers.[10][11] | High resolution, reproducible, and can be coupled with various detectors for enhanced sensitivity and specificity.[12][13] | Does not provide detailed structural information on its own. |
| Enzymatic Assays | Utilizes the specificity of enzymes to detect and quantify specific glycosidic linkages or released monosaccharides. | Presence of specific linkages, enzyme kinetics, and quantification of mannose release.[14][15][16] | High specificity, suitable for high-throughput screening. | Indirect method, dependent on enzyme availability and purity. |
Quantitative Performance Metrics
The following table summarizes typical quantitative performance characteristics of each analytical method for the analysis of glycosides. These values can vary depending on the specific instrumentation, methodology, and the nature of the mannosyl glycoside product being analyzed.
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | HPLC (with UV/FLD detector) | Enzymatic Assay (Spectrophotometric) |
| Limit of Detection (LOD) | mg - µg range | pg - fg range | ng - pg range | µg - ng range |
| Limit of Quantification (LOQ) | mg - µg range | pg - fg range[17] | ng - pg range[10] | µg - ng range |
| Linearity Range | Limited by sample solubility | Several orders of magnitude[17] | Several orders of magnitude[10] | Dependent on enzyme kinetics |
| Precision (RSD%) | < 5% | < 15%[17] | < 10%[10] | < 15%[16] |
| Accuracy (% Recovery) | Not typically used for quantification | 85-115%[17] | 90-110%[10] | 90-110%[16] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the characterization of mannosyl glycoside products using the discussed analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
This protocol outlines the steps for determining the structure of a purified mannosyl glycoside.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified mannosyl glycoside in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample twice from D₂O to exchange exchangeable protons.
-
Re-dissolve the sample in 0.5 mL of 99.96% D₂O and transfer to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra to get an initial overview of the sample.
-
Acquire a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages.[3][18][19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the 3D structure and conformation.[20]
-
3. Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, MestReNova).
-
Assign all proton and carbon resonances by systematically analyzing the 2D spectra.
-
Determine the monosaccharide composition, anomeric configurations (α or β), and the connectivity between sugar units (glycosidic linkages) based on the HMBC and NOESY/ROESY correlations.
Mass Spectrometry (LC-MS/MS) Protocol for Identification and Quantification
This protocol describes a method for the sensitive detection and quantification of a mannosyl glycoside in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 150 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
HPLC System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for the target mannosyl glycoside and the internal standard by direct infusion.
3. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the mannosyl glycoside in the unknown samples from the calibration curve.[17][21]
High-Performance Liquid Chromatography (HPLC) Protocol for Quantification
This protocol is suitable for the quantification of a known mannosyl glycoside product.
1. Sample Preparation and Derivatization (if necessary):
-
For samples without a chromophore, derivatization is required for UV or fluorescence detection. A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[10]
-
Mix 20 µL of the sample with 20 µL of 0.6 M NaOH and 40 µL of 0.5 M PMP in methanol.
-
Incubate at 70°C for 30 minutes.
-
Neutralize with 20 µL of 0.3 M HCl.
-
Extract the PMP-labeled glycosides with chloroform and discard the organic layer. The aqueous layer containing the labeled product is used for analysis.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is typically used.[10]
-
Detector: UV detector set at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of the derivatized mannosyl glycoside standard.
3. Data Analysis:
-
Measure the peak area of the mannosyl glycoside in the chromatograms.
-
Calculate the concentration in the samples using the linear regression equation from the calibration curve.[10]
Enzymatic Assay Protocol for Linkage Analysis
This protocol uses specific exoglycosidases to determine the presence of a particular glycosidic linkage.
1. Enzyme Digestion:
-
Incubate the mannosyl glycoside product (e.g., 10 µg) with a specific α-mannosidase (e.g., from Jack Beans, which cleaves α1-2, α1-3, and α1-6 linkages) in the appropriate buffer at the optimal temperature and pH for the enzyme.
-
A control reaction without the enzyme should be run in parallel.
2. Analysis of Digestion Products:
-
Analyze the reaction mixture by HPLC or Mass Spectrometry.
-
The disappearance of the substrate peak and the appearance of a new peak corresponding to the released mannose or the trimmed glycoside confirms the presence of the specific linkage targeted by the enzyme.
3. Quantification:
-
The amount of released mannose can be quantified using a coupled enzymatic assay where the mannose is converted to a product that can be measured spectrophotometrically.[16]
Visualization of Workflows and Pathways
To further clarify the experimental processes and the relationships between different analytical steps, the following diagrams have been generated using the DOT language.
Caption: Overview of analytical methods for mannosyl glycoside characterization.
Caption: A typical workflow for LC-MS/MS analysis of mannosyl glycosides.
Caption: Logical pathway for structural elucidation using NMR spectroscopy.
Conclusion
The characterization of mannosyl glycoside products is a complex task that benefits from the application of a range of powerful analytical techniques. NMR spectroscopy stands out for its ability to provide detailed, unambiguous structural information, while mass spectrometry offers unparalleled sensitivity for identification and quantification. HPLC is a robust and reproducible method for separation and quantification, and enzymatic assays provide high specificity for linkage analysis. By understanding the principles, strengths, and limitations of each method, and by following detailed experimental protocols, researchers can effectively and accurately characterize their mannosyl glycoside products, paving the way for further advancements in drug development and biological research.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iris.unina.it [iris.unina.it]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. Global View of Domain-Specific O-Linked Mannose Glycosylation in Glycoengineered Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. b-ac.co.uk [b-ac.co.uk]
- 13. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 14. Enzyme assay of protein-O-mannosyl glycan glycosyltransferases (LARGE1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Confirming Glycosylation Stereochemistry: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of glycosidic bond stereochemistry is paramount for understanding biological function and ensuring the efficacy and safety of glycoprotein therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the stereochemical analysis of glycosylation products, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates in solution.[1][2] It provides unparalleled insight into both the anomeric configuration (α or β) and the position of the glycosidic linkage, crucial parameters defining the three-dimensional structure and biological activity of glycans.[3][4]
I. Determining Anomeric Configuration with NMR
The anomeric configuration of a glycosidic linkage can be readily determined by analyzing key parameters in 1D and 2D NMR spectra.
A. 1D ¹H and ¹³C NMR Spectroscopy
One of the most direct methods for assigning anomeric stereochemistry involves the analysis of the chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1).
-
¹H NMR Chemical Shifts: The chemical shift of the anomeric proton is highly sensitive to its orientation. Generally, the anomeric protons of α-glycosides resonate at a lower field (further downfield) than those of their corresponding β-anomers.[5] The signals for anomeric protons typically appear in the range of 4.3-5.9 ppm.[5]
-
¹H-¹H Coupling Constants (³JH1,H2): The through-bond coupling between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is dependent on the dihedral angle between them, as described by the Karplus relationship. This results in distinct coupling constants for α and β anomers.
-
¹³C NMR Chemical Shifts: The chemical shift of the anomeric carbon (C-1) also provides stereochemical information.
Table 1: Typical ¹H and ¹³C NMR Parameters for Determining Anomeric Configuration in Glucopyranosides
| Parameter | α-Anomer | β-Anomer |
| ¹H Chemical Shift (δ H-1) | ~4.8 - 5.5 ppm | ~4.2 - 4.8 ppm |
| ³JH1,H2 Coupling Constant | ~2 - 4 Hz (small) | ~7 - 9 Hz (large) |
| ¹³C Chemical Shift (δ C-1) | ~98 - 102 ppm | ~102 - 106 ppm |
B. Experimental Protocol: 1D ¹H NMR for Anomeric Configuration
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a presaturation pulse sequence to suppress the residual solvent signal (e.g., HOD in D₂O).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals to determine the relative abundance of different species.
-
Identify the anomeric proton signals in the region of ~4.2-5.5 ppm.
-
Measure the chemical shift (δ) and the ³JH1,H2 coupling constant for each anomeric signal.
-
Compare the observed values with the typical ranges in Table 1 to assign the α or β configuration.
-
II. Determining Glycosidic Linkage Position with 2D NMR
While 1D NMR is excellent for anomeric configuration, 2D NMR techniques are essential for unambiguously determining the position of the glycosidic linkage.
A. Key 2D NMR Experiments
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å).[8] An inter-residue NOE between the anomeric proton (H-1) of one sugar and a proton on the aglycone of the other sugar directly identifies the linkage position.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-3 bond) correlations between protons and carbons.[9] A correlation between the anomeric proton (H-1) of one residue and a carbon in the other residue, or between the anomeric carbon (C-1) and a proton in the other residue, confirms the linkage site.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of all signals in the sugar rings.[9]
B. Experimental Protocol: 2D NOESY for Glycosidic Linkage Determination
-
Sample Preparation: Prepare the sample as described for 1D ¹H NMR. A slightly higher concentration may be beneficial for 2D experiments.
-
NMR Data Acquisition:
-
Set up a 2D NOESY experiment using a standard pulse program (e.g., noesyesgpph).[10]
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
The mixing time (d8) is a crucial parameter and should be optimized based on the molecular size of the analyte. For small to medium-sized molecules, a mixing time of 300-800 ms is a good starting point.[8][11]
-
Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Phase the spectrum in both dimensions.
-
Identify the diagonal peaks corresponding to the 1D spectrum.
-
Look for cross-peaks that indicate through-space correlations.
-
An inter-residue cross-peak between the anomeric proton (e.g., H-1' of sugar A) and a specific proton of the second sugar (e.g., H-4 of sugar B) confirms a 1'→4 linkage.
-
III. Logical Workflow for Stereochemical Determination
The following diagram illustrates a typical workflow for determining the stereochemistry of a glycosylation product using NMR spectroscopy.
Caption: A decision-making workflow for the stereochemical analysis of glycosylation products using NMR spectroscopy.
IV. Comparison with Alternative Methods
While NMR is a powerful tool, other techniques offer complementary or alternative approaches for characterizing glycosylation.
A. Mass Spectrometry (MS)
Mass spectrometry is highly sensitive and provides information about the mass of the glycan, which can be used to determine its composition.[1][12] However, MS alone generally cannot distinguish between stereoisomers or linkage isomers.[13] LC-MS/MS can provide some linkage information through fragmentation patterns, but this is often not as definitive as NMR data.[13]
B. X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state.[14] This technique can definitively determine both the anomeric configuration and the glycosidic linkage. However, a significant limitation is the requirement for a high-quality, single crystal of the analyte, which can be challenging to obtain for many glycoproteins.[15][16] Furthermore, the crystal structure represents a static snapshot and may not fully reflect the conformational dynamics present in solution.[14]
Table 2: Comparison of NMR, Mass Spectrometry, and X-ray Crystallography for Glycosylation Analysis
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Nuclear spin properties in a magnetic field | Mass-to-charge ratio of ions | Diffraction of X-rays by a crystal lattice |
| Sample State | Solution | Solid or solution | Single crystal |
| Sample Amount | mg to high µg | ng to low µg | mg |
| Anomeric Config. | Definitive (via J-coupling) | Indirectly, if at all | Definitive |
| Linkage Position | Definitive (via NOE/HMBC) | Inferred from fragmentation | Definitive |
| Dynamic Info | Yes (conformational flexibility) | No | No (static structure) |
| Throughput | Low to moderate | High | Low |
| Key Advantage | Detailed solution-state structure | High sensitivity and mass accuracy | High-resolution 3D structure |
| Key Limitation | Lower sensitivity | Difficulty with isomers | Requires crystallization |
V. Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous determination of glycosylation product stereochemistry. Its ability to provide detailed information on anomeric configuration and glycosidic linkage in a non-destructive manner makes it a cornerstone of modern glycoscience. While techniques like mass spectrometry offer superior sensitivity for compositional analysis and X-ray crystallography provides high-resolution static structures, NMR's strength lies in its capacity to deliver a comprehensive picture of the glycan's structure and dynamics in solution. For a complete and confident characterization of complex glycoproteins, an integrated approach utilizing the complementary strengths of NMR, MS, and, where possible, X-ray crystallography is often the most effective strategy.[12][14]
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. news-medical.net [news-medical.net]
- 16. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Comparative Guide to Lewis Acid Promoters for Mannosyl Fluoride Activation
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, pivotal in the synthesis of oligosaccharides, glycoconjugates, and various therapeutics. Mannosyl fluorides have emerged as robust glycosyl donors due to their stability, ease of handling, and favorable reactivity profile. However, their activation requires the use of a promoter, typically a Lewis acid, to facilitate the displacement of the fluoride leaving group. The choice of Lewis acid is critical, as it profoundly influences reaction efficiency, yield, and, most importantly, stereoselectivity.
This guide provides an objective comparison of common Lewis acid promoters for the activation of mannosyl fluorides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
General Mechanism of Activation
The activation of a mannosyl fluoride by a Lewis acid (LA) initiates the glycosylation reaction. The Lewis acid coordinates to the fluorine atom at the anomeric center, polarizing the C1-F bond. This polarization enhances the electrophilicity of the anomeric carbon, leading to the formation of a reactive intermediate with significant oxocarbenium ion character. This intermediate is then susceptible to nucleophilic attack by a glycosyl acceptor (ROH), forming the desired glycosidic linkage. The stereochemical outcome (α or β) is determined by a variety of factors, including the nature of the donor and acceptor, the reaction conditions, and the specific Lewis acid used.
Caption: General mechanism of Lewis acid-promoted glycosylation.
Performance Comparison of Lewis Acid Promoters
The selection of a Lewis acid promoter is a critical parameter in glycosylation chemistry. Factors such as catalyst loading, reaction temperature, and the electronic nature of the glycosyl donor ("armed" with electron-donating protecting groups vs. "disarmed" with electron-withdrawing groups) dictate the reaction's success. Below is a summary of performance data for several common Lewis acids in the activation of mannosyl fluorides.
| Lewis Acid Promoter | Donor (equiv.) | Acceptor (equiv.) | Cat. Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | α/β Ratio | Ref. |
| BF₃·Et₂O | Perbenzoyl-mannosyl fluoride (1.5) | Primary Alcohol (1.0) | 1 | CH₂Cl₂ | RT | 24h | 91 | >20:1 (α) | [1] |
| BF₃·Et₂O | Perbenzoyl-mannosyl fluoride (1.5) | Secondary Alcohol (1.0) | 1 | CH₂Cl₂ | RT | 24h | 83 | >20:1 (α) | [1] |
| B(C₆F₅)₃ | Perbenzyl-mannosyl fluoride | Silyl Ether | 0.5 - 10 | - | RT | - | High | - | [2] |
| (C₆F₅)₃B·(H₂O)n | Perbenzoyl-mannosyl fluoride (1.2) | Primary Alcohol (1.0) | 20 | Toluene | 60 | 0.5h | 91 | >20:1 (α) | [3] |
| Cp₂HfCl₂–AgOTf | Armed Glycosyl Fluoride | Alcohol | 100 | - | - | - | - | - | [1] |
| SnCl₂–AgClO₄ | Armed Glycosyl Fluoride | Alcohol | 100 | - | - | - | - | - | [1] |
| Liquid SO₂ (solvent) | Pivaloyl-mannosyl fluoride (1.0) | 2-Phenylethanol (1.2) | N/A | SO₂ | 100 | 14h | 91 | 95:5 (α) | [4] |
| Liquid SO₂ (solvent) | Pivaloyl-mannosyl fluoride (1.0) | Thiophenol (1.2) | N/A | SO₂ | 100 | 14h | 95 | >99:1 (α) | [4] |
Key Observations:
-
BF₃·Et₂O: A classic and potent Lewis acid. While older protocols often required stoichiometric amounts for disarmed donors, recent studies demonstrate that catalytic amounts (e.g., 1 mol%) can be highly effective under rigorously anhydrous conditions, such as within a nitrogen-filled glovebox.[1][5]
-
B(C₆F₅)₃: Tris(pentafluorophenyl)borane has emerged as a highly efficient, air- and moisture-stable catalyst that can be used in low loadings.[2] It is particularly effective when pairing glycosyl fluorides with silyl ether acceptors, a process in which the catalyst may facilitate a unique fluoride-rebound mechanism.[2]
-
Cp₂HfCl₂/AgOTf & SnCl₂/AgClO₄: These combination promoters are also widely used in glycosylation chemistry.[6][7] However, under certain catalytic conditions where BF₃·Et₂O was effective, these promoters failed to activate even armed glycosyl fluorides, highlighting the sensitivity of activation to the specific reaction environment.[1]
-
Liquid SO₂: This serves as a metal-free promoting solvent, offering a unique activation method. It can facilitate high yields and excellent α-selectivity with disarmed donors, though it requires specialized equipment like a pressure reactor to handle the liquefied gas at elevated temperatures.[4][8]
Experimental Protocols
Representative Protocol for BF₃·Et₂O Catalyzed Glycosylation
This protocol is adapted from recent literature demonstrating highly efficient catalytic activation.[1] All manipulations should be performed in a nitrogen-filled glovebox to ensure strictly anhydrous conditions.
Materials:
-
Mannosyl fluoride donor
-
Glycosyl acceptor
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a vial inside a nitrogen-filled glovebox, add the glycosyl acceptor (1.0 equiv).
-
Add a solution of the mannosyl fluoride donor (1.5 equiv) in anhydrous CH₂Cl₂ (to achieve a final acceptor concentration of 0.02 M).
-
Stir the mixture at room temperature.
-
Add BF₃·Et₂O (1 mol% solution in CH₂Cl₂) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the reaction from the glovebox and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired mannoside.
General Protocol for Glycosylation using Cp₂HfCl₂/AgClO₄
This protocol provides a general workflow for glycosylation using a hafnocene-based promoter system.[7]
Procedure:
-
Add activated molecular sieves (4Å) to a two-necked, flame-dried, round-bottom flask under an argon atmosphere.
-
To the flask, add Cp₂HfCl₂ (1.2–2.5 equiv.) and AgClO₄ (2.5–5.0 equiv.) followed by anhydrous CH₂Cl₂. Stir the suspension at room temperature for 10 minutes.
-
In a separate flask, dissolve the glycosyl acceptor (1.0 equiv.) and mannosyl fluoride donor (1.2–1.5 equiv.) in anhydrous CH₂Cl₂ (to a final concentration of 50–100 mM).
-
Transfer the solution of donor and acceptor to the promoter suspension via cannula at a temperature between -20 °C and room temperature.
-
Stir the reaction mixture, allowing it to warm to room temperature, until the donor is completely consumed as monitored by TLC.
-
Neutralize the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with an organic solvent.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the resulting residue by silica gel column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in Glycosylation Reactions
For researchers, scientists, and drug development professionals, the efficient and stereoselective formation of glycosidic bonds is a cornerstone of modern glycochemistry and drug discovery. Among the arsenal of glycosyl donors, 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride stands out as a versatile and reactive precursor for the synthesis of complex oligosaccharides and glycoconjugates. This guide provides a comprehensive comparison of its performance against other common mannosyl donors, supported by experimental data, and includes detailed protocols to facilitate its application in the laboratory.
Introduction to Glycosyl Donors in Mannosylation
The synthesis of mannosides, particularly the stereocontrolled formation of the β-mannosidic linkage, presents a significant challenge in carbohydrate chemistry. The choice of the glycosyl donor is paramount in overcoming this hurdle. This compound is a key intermediate in carbohydrate chemistry, valued for its stability and the reactivity imparted by its acetyl protecting groups.[1] It serves as a crucial building block in the synthesis of various biologically relevant carbohydrates, contributing to advancements in the development of therapeutic agents.[1]
This guide will delve into the applications of this acetylated mannosyl fluoride, comparing its efficacy with other widely used mannosyl donors such as trichloroacetimidates and thioglycosides. The comparison will focus on key performance indicators including reaction yield and stereoselectivity (the ratio of α to β anomers).
Comparative Performance of Mannosyl Donors
The selection of a glycosyl donor is often dictated by the specific requirements of the synthetic target, including the desired stereochemistry and the nature of the glycosyl acceptor. While a single, universally superior donor does not exist, a comparative analysis of their performance in specific contexts can guide the synthetic chemist towards the most suitable choice.
Achieving high β-selectivity in mannosylation is a formidable task due to the influence of the C2-axial substituent, which generally favors the formation of the α-anomer. Various strategies have been developed to overcome this challenge, including the use of specific protecting groups, promotors, and optimized reaction conditions.
To provide a practical comparison, the following table summarizes typical yields and stereoselectivities observed for different classes of mannosyl donors in the synthesis of β-mannosides, as gleaned from a range of publications. It is important to note that these values are highly dependent on the specific acceptor, promoter, and reaction conditions.
| Glycosyl Donor Class | Typical Yield (%) | Typical β:α Ratio | Notes |
| Glycosyl Fluorides | 60-85 | Varies (often requires specific strategies for high β-selectivity) | Activation with Lewis acids like AgOTf is common. Stereoselectivity is highly influenced by protecting groups and reaction conditions. |
| Glycosyl Trichloroacetimidates | 70-95 | Good to Excellent | Widely used due to their high reactivity and good stereoselectivity, especially with participating groups at C2. |
| Thioglycosides | 65-90 | Good to Excellent | Stable donors that can be activated under a variety of conditions, offering flexibility in synthetic design. Often used in convergent oligosaccharide synthesis. |
| Glycosyl Sulfoxides | 50-80 | Good to Excellent | Used in Crich-Kahne β-mannosylation, a powerful method for achieving high β-selectivity.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of glycosylation reactions. Below is a representative protocol for a glycosylation reaction using this compound.
General Glycosylation Protocol using this compound
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., a suitably protected monosaccharide with a free hydroxyl group)
-
Activator (e.g., Silver trifluoromethanesulfonate (AgOTf) or a combination of Hafnium trifluoromethanesulfonate)[4]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
-
Molecular sieves (4 Å), freshly activated
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and freshly activated 4 Å molecular sieves in anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flame-dried flask, dissolve the this compound in anhydrous solvent.
-
Cool the acceptor mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C, depending on the specific reaction).
-
Add the activator to the cooled acceptor mixture and stir for 10-15 minutes.
-
Slowly add the solution of the glycosyl donor to the reaction mixture via cannula.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a few drops of triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, dilute with the reaction solvent, and filter through a pad of celite to remove molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.
Visualizing Glycosylation Pathways
The mechanism of glycosylation can be complex, often involving the formation of key intermediates that dictate the stereochemical outcome. The following diagrams illustrate a simplified glycosylation workflow and a conceptual representation of the factors influencing stereoselectivity.
Conclusion
This compound is a valuable glycosyl donor for the synthesis of complex carbohydrates. While achieving high β-selectivity in mannosylations remains a significant challenge, the strategic use of mannosyl fluorides, in conjunction with optimized reaction conditions and appropriate protecting group strategies, offers a powerful approach to constructing these challenging linkages. Further research providing direct, quantitative comparisons with other donor systems under standardized conditions will be invaluable for the rational design of complex oligosaccharide syntheses.
References
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Glycosylation with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry, the efficient and stereoselective formation of glycosidic bonds is a paramount challenge. The choice of the glycosyl donor is a critical determinant of reaction kinetics, yield, and stereochemical outcome. This guide provides a comprehensive comparison of the kinetic performance of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride as a glycosyl donor against common alternatives, supported by experimental data. This objective analysis is intended to empower researchers and professionals in drug development to make informed decisions in the strategic design of glycosylation reactions for the synthesis of complex glycoconjugates and other bioactive molecules.
Comparative Kinetic Data of Glycosyl Donors
The following table summarizes quantitative data from various studies, offering a comparative overview of the reactivity of this compound and other widely used mannosyl donors. It is important to note that direct comparisons of absolute reaction rates can be challenging due to variations in reaction conditions, acceptors, and promoters across different studies. However, the data presented illustrates general reactivity trends and stereoselectivities.
Table 1: Comparative Kinetic and Yield Data for Glycosylation Reactions with Mannosyl Donors
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | SnCl₂/AgClO₄ | CH₂Cl₂ | RT | 24 | 85 | 1:1 |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 1 | 92 | >95:5 (α) |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | 2 | 88 | >95:5 (α) |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | RT | 4 | 75 | 1:1.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of kinetic studies. Below are representative protocols for conducting and monitoring glycosylation reactions.
General Protocol for Kinetic Monitoring of Glycosylation by 1H NMR Spectroscopy
This method allows for the real-time tracking of reactant consumption and product formation.
-
Sample Preparation: In a dry NMR tube, dissolve the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Initial Spectrum: Acquire a 1H NMR spectrum of the mixture at the desired reaction temperature before the addition of the promoter to establish the initial concentrations (t=0).
-
Reaction Initiation: Add the promoter (e.g., a solution of TMSOTf in the same deuterated solvent) to the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.
-
Data Acquisition: Collect a series of 1H NMR spectra over the course of the reaction until the starting material is consumed or the reaction reaches a plateau.
-
Data Analysis: Integrate the signals corresponding to the anomeric protons of the glycosyl donor and the product(s) relative to the internal standard. Plot the concentration of the reactants and products as a function of time to determine the reaction rate and order.
Reaction Mechanisms and Stereocontrol
The stereochemical outcome of a glycosylation reaction is intricately linked to the reaction mechanism, which can range along a continuum from a unimolecular (SN1-like) to a bimolecular (SN2-like) pathway. The nature of the glycosyl donor, particularly the leaving group and the protecting groups, plays a pivotal role in directing this mechanism.
-
Mannosyl Fluorides: Glycosyl fluorides are generally stable and require activation by a Lewis acid. The reaction can proceed through either an SN1 or SN2-like mechanism depending on the reaction conditions and the nucleophilicity of the acceptor. The relatively strong C-F bond often necessitates harsher activation conditions compared to other donors. The stereoselectivity with acetylated mannosyl fluorides can be variable, often yielding mixtures of α and β anomers.
-
Mannosyl Trichloroacetimidates: These donors are highly reactive and are typically activated by a catalytic amount of a Lewis acid. The reaction often proceeds through an SN2-like mechanism, leading to the inversion of the anomeric stereochemistry. For α-trichloroacetimidates, this results in the formation of the β-glycoside. However, with mannosyl donors, neighboring group participation from the C2-acetyl group can lead to the formation of an oxocarbenium ion intermediate, often resulting in the thermodynamically more stable α-glycoside.
-
Thiomannosides: Thioglycosides are stable donors that can be activated under a variety of conditions, often involving electrophilic promoters. Similar to trichloroacetimidates, the stereochemical outcome is influenced by the potential for neighboring group participation and the specific reaction conditions.
Visualizing the Glycosylation Workflow
The following diagram illustrates a typical workflow for a kinetic study of a glycosylation reaction.
Caption: Workflow for a kinetic study of a glycosylation reaction.
Conclusion
The kinetic analysis of glycosylation reactions reveals significant differences in the reactivity and stereoselectivity of various mannosyl donors. This compound is a stable and versatile donor, though it may require more forcing conditions and can lead to lower stereoselectivity compared to more reactive counterparts like trichloroacetimidates and thioglycosides. The choice of donor should be guided by the specific requirements of the synthesis, including the desired stereochemical outcome, the sensitivity of the substrates to reaction conditions, and the desired reaction time. For syntheses where high α-selectivity and rapid reaction times are critical, mannosyl trichloroacetimidates or thioglycosides may be preferable. However, the stability and ease of handling of mannosyl fluorides make them a valuable option for many applications. This guide provides a foundation for the rational selection of glycosyl donors to achieve desired outcomes in complex carbohydrate synthesis.
Assessing the Purity of Synthesized 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the purity of glycosyl donors is of paramount importance. This guide provides a comparative analysis of methods to assess the purity of a key mannosyl donor, 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, and contrasts its performance with common alternatives. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of appropriate synthetic and analytical strategies.
Comparative Analysis of Mannosyl Donors
This compound is a versatile glycosyl donor utilized in the synthesis of various biologically relevant carbohydrates.[1] Its stability and reactivity are enhanced by the acetyl protecting groups.[1] However, alternative mannosyl donors, such as the corresponding bromide and trichloroacetimidate, are also widely employed. The choice of donor can significantly impact reaction efficiency, yield, and the purity of the final glycosylated product. The following table summarizes key characteristics of these donors based on available literature.
Data Presentation
Table 1: Comparison of Common 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Donors
| Feature | This compound | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate |
| Typical Synthesis Yield | Good to high | High | High |
| Reported Purity | >95% - >99%[1] | High, but can be less stable | >95% - >98%[2] |
| Stability | Generally stable, suitable for chromatography[1] | Less stable, sensitive to moisture and light | Stable, can be purified by chromatography |
| Reactivity | Moderately reactive, requires activation | Highly reactive | Highly reactive, activated under mild acidic conditions |
| Typical Activators | Lewis acids (e.g., BF₃·OEt₂, SnCl₂, AgClO₄) | Silver salts (e.g., Ag₂O, AgOTf), TMSOTf | Catalytic Brønsted or Lewis acids (e.g., TMSOTf, BF₃·OEt₂) |
| Key Advantages | Good balance of stability and reactivity | High reactivity leading to shorter reaction times | High reactivity and excellent yields in glycosylation |
| Key Disadvantages | May require harsher activation conditions than bromide | Lower stability, potential for anomerization | Moisture sensitive, requires anhydrous conditions |
Disclaimer: The data presented in this table is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Analytical Techniques for Purity Assessment
A multi-pronged approach is often necessary for the comprehensive purity assessment of synthesized glycosyl donors. The following table outlines the primary analytical techniques and their specific applications in this context.
Table 2: Overview of Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided | Key Advantages |
| Quantitative ¹H NMR (qNMR) | Absolute purity, identification and quantification of impurities, confirmation of structure.[3] | Primary analytical method, does not require a reference standard of the analyte for purity determination.[3] |
| High-Performance Liquid Chromatography (HPLC) | Detection of non-volatile impurities, separation of anomers and closely related byproducts.[4] | High resolution and sensitivity, suitable for routine quality control.[4] |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities and byproducts. | High sensitivity and specificity, can be coupled with HPLC for enhanced separation and identification. |
Experimental Protocols
Detailed methodologies for the synthesis and purity assessment of this compound and a common alternative are provided below.
Synthesis of this compound
This protocol is adapted from methods for the synthesis of glycosyl fluorides from their corresponding thioglycosides.
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside
-
(Diethylamino)sulfur trifluoride (DAST)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside (1.0 equivalent) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -15 °C in a cooling bath.
-
Add DAST (1.5 equivalents) to the solution and stir for 2 minutes.
-
Add NBS (1.3 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the mixture with DCM.
-
Quench the reaction by adding ice-cold saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide
This protocol describes a common method for the preparation of glycosyl bromides from the peracetylated sugar.
Materials:
-
1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose in a minimal amount of anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and pour it into ice-cold water.
-
Separate the organic layer and wash it sequentially with ice-cold water and saturated aqueous NaHCO₃ until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product is often used without further purification due to its instability, but can be recrystallized from a suitable solvent system like ether/petroleum ether if necessary.
Purity Assessment by Quantitative ¹H NMR (qNMR)
Materials:
-
Synthesized glycosyl donor sample
-
High-purity internal standard (e.g., dimethyl sulfone, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Accurately weigh a specific amount of the synthesized glycosyl donor and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = the synthesized glycosyl donor
-
IS = internal standard
-
Purity Assessment by HPLC
Instrument and Conditions:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start from 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the protecting groups or the anomeric leaving group absorb (e.g., 210 nm for acetyl groups).
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the synthesized glycosyl donor in acetonitrile or the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Purity Assessment by Mass Spectrometry
Instrument and Conditions:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
The mobile phase used for HPLC can be adapted for MS compatibility (e.g., using formic acid or ammonium acetate as additives instead of non-volatile buffers).
Procedure:
-
Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.
-
Acquire the mass spectrum in a positive or negative ion mode.
-
Analyze the spectrum for the expected molecular ion of the synthesized product (e.g., [M+Na]⁺ or [M+H]⁺).
-
Examine the spectrum for the presence of ions corresponding to potential impurities, byproducts, or degradation products.
Mandatory Visualizations
The following diagrams illustrate key experimental and biological pathways related to the use of this compound.
Caption: Experimental workflow for the synthesis and purity assessment of an acetylated glycosyl donor.
Caption: Simplified O-mannosylation signaling pathway showing the role of mannosyl donors.
References
A Cost-Benefit Analysis of Mannosyl Donors for Glycosylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a mannosyl donor is a critical decision in the synthesis of complex glycans and glycoconjugates, directly impacting reaction efficiency, stereochemical outcome, and overall cost. This guide provides an objective comparison of common mannosyl donors, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic needs.
Performance Comparison of Mannosyl Donors
The choice of a mannosyl donor dictates not only the stereoselectivity of the glycosidic bond formation but also the reaction conditions required, which in turn affects the compatibility with other functional groups and the overall cost of the synthesis. This section compares the performance of three widely used classes of mannosyl donors: trichloroacetimidates, iodides, and donors with various protecting groups influencing stereoselectivity.
| Donor Type | Leaving Group | Typical Promoter(s) | Predominant Selectivity | Yield Range (%) | Reaction Time | Relative Cost | Key Advantages | Key Disadvantages |
| Mannosyl Trichloroacetimidate | Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | α or β (protecting group dependent) | 60-95% | 1-4 hours | Moderate | Versatile, well-established, good yields | Moisture sensitive, byproduct formation possible[1][2] |
| Mannosyl Iodide | Iodide | Silver triflate (AgOTf), NIS/TfOH | α | 70-95%[3] | 0.5-3 hours | High (with AgOTf) | Highly reactive, fast reactions, high yields[3][4][5] | Iodide instability, expensive promoters (AgOTf)[3][4] |
| 3-O-Picoloyl Mannosamine Donor | Thioglycoside or other | NIS/TfOH | β (via HAD) | 69-91%[6] | ~20 hours | High | High β-selectivity through H-bond mediated aglycone delivery[6] | Longer reaction times, specialized protecting group synthesis[6] |
| 3-O-Benzoyl Mannosamine Donor | Thioglycoside or other | NIS/TfOH | α | 75-79%[6] | 1 hour | Moderate | High α-selectivity, rapid reaction | Protecting group manipulation required |
Cost Analysis of Reagents and Starting Materials
The economic viability of a synthetic route is a crucial consideration, particularly in process development and large-scale synthesis. The following table provides an approximate cost comparison for common reagents and starting materials used in the preparation and application of mannosyl donors. Prices are indicative and can vary based on supplier and purity.
| Reagent / Starting Material | Typical Use | Approximate Cost (USD) |
| 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose | Precursor for various donors | ~$50-100 / 5g[7][8][9] |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | Precursor for protected donors | ~$100-200 / 1g[10][11] |
| Trichloroacetonitrile | Reagent for trichloroacetimidate formation | ~$50-80 / 100mL |
| N-Iodosuccinimide (NIS) | Promoter for thioglycosides/iodide formation | ~$30-50 / 25g[12][13][14][15] |
| Silver Triflate (AgOTf) | Promoter for glycosyl halides | ~$100-150 / 5g[16][17][18][19][20] |
| Trifluoromethanesulfonic acid (TfOH) | Co-promoter/catalyst | ~$45-60 / 10g[21][22][23][24] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in complex carbohydrate synthesis. Below are representative procedures for the synthesis and use of mannosyl trichloroacetimidate and mannosyl iodide donors.
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl Trichloroacetimidate
This protocol describes the formation of a mannosyl trichloroacetimidate donor from the corresponding hemiacetal.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranose (1.0 equiv)
-
Trichloroacetonitrile (5.0 equiv)
-
Sodium hydride (NaH, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
A solution of 2,3,4,6-tetra-O-benzyl-D-mannopyranose in anhydrous DCM is cooled to 0 °C under an argon atmosphere.
-
Trichloroacetonitrile is added, followed by the portion-wise addition of sodium hydride.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting hemiacetal.
-
Upon completion, the reaction mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-mannosyl trichloroacetimidate.[25]
Protocol 2: Glycosylation using a Mannosyl Trichloroacetimidate Donor
This protocol outlines a general procedure for the glycosylation of an acceptor using a mannosyl trichloroacetimidate donor with TMSOTf as a promoter.
Materials:
-
Mannosyl trichloroacetimidate donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)
-
Argon atmosphere
Procedure:
-
The mannosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves are added to a flame-dried flask under an argon atmosphere.
-
Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes.
-
The mixture is cooled to the desired temperature (e.g., -40 °C).
-
A solution of TMSOTf in anhydrous DCM is added dropwise.
-
The reaction is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine or saturated aqueous sodium bicarbonate solution.
-
The mixture is filtered, washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography.[1]
Protocol 3: Synthesis of a C-2-O-acetyl Mannosyl Iodide Donor
This protocol describes the preparation of a mannosyl iodide donor from a protected mannose derivative.
Materials:
-
2-O-acetyl-3,4,6-tri-O-benzyl-D-mannose (1.0 equiv)
-
Iodotrimethylsilane (TMSI, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To a solution of 2-O-acetyl-3,4,6-tri-O-benzyl-D-mannose in anhydrous DCM at 0 °C under argon is added iodotrimethylsilane.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The solvent is removed under reduced pressure, and the crude mannosyl iodide is typically used immediately in the subsequent glycosylation step without further purification.[4]
Protocol 4: Glycosylation using a Mannosyl Iodide Donor
This protocol details a glycosylation reaction using a mannosyl iodide donor promoted by silver triflate.
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Silver triflate (AgOTf, 2.5 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Crude mannosyl iodide donor (~2.0 equiv)
-
Argon atmosphere
Procedure:
-
A mixture of the glycosyl acceptor, AgOTf, and activated molecular sieves in anhydrous DCM is stirred under argon in the dark and cooled to -40 °C.
-
A solution of the freshly prepared mannosyl iodide in anhydrous DCM, pre-cooled to -60 °C, is cannulated into the acceptor mixture.
-
The reaction is allowed to warm gradually to -10 °C over 3 hours.
-
The reaction is quenched with triethylamine, filtered, and the filtrate is concentrated.
-
The residue is purified by silica gel chromatography to yield the desired oligosaccharide.[3][4]
Visualizing Synthetic Pathways and Workflows
To aid in the conceptualization of the synthetic processes, the following diagrams, generated using Graphviz, illustrate the key transformations and logical flows in the synthesis and application of mannosyl donors.
Caption: Synthesis of a Mannosyl Trichloroacetimidate Donor.
Caption: Synthesis of a Mannosyl Iodide Donor.
Caption: A General Workflow for Chemical Glycosylation.
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of Man2, Man3, and Man5 oligosaccharides, using mannosyl iodide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thermo Scientific Chemicals 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1,2,3,4,6-Penta-O-acetyl-a-D-mannopyranose - Amerigo Scientific [amerigoscientific.com]
- 10. chemimpex.com [chemimpex.com]
- 11. synthose.com [synthose.com]
- 12. N-Iodosuccinimide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. store.p212121.com [store.p212121.com]
- 15. N-Iodosuccinimide | Cas No. 516-12-1 | Apollo [store.apolloscientific.co.uk]
- 16. strem.com [strem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Silver trifluoromethanesulfonate, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. Silver trifluoromethanesulfonate [oakwoodchemical.com]
- 20. トリフルオロメタンスルホン酸銀 ≥99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 21. calpaclab.com [calpaclab.com]
- 22. labdepotinc.com [labdepotinc.com]
- 23. fluorochem.co.uk [fluorochem.co.uk]
- 24. strem.com [strem.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Scalable Glycosylation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, selecting the optimal glycosylation method is a critical decision that impacts production scalability, product homogeneity, and overall cost-efficiency. This guide provides an objective comparison of the leading glycosylation strategies—in vivo, in vitro enzymatic, chemical, and chemoenzymatic—supported by experimental data and detailed protocols to inform your selection process.
Overview of Glycosylation Methods
Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that influences the therapeutic efficacy and safety of many biopharmaceuticals.[1][2][3] The choice of glycosylation method depends on several factors, including the desired glycan structure, the scale of production, and regulatory considerations.
In Vivo Glycosylation involves the use of living cells to produce glycoproteins. This is the most established method for large-scale production of therapeutic proteins, with Chinese Hamster Ovary (CHO) cells being the industry's workhorse.[4][5][6] These cells are favored for their ability to perform human-like post-translational modifications, ensuring the biological activity and safety of the therapeutic.[5]
In Vitro Enzymatic Glycosylation offers a cell-free approach where glycosyltransferases are used to attach sugars to a target molecule. This method provides precise control over the glycosylation process, leading to homogeneous glycoforms.[7][8] Recent advancements, such as the use of immobilized enzymes, are enhancing the scalability and cost-effectiveness of this technique.[9][10]
Chemical Glycosylation relies on traditional organic synthesis to create glycosidic bonds. While it offers the highest level of precision in constructing novel glycan structures, its scalability is often hampered by the need for complex protecting group manipulations and purification steps.[11][12][13]
Chemoenzymatic Glycosylation combines the strengths of chemical synthesis and enzymatic reactions.[14][15][16] Typically, a core glycan structure is chemically synthesized and then elaborated by specific glycosyltransferases, enabling the production of complex and asymmetric glycans that are difficult to obtain by other methods.[14]
Scalability Comparison of Glycosylation Methods
The scalability of a glycosylation method is determined by factors such as product yield, reaction time, cost, and the homogeneity of the final product. The following table summarizes a comparison of the different methods based on these parameters.
| Parameter | In Vivo (e.g., CHO cells) | In Vitro Enzymatic | Chemical Synthesis | Chemoenzymatic |
| Yield/Titer | High (grams per liter achievable in optimized fed-batch cultures)[5] | Variable, can be high for specific reactions (e.g., 83% for UDP-glucose synthesis)[17] | Generally lower for complex oligosaccharides due to multi-step synthesis and purification losses.[18][19] | Moderate to high, depends on the efficiency of both chemical and enzymatic steps.[15] |
| Reaction Time | Long (days to weeks for cell culture)[20] | Relatively short (hours)[17] | Long (weeks to months for complex structures)[14] | Moderate (days to weeks) |
| Cost | High upfront investment in bioreactors and cell culture facilities, but can be cost-effective for large-scale production.[21] | Can be high due to the cost of enzymes and sugar nucleotides, but enzyme immobilization can reduce costs.[9] | High due to the need for specialized reagents, solvents, and purification.[18] | High, combines the costs of both chemical and enzymatic approaches. |
| Product Purity & Homogeneity | Heterogeneous mixture of glycoforms.[11] | High homogeneity, allowing for the production of single glycoforms.[9] | Very high, produces structurally well-defined glycans.[11] | High, with precise control over the final glycan structure.[14] |
| Scalability | Excellent, well-established for industrial-scale manufacturing.[5][6] | Improving, with advancements like enzyme immobilization enhancing scalability.[9][22] | Poor, challenging to scale up due to complex procedures.[18] | Moderate, scalability is often limited by the chemical synthesis steps.[14] |
Experimental Protocols
In Vivo Glycosylation: Recombinant Protein Production in CHO Cells
This protocol provides a general overview of the steps involved in producing a glycosylated recombinant protein using CHO cells in a fed-batch culture.
1. Cell Culture Initiation:
-
Thaw a vial of a stable CHO cell line expressing the recombinant protein of interest.
-
Culture the cells in a suitable growth medium (e.g., CD-CHO medium) in a spinner flask or shake flask.[20]
-
Maintain the culture in a humidified incubator at 37°C with 5-8% CO2.
2. Bioreactor Inoculation and Culture:
-
Inoculate a sterile bioreactor containing the growth medium with the CHO cell suspension at a target viable cell density.
-
Control the bioreactor parameters such as pH (e.g., 7.0), temperature (e.g., 37°C), and dissolved oxygen (e.g., 30%).[23]
-
Monitor cell growth and viability regularly.
3. Fed-Batch Strategy:
-
On specific days of the culture, feed the cells with a concentrated nutrient solution to replenish depleted nutrients and maintain cell growth and productivity.[23]
-
The feeding strategy should be optimized for the specific cell line and process.
4. Harvest and Purification:
-
When the cell viability starts to decline or the product titer reaches its peak, harvest the cell culture fluid by centrifugation or filtration to remove the cells.
-
Purify the recombinant glycoprotein from the clarified supernatant using a series of chromatography steps (e.g., protein A affinity chromatography for antibodies, followed by ion exchange and size exclusion chromatography).[20]
In Vitro Enzymatic Glycosylation: Terminal Galactosylation of an Antibody
This protocol describes the terminal galactosylation of a monoclonal antibody (mAb) using an immobilized β-1,4-galactosyltransferase (GalT).
1. Enzyme Immobilization:
-
Express a recombinant GalT with a tag (e.g., biotin) in a suitable expression system (e.g., E. coli).[10]
-
Lyse the cells and immobilize the GalT from the soluble cell lysate onto streptavidin-coated beads.[10]
-
Wash the beads to remove unbound proteins.
2. Glycosylation Reaction:
-
Prepare a reaction mixture containing the purified mAb, the immobilized GalT, and the sugar donor UDP-galactose in a suitable buffer (e.g., MES buffer, pH 6.5).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at different time points and analyzing the glycan profile of the mAb using methods like HILIC-FLR or mass spectrometry.[24][25]
3. Product Recovery:
-
Once the desired level of galactosylation is achieved, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The immobilized enzyme can be washed and reused.[9]
-
The resulting galactosylated mAb is ready for downstream processing or formulation.
Chemical Glycosylation: A General Protocol for Thioglycoside Activation
This protocol outlines a general procedure for the activation of thioglycosides, which are versatile donors in chemical glycosylation.
1. Preparation of Reactants:
-
Dry the glycosyl donor (a thioglycoside) and the glycosyl acceptor (an alcohol) under high vacuum before use.
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
2. Glycosylation Reaction:
-
Dissolve the glycosyl donor and acceptor in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), to the reaction mixture at a low temperature (e.g., -40°C).[18]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
3. Quenching and Work-up:
-
Quench the reaction by adding a suitable reagent (e.g., saturated sodium thiosulfate solution).
-
Dilute the mixture with an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.[18]
Visualizing the Glycosylation Workflows
The following diagrams illustrate the general workflows for the different glycosylation methods.
References
- 1. Large-scale approaches for glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Glycosylation Analysis in Development of Biopharmaceuticals [jstage.jst.go.jp]
- 3. The significance of glycosylation analysis in development of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 5. CHO Cell Lines for Recombinant Protein Production | Mabion [mabion.eu]
- 6. aiche.org [aiche.org]
- 7. mdpi.com [mdpi.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Immobilized enzyme cascade for targeted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streamlining the Chemoenzymatic Synthesis of Complex N-Glycans by a Stop and Go Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient chemoenzymatic synthesis of an N-glycan isomer library - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Scalable Production of a Multifunctional Protein (TSG-6) That Aggregates with Itself and the CHO Cells That Synthesize It - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo vs. In Vitro Antibody Production: Key Insights for Biotech | Biointron [biointron.com]
- 22. Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a fluorinated carbohydrate derivative. The following protocols are based on established principles of chemical safety and hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | Laboratory coat. |
Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of this compound involves chemical neutralization through alkaline hydrolysis to break down the compound into less hazardous components, followed by proper disposal of the resulting waste stream. This process will hydrolyze the four acetate ester linkages and the glycosidic fluoride bond.
Experimental Protocol: Alkaline Hydrolysis
This procedure is designed to saponify the acetyl groups and hydrolyze the glycosidic fluoride.
Materials:
-
Waste this compound (solid or in a compatible solvent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized or distilled)
-
Ethanol (optional, to aid dissolution)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)
-
pH paper or pH meter
Procedure:
-
Preparation of Alkaline Solution: Prepare a 1 M to 2 M solution of sodium hydroxide or potassium hydroxide in water.
-
Dissolution of the Compound: If the waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as ethanol before slowly adding it to the stirred alkaline solution. If it is already in a compatible solvent, it can be added directly.
-
Hydrolysis Reaction:
-
For every 1 gram of this compound, use at least 50 mL of the 1-2 M alkaline solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable. The hydrolysis of the acetate groups is typically complete within a few hours. The hydrolysis of the glycosidic fluoride may require longer reaction times or gentle heating. To ensure complete reaction, it is recommended to stir the mixture overnight.
-
-
Neutralization: Once the hydrolysis is complete, neutralize the reaction mixture by slowly adding a dilute acid (e.g., 1 M hydrochloric acid). Monitor the pH with pH paper or a pH meter until it is in the neutral range (pH 6-8). This step should be performed carefully in a fume hood as it may generate heat.
-
Disposal of Hydrolysate: The resulting aqueous solution contains mannose, sodium or potassium acetate, and sodium or potassium fluoride. This solution must be treated as hazardous waste due to the presence of fluoride ions.
Waste Management
-
Waste Identification and Segregation: The neutralized hydrolysate containing fluoride must be collected in a designated hazardous waste container. This waste stream should be segregated from other laboratory waste, particularly acidic waste, to prevent the generation of toxic hydrogen fluoride gas.
-
Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for the aqueous fluoride waste. The label should include "Hazardous Waste," "Aqueous Fluoride Waste," and the approximate concentration of fluoride.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Incineration Alternative
As stated in the Safety Data Sheet, an alternative disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed hazardous waste disposal facility.
Logical Workflow for Disposal
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
This guide provides immediate, essential safety and logistical information for handling 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental work.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Body Part | PPE Type | Specific Recommendations/Standards |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles to provide additional protection from splashes.[3] |
| Hands | Chemical-Resistant Gloves | Due to the potential for hydrolysis to form hydrofluoric acid, neoprene or butyl rubber gloves are recommended.[4][5] Nitrile gloves may offer some protection but have variable resistance to acids and should be used with caution, preferably as a double layer.[3][5] Always inspect gloves for tears or degradation before use. |
| Body | Laboratory Coat/Apron | A flame-resistant lab coat should be worn.[4] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[3] |
| Respiratory | Respirator | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6] |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times to protect against spills. |
Operational and Disposal Plans
Handling Protocol:
-
Pre-Handling:
-
Consult the Safety Data Sheet (SDS) if available.[1]
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Prepare a spill kit containing calcium carbonate or a commercial HF-rated neutralizer. Do not use sand, as it can react to form toxic products.[3]
-
Don all required PPE as outlined in the table above.
-
-
During Handling:
-
All manipulations of solid this compound and its solutions should be performed within a chemical fume hood.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Store the compound at the recommended temperature, typically ranging from -20°C to 8°C.
-
-
Post-Handling/Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Place contaminated items in a clearly labeled, sealed container.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
